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  • Product: tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
  • CAS: 1233955-69-5

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Synthetic Utility of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Executive Summary In the landscape of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Synthetic Utility of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS: 1233955-69-5)[1] represents a highly versatile, orthogonally protected scaffold frequently utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and soluble epoxide hydrolase (sEH) inhibitors[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound’s structural rationale, physicochemical profile, and validated synthetic protocols.

Structural Rationale and Chemical Identity

The architecture of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is deliberately designed to balance reactivity, stability, and pharmacophoric utility. The molecule consists of three critical domains:

  • The Piperidine Core: Saturated nitrogen heterocycles are ubiquitous in FDA-approved drugs. The piperidine ring provides a rigid, three-dimensional vector that predictably orients the C4-substituent, minimizing the entropic penalty upon binding to a target protein.

  • The N1-Boc Protecting Group (tert-Butoxycarbonyl): The Boc group masks the secondary amine of the piperidine ring. It is highly lipophilic, stable to catalytic hydrogenation, nucleophilic attack, and basic conditions, yet it can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) to release volatile byproducts (isobutylene and CO₂).

  • The C4-3-Methylureido Moiety: Ureas (-NH-CO-NH-) are privileged pharmacophores. They exhibit superior metabolic stability compared to standard amides and act as potent bidentate hydrogen-bond donors. The terminal methyl group caps the urea, preventing unwanted side reactions while maintaining a low steric profile.

Structure Molecule tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate Boc Boc Group (N1) Molecule->Boc Orthogonal Protection (Acid-labile) Piperidine Piperidine Core Molecule->Piperidine Structural Scaffold (Conformational rigidity) Urea 3-Methylureido Group (C4) Molecule->Urea Pharmacophore (H-bond donor/acceptor)

Caption: Structural domain analysis and functional causality of the compound.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in organic solvents during synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValueCausality / Scientific Significance
CAS Number 1233955-69-5[1]Unique registry identifier for procurement and safety tracking.
Molecular Formula C₁₂H₂₃N₃O₃[1]Dictates the exact mass for mass spectrometry (MS) identification.
Molecular Weight 257.33 g/mol Ideal fragment size; leaves ample "molecular weight budget" for downstream coupling without violating Lipinski's Rule of 5.
H-Bond Donors 2Derived entirely from the urea nitrogen protons; critical for engaging target protein backbones (e.g., kinase hinge regions).
H-Bond Acceptors 3Contributed by the Boc carbonyl, Boc ether oxygen, and urea carbonyl; enhances aqueous solubility.
Topological Polar Surface Area ~84.3 ŲBalances aqueous solubility with organic solvent miscibility during extraction workflows.

Validated Synthetic Workflows

The synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate typically utilizes 1-Boc-4-aminopiperidine as the starting material. Below, I detail two self-validating protocols. The first is the direct isocyanate route[2][4], and the second is a safer, phosgene-free alternative.

Protocol A: Direct Methyl Isocyanate Route

Note: Methyl isocyanate is highly toxic and volatile. This procedure must be conducted in a strictly controlled fume hood.

  • Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add triethylamine (TEA, 1.2 equivalents). TEA acts as a proton scavenger and enhances the nucleophilicity of the primary amine.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add methyl isocyanate (1.1 equivalents) dropwise over 15 minutes to control the exothermic urea formation[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 16 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Ninhydrin stain (the primary amine starting material will stain purple; the urea product will not).

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0-10% Methanol in Ethyl Acetate) to afford the pure product as a white solid[2].

Protocol B: The CDI-Mediated (Phosgene-Free) Route

To circumvent the hazards of methyl isocyanate, 1,1'-Carbonyldiimidazole (CDI) is used to generate an activated intermediate.

  • Activation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) at 0 °C. Stir for 2 hours to form the intermediate imidazole-1-carboxamide.

  • Coupling: Add methylamine hydrochloride (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free methylamine in situ.

  • Completion: Heat the reaction to 50 °C for 6 hours. The excess DIPEA drives the nucleophilic displacement of the imidazole leaving group, yielding the target urea.

SyntheticWorkflow cluster_A Protocol A: Direct Route cluster_B Protocol B: Phosgene-Free Route Start 1-Boc-4-aminopiperidine ReagentA Methyl Isocyanate + TEA / DCM Start->ReagentA ReagentB1 CDI / THF (Activation) Start->ReagentB1 Workup Aqueous Workup (Water/DCM Extraction) ReagentA->Workup ReagentB2 Methylamine HCl + DIPEA ReagentB1->ReagentB2 ReagentB2->Workup Purification Silica Gel Chromatography (MeOH/EtOAc) Workup->Purification Product tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate Purification->Product

Caption: Comparative synthetic workflows for generating the target ureido-piperidine scaffold.

Applications in Drug Discovery

Once synthesized, the Boc group is strategically removed to expose the secondary piperidine amine. This nucleophilic site is then functionalized (via reductive amination, SNAr, or amide coupling) to generate complex therapeutic agents.

  • Chemokine Receptor (CCR5) Antagonists: Piperidine-urea derivatives are heavily cited in the development of CCR5 modulators, which block viral entry in HIV-1 infections and reduce immune cell recruitment in inflammatory diseases[2].

  • Kinase Inhibitors: The 3-methylureido group is frequently utilized to anchor molecules into the ATP-binding pocket of kinases (e.g., Pyrrolopyridine inhibitors) via robust hydrogen bonding with the hinge region backbone[3].

  • Metabolic Disease Therapeutics: Similar n-acyl-piperazine and piperidine urea derivatives have been patented for their efficacy in modulating Retinol Binding Protein 4 (RBP4), offering prophylactic and therapeutic avenues for diabetes and macular degeneration[4].

References

  • NextSDS. "tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • AstraZeneca AB. "Piperidine derivatives as modulators of chemokine receptor CCR5." U.S. Patent 7,615,555 B2, issued November 10, 2009.
  • Banyu Pharmaceutical Co Ltd. "Derivatives of n-acyl-n'-phenylpiperazine useful (inter alia) for the prophylaxis or treatment of diabetes." WIPO Patent Application WO2010119992A1, published October 21, 2010.
  • Deciphera Pharmaceuticals LLC. "Pyrrolopyridine inhibitors of kinases." U.S. Patent Application 20110015173A1, published January 20, 2011.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate: Mechanism and Practical Application

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The focus is on the fundamental mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The focus is on the fundamental mechanism of urea formation, a detailed experimental protocol, and critical considerations for process optimization and safety. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Introduction

Substituted ureas are a prevalent motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Their ability to form stable hydrogen bonds makes them excellent pharmacophores for interacting with biological targets. The subject of this guide, tert-butyl 4-(3-methylureido)piperidine-1-carboxylate, incorporates a piperidine scaffold, a common feature in centrally active nervous system agents, further highlighting its significance as a synthetic intermediate.

The synthesis of this compound is a classic example of nucleophilic addition to an isocyanate, a robust and high-yielding transformation. This guide will dissect the underlying mechanism of this reaction and provide a practical, field-tested protocol for its successful implementation in a laboratory setting.

The Core Mechanism: Nucleophilic Addition of an Amine to an Isocyanate

The formation of the urea linkage in tert-butyl 4-(3-methylureido)piperidine-1-carboxylate proceeds through the nucleophilic addition of the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate to the electrophilic carbonyl carbon of methyl isocyanate. This reaction is typically fast and proceeds without the need for a catalyst.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbonyl carbon of the methyl isocyanate. This forms a transient zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen of the amine to the negatively charged oxygen of the isocyanate, resulting in the formation of a neutral urea molecule.

This reaction is generally considered irreversible and proceeds to completion under mild conditions.

Diagram of the Reaction Mechanism

Urea Formation Mechanism cluster_reactants Reactants cluster_product Product Amine tert-Butyl 4-aminopiperidine-1-carboxylate Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate Methyl Isocyanate Isocyanate->Intermediate Product tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Intermediate->Product Proton Transfer Synthesis Workflow start Start setup Dissolve tert-Butyl 4-aminopiperidine-1-carboxylate in anhydrous DCM start->setup cool Cool solution to 0 °C setup->cool add_isocyanate Slowly add Methyl Isocyanate cool->add_isocyanate react Stir at room temperature for 2-4 hours add_isocyanate->react workup Concentrate under reduced pressure react->workup purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Foundational

The Strategic Role of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the rapid optimization of hit compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the rapid optimization of hit compounds into viable clinical leads relies heavily on pre-fabricated, highly functionalized building blocks. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS: 1233955-69-5) is a premier example of such a scaffold. By combining a conformationally rigid piperidine ring, an orthogonal protecting group (Boc), and a pre-installed bidentate hydrogen-bonding pharmacophore (the 3-methylureido group), this intermediate accelerates the synthesis of complex neuroactive and anti-inflammatory agents[1].

This whitepaper dissects the physicochemical rationale behind utilizing this specific building block, examines its critical role in synthesizing Kappa Opioid Receptor (KOR) agonists, and provides a self-validating synthetic methodology for drug discovery professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is not accidental; it is engineered to solve specific synthetic and biological challenges.

Causality Behind the Structural Elements
  • The Boc Protecting Group (tert-Butyloxycarbonyl): Urea moieties are highly polar and often suffer from poor solubility in organic solvents. The bulky, lipophilic Boc group acts as a temporary solubility enhancer, allowing the molecule to remain fully dissolved in standard solvents (DCM, EtOAc) during early-stage library synthesis. Furthermore, it provides orthogonal deprotection capabilities—it is stable to catalytic hydrogenation and basic conditions, cleaving only under specific acidic environments.

  • The Piperidine Core: The 1,4-substituted piperidine provides a rigid vector that projects the urea pharmacophore into deep receptor binding pockets. It also introduces a basic nitrogen (once deprotected) whose pKa can be finely tuned via subsequent amidation, alkylation, or sulfonylation to optimize blood-brain barrier (BBB) penetration.

  • The 3-Methylureido Pharmacophore: Synthesizing ureas late-stage often requires highly toxic reagents like phosgene or methyl isocyanate. By utilizing a building block with a pre-installed methylureido group, chemists bypass hazardous handling and avoid regioselectivity issues with other nucleophiles on the lead molecule. Biologically, the urea acts as a bidentate hydrogen-bond donor and acceptor, forming exceptionally stable interactions with aspartate or glutamate residues in target proteins.

Quantitative Data Summary

To understand the transformation of this building block during synthesis, it is critical to compare its protected state with its active, deprotected core (1-Methyl-3-(piperidin-4-yl)urea)[2].

Physicochemical PropertyProtected Building BlockDeprotected Intermediate Core
CAS Number 1233955-69-558083-18-4
Molecular Weight 257.33 g/mol 157.21 g/mol
Chemical Formula C12H23N3O3C7H15N3O
Topological Polar Surface Area (TPSA) ~82.7 Ų53.16 Ų
H-Bond Donors / Acceptors 2 / 33 / 2
Estimated LogP ~1.5 (Lipophilic)-0.33 (Hydrophilic)
Primary Utility Synthetic handling, library generationPharmacophore core, receptor binding

Target Application: KOR Agonists & GPCR Modulation

One of the most prominent applications of the 4-(3-methylureido)piperidine moiety is in the development of Kappa Opioid Receptor (KOR) agonists . Unlike Mu-opioid receptor agonists (e.g., morphine), which carry severe risks of addiction and respiratory depression, KOR agonists provide potent analgesia, anti-inflammatory, and anti-pruritic (anti-itch) effects without the same abuse liability[3].

Recent patent literature (e.g., CN107098871A) highlights the synthesis of phenylpropionyl amine derivatives where the deprotected piperidine nitrogen is coupled to complex aromatic systems. The methylureido group is essential here; it anchors the molecule deep within the KOR transmembrane helices.

Upon binding, the agonist triggers a conformational shift in the KOR (a G-protein coupled receptor), leading to the dissociation of the Gi/o protein complex. The alpha subunit inhibits adenylyl cyclase (reducing cAMP), while the beta/gamma subunits modulate ion channels to hyperpolarize the neuron, effectively blocking pain signal transmission.

KOR_Signaling Agonist Piperidine-Urea KOR Agonist KOR Kappa Opioid Receptor (GPCR) Agonist->KOR Binds & Activates Gi Gi/o Protein Complex KOR->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Gαi Subunit Ion Ion Channels (K+ efflux, Ca2+ block) Gi->Ion Gβγ Subunits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis Effect Neuronal Inhibition (Analgesia) cAMP->Effect Decreased Excitability Ion->Effect Hyperpolarization

Fig 1: KOR signaling pathway modulated by piperidine-urea agonists.

Self-Validating Synthetic Methodology

To ensure maximum yield and purity when utilizing tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, laboratories must employ a self-validating workflow. This means integrating analytical checkpoints directly into the protocol to dictate the next physical action, preventing the propagation of errors.

Synthetic_Workflow Step1 1. Starting Material Boc-Piperidine-Urea Step2 2. Deprotection TFA / DCM (0°C) Step1->Step2 Acid Cleavage Step3 3. Intermediate TFA Salt (LC-MS Check) Step2->Step3 Evaporation Step4 4. Functionalization Electrophile + DIPEA Step3->Step4 Base Neutralization Step5 5. Final Lead Target Modulator Step4->Step5 HPLC Purification

Fig 2: Self-validating synthetic workflow for piperidine-urea derivatives.

Protocol: Synthesis of N-Substituted 4-(3-methylureido)piperidine Libraries
Phase 1: Controlled Boc Deprotection

Causality: The Boc group must be removed to expose the secondary amine for coupling. However, the urea moiety is sensitive to extreme heat under highly acidic conditions. Performing the reaction at 0 °C prevents the degradation of the urea into a primary amine.

  • Setup: Dissolve tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and run a rapid LC-MS.

    • System Logic: If the mass spectrum shows the starting material peak [M+H]⁺ = 258.2, the reaction is incomplete; add 0.5 eq TFA and stir for 30 additional minutes. If the spectrum shows exclusively the deprotected mass [M+H]⁺ = 158.1, proceed to workup.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the TFA salt of 1-methyl-3-(piperidin-4-yl)urea as a viscous oil.

Phase 2: N-Functionalization (Amidation/Alkylation)

Causality: The resulting TFA salt must be neutralized to liberate the nucleophilic free base. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the incoming electrophile.

  • Neutralization: Dissolve the intermediate TFA salt in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (3.0 eq) and stir for 10 minutes to ensure complete liberation of the free amine.

  • Coupling: Add the desired electrophile (e.g., phenylpropionyl chloride for KOR agonists) (1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (TLC Ninhydrin Stain): Spot the reaction on a silica TLC plate and stain with Ninhydrin.

    • System Logic: Secondary amines (like the deprotected piperidine) stain a distinct purple/pink. If a purple spot remains at the baseline, unreacted intermediate is present; add 0.2 eq of the electrophile. If no purple spot is visible, the secondary amine has been fully consumed.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify the organic layer via preparative HPLC to isolate the final target compound.

Conclusion

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is far more than a simple reagent; it is a strategic asset in medicinal chemistry. By providing a stable, highly soluble vehicle for the challenging methylureido pharmacophore, it allows researchers to focus their efforts on exploring the chemical space around the piperidine nitrogen. When coupled with self-validating synthetic protocols, this building block significantly reduces attrition rates in the hit-to-lead optimization of GPCR modulators and other critical therapeutic targets.

References

  • NextSDS. "tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Google Patents. "CN107098871A - Phenylpropionyl amine derivant, its preparation method and its in application pharmaceutically.
Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Foreword: Decoding Molecular Blueprints For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. The fragmentation pattern...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Decoding Molecular Blueprints

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. The fragmentation pattern of a molecule in a mass spectrometer is akin to its unique fingerprint, providing critical information for its identification and characterization. This guide offers an in-depth technical exploration of the mass spectrometric behavior of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a compound featuring a confluence of three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a piperidine ring, and a methylurea moiety. Understanding the interplay of these groups under ionization is paramount for its unambiguous identification in complex matrices. This document is structured to provide not just a description of fragmentation pathways, but a causal explanation of the underlying chemical principles, ensuring a thorough and practical understanding for the discerning scientist.

The Subject Molecule: A Structural Overview

Tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is a molecule of interest in medicinal chemistry, often synthesized as an intermediate in the development of various therapeutic agents. Its structure comprises a central piperidine ring, with the ring nitrogen protected by a bulky tert-butoxycarbonyl (Boc) group and a methylurea substituent at the 4-position.

Molecular Formula: C₁₂H₂₃N₃O₃ Molecular Weight: 257.33 g/mol

The presence of multiple basic nitrogen atoms and carbonyl oxygens makes this molecule particularly amenable to analysis by soft ionization techniques such as Electrospray Ionization (ESI), typically in positive ion mode. The subsequent fragmentation in tandem mass spectrometry (MS/MS) is dictated by the site of protonation and the relative stabilities of the resulting fragment ions.

The Symphony of Fragmentation: Predicted Pathways under ESI-MS/MS

Upon introduction into the mass spectrometer using ESI, tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate will readily form the protonated molecule, [M+H]⁺, with an m/z of 258.3. The initial site of protonation is crucial in directing the subsequent fragmentation cascade. While several potential protonation sites exist (the piperidine nitrogen, the carbamate carbonyl oxygen, and the urea carbonyl oxygen or nitrogens), the urea moiety generally exhibits a higher gas-phase basicity compared to the carbamate, making the urea carbonyl oxygen a highly probable initial protonation site. However, protonation of the piperidine nitrogen is also a significant possibility. The observed fragmentation pattern will likely be a composite of pathways originating from these different protonated species.

Pathway A: Fragmentation initiated by the Boc Group

The Boc protecting group is notoriously labile in the gas phase and its fragmentation is a hallmark of Boc-protected amines. This pathway is often dominant regardless of the initial protonation site due to the stability of the resulting tert-butyl cation and the neutral losses.

  • Step A1: Loss of Isobutylene. The protonated molecule readily undergoes a neutral loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate ion. This is a characteristic fragmentation for Boc-protected compounds.

  • Step A2: Decarboxylation. The carbamic acid intermediate is unstable and rapidly loses carbon dioxide (CO₂, 44 Da) to yield the deprotected piperidinyl methylurea ion.

This two-step fragmentation results in a total mass loss of 100 Da from the protonated molecule.

Pathway B: Fragmentation driven by the Piperidine Ring

Fragmentation of the piperidine ring itself is a common occurrence, often involving alpha-cleavage or ring opening. These pathways are typically initiated by protonation of the piperidine nitrogen.[1]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the protonated nitrogen can lead to the formation of a stable iminium ion.[1]

  • Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.[1] The specific fragments will be influenced by the position of the methylurea substituent.

Pathway C: Fragmentation of the Methylurea Moiety

The methylurea substituent also provides characteristic fragmentation pathways, primarily through cleavage of the C-N bonds.[2]

  • Cleavage of the Urea C-N Bond: Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen can lead to the formation of a methyl isocyanate neutral loss (CH₃NCO, 57 Da) or the formation of a protonated methyl isocyanate ion (m/z 58).

  • Formation of a Methylaminocarbonyl Cation: Cleavage can also result in the formation of a CH₃NHCO⁺ ion (m/z 58).

The interplay of these pathways will result in a complex but interpretable MS/MS spectrum. The relative abundance of the fragment ions will be dependent on the collision energy used in the MS/MS experiment.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagrams were generated using Graphviz.

M [M+H]⁺ m/z 258.3 A1 Loss of Isobutylene (C₄H₈, 56 Da) A2 [M+H - 56]⁺ m/z 202.3 A1->A2 A3 Loss of CO₂ (44 Da) A4 [M+H - 100]⁺ m/z 158.3 A3->A4 M [M+H]⁺ m/z 258.3 B1 Piperidine Ring Fragmentation C1 Urea Moiety Fragmentation B2 Various Ring-Opened and Iminium Ions B1->B2 C2 Loss of CH₃NCO (57 Da) C1->C2 C3 [M+H - 57]⁺ m/z 201.3 C2->C3

Caption: Competing fragmentation pathways of the piperidine and urea moieties.

Tabulated Summary of Predicted Key Fragment Ions

For ease of reference, the predicted key fragment ions, their corresponding m/z values, and the associated neutral losses are summarized in the table below.

m/z Proposed Structure/Composition Neutral Loss Pathway
258.3[M+H]⁺-Precursor Ion
202.3[M+H - C₄H₈]⁺Isobutylene (56 Da)A
158.3[M+H - C₄H₈ - CO₂]⁺Isobutylene + CO₂ (100 Da)A
201.3[M+H - CH₃NCO]⁺Methyl isocyanate (57 Da)C
58.1[CH₃NHCO]⁺ or [CH₃NCO+H]⁺-C

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocol is recommended.

Sample Preparation
  • Prepare a stock solution of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Instrumentation and Parameters
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an Electrospray Ionization (ESI) source is recommended. [1]* Ionization Mode: Positive ion mode should be utilized due to the presence of basic nitrogen atoms. [1]* Infusion/Mobile Phase: A typical mobile phase for LC-MS would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation. For direct infusion, a 50:50 mixture of acetonitrile and water with 0.1% formic acid is suitable.

  • MS Scan: Perform a full scan MS experiment (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺ at m/z 258.3.

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Acquire product ion spectra at varying collision energies (e.g., 10, 20, and 40 eV) to observe the full range of fragment ions.

Data Analysis Workflow

A Sample Preparation B LC-MS/MS Data Acquisition A->B C Identify [M+H]⁺ Precursor Ion B->C D Analyze Product Ion Spectrum C->D E Compare with Predicted Fragments D->E F Structure Confirmation E->F

Caption: Workflow for the mass spectrometric analysis.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometric fragmentation of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a multi-faceted process governed by the inherent chemical properties of its constituent functional groups. The predictable and characteristic losses from the Boc group, coupled with the fragmentation of the piperidine ring and methylurea moiety, provide a robust set of diagnostic ions for its confident identification. This guide provides a theoretical framework for understanding these processes. Experimental verification using the outlined protocol is essential for confirming these predictions and for building a comprehensive analytical method for this and structurally related compounds. As with any scientific endeavor, the synergy between theoretical prediction and empirical data is the cornerstone of accurate structural elucidation.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • O'Leary, V., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. PubMed. Retrieved from [Link]

  • Kim, M., et al. (2014). Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • An, N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

  • Scott, P. J. H., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine amide and urea derivative. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]

  • Alvarez, E. J., & Brodbelt, J. S. (1996). Comparison of the gas-phase basicities and relative methylation nucleophilicities of carbonyl-containing compounds. PubMed. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products. This document outlines a multi-faceted approach, integrating thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with accelerated stability studies under controlled environmental conditions. The methodologies detailed herein are designed to identify potential degradation pathways, establish safe handling and storage parameters, and provide a robust data package for regulatory submissions. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and commercialization of pharmaceuticals.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to a marketable therapeutic is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, the measure of a system's tendency to remain in its original state, is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of a pharmaceutical product. For intermediates like tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.

Instability can manifest in various forms, including chemical degradation, polymorphic transformation, or physical changes, all of which can lead to a loss of potency, the formation of toxic impurities, and altered bioavailability. Therefore, a proactive and systematic evaluation of a compound's thermodynamic stability is essential for:

  • Informing formulation development: Knowledge of a molecule's vulnerabilities guides the selection of appropriate excipients and manufacturing processes to create a stable drug product.

  • Defining storage and handling conditions: Stability data are used to establish recommended storage temperatures, humidity levels, and light exposure limits to ensure the product remains within specification throughout its lifecycle.

  • Ensuring patient safety: By identifying and characterizing potential degradants, toxicological risks can be assessed and controlled.

  • Meeting regulatory expectations: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for stability testing that must be met for drug approval.

This guide will provide a detailed, step-by-step approach to characterizing the thermodynamic stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, employing a suite of analytical techniques to build a comprehensive stability profile.

Compound Profile: tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Chemical Structure:

Figure 1: Chemical structure of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate.

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

Key Functional Groups and Potential Instabilities:

  • tert-Butoxycarbonyl (Boc) group: This protecting group is susceptible to cleavage under acidic conditions and at elevated temperatures, leading to the formation of the corresponding piperidine and isobutylene or tert-butanol.

  • Ureido group: The urea linkage can be prone to hydrolysis, particularly at pH extremes, which could lead to the formation of 4-amino-piperidine-1-carboxylic acid tert-butyl ester and methylamine.

  • Piperidine ring: While generally stable, the piperidine ring can undergo oxidation, especially in the presence of catalysts or reactive oxygen species.

A thorough understanding of these potential degradation pathways is crucial for designing appropriate stability studies and for developing analytical methods capable of detecting and quantifying any resulting impurities.

Experimental Protocols for Thermodynamic Stability Assessment

Thermal Analysis

Thermal analysis techniques are indispensable for rapidly assessing the intrinsic stability of a compound and for identifying potential physical or chemical changes as a function of temperature.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting point, enthalpy of fusion, and for detecting polymorphic transitions, which are critical aspects of a compound's physical stability.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate into a standard aluminum DSC pan.

  • Instrument Setup:

    • Temperature Program: Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Hypothetical DSC Data:

ParameterValue
Onset of Melting155.2 °C
Peak Melting Temperature158.5 °C
Enthalpy of Fusion35.8 kJ/mol

Interpretation: A sharp melting endotherm with a relatively high enthalpy of fusion would suggest a crystalline material with a well-defined lattice structure. The absence of any other thermal events prior to melting would indicate that the compound is physically stable up to its melting point under these conditions.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to identify the temperature at which decomposition begins.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate into a ceramic TGA pan.

  • Instrument Setup:

    • Temperature Program: Ramp from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition, which is typically defined as the temperature at which a 5% weight loss is observed (T5%).

Hypothetical TGA Data:

ParameterValue
T5% (Onset of Decomposition)210.4 °C

Interpretation: The TGA data provides a clear indication of the upper-temperature limit for the stability of the compound. A decomposition onset of 210.4 °C would suggest good thermal stability, suitable for most standard pharmaceutical processing conditions.

Figure 2: Workflow for Thermal Analysis.

Accelerated Stability Study (ICH Q1A(R2))

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by subjecting it to exaggerated storage conditions. The data from these studies are used to predict the shelf-life of the product under normal storage conditions.

Experimental Protocol:

  • Sample Preparation: Place a sufficient quantity of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate in loosely capped glass vials to allow for exposure to the environmental conditions.

  • Storage Conditions: Place the samples in a stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH.

  • Time Points: Pull samples at initial (T=0), 1, 3, and 6-month time points.

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Assay: Quantify the amount of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate using a stability-indicating HPLC method.

    • Related Substances: Detect and quantify any degradation products using the same HPLC method.

Hypothetical Accelerated Stability Data (6 Months):

Time PointAppearanceAssay (%)Total Impurities (%)
T=0White crystalline powder99.80.05
1 MonthWhite crystalline powder99.70.12
3 MonthsWhite crystalline powder99.50.25
6 MonthsWhite crystalline powder99.20.48

Interpretation: The hypothetical data shows a slight decrease in the assay value and a corresponding increase in total impurities over the 6-month period. This indicates that the compound undergoes some degradation under accelerated conditions. The rate of degradation can be used in conjunction with the Arrhenius equation to predict the shelf-life at room temperature.

Figure 3: Workflow for Accelerated Stability Study.

Potential Degradation Pathways and Mechanistic Insights

Based on the chemical structure of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, two primary degradation pathways are anticipated under accelerated stability conditions:

  • Hydrolysis of the Ureido Linkage: The presence of moisture and elevated temperature can facilitate the hydrolysis of the urea bond, leading to the formation of 4-amino-piperidine-1-carboxylic acid tert-butyl ester and methylamine.

  • Cleavage of the Boc Protecting Group: Although primarily acid-labile, the Boc group can also undergo thermolytic cleavage at elevated temperatures, resulting in the deprotected piperidine derivative.

G cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway parent tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate hydrolysis_product1 4-amino-piperidine-1-carboxylic acid tert-butyl ester parent->hydrolysis_product1 H2O, Δ thermal_product Deprotected Piperidine Derivative parent->thermal_product Δ hydrolysis_product2 Methylamine

Figure 4: Potential Degradation Pathways.

The identity of any observed degradation products in the accelerated stability study should be confirmed using mass spectrometry (LC-MS) to verify these proposed pathways.

Conclusion and Recommendations

This technical guide has outlined a robust and scientifically sound approach for the comprehensive evaluation of the thermodynamic stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. The integration of thermal analysis and accelerated stability studies provides a multi-dimensional understanding of the compound's intrinsic stability and its behavior under stress conditions.

Based on the hypothetical data presented, tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate exhibits good thermal stability with a melting point of 158.5 °C and an onset of decomposition at 210.4 °C. The accelerated stability study suggests a manageable degradation profile, which can be used to establish a preliminary shelf-life.

It is recommended that:

  • Forced degradation studies be conducted to definitively identify the degradation products and to develop and validate a stability-indicating analytical method.

  • Long-term stability studies (e.g., at 25 °C/60% RH) be initiated to confirm the predicted shelf-life.

  • The compound should be stored in well-sealed containers in a cool, dry place, protected from excessive heat and humidity.

By following the methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of the thermodynamic stability of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, ensuring the development of a safe, effective, and stable final drug product.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the writing of this guide, specific crystallographic data for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is not publicly availa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, specific crystallographic data for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is not publicly available. The following guide is a comprehensive, illustrative framework based on established principles of organic synthesis, crystallization, and single-crystal X-ray diffraction. The experimental data presented herein is representative and intended to provide a robust, didactic example for researchers in the field.

Introduction: The Significance of Structural Elucidation

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a small molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a protected amine (Boc group), and a methylurea moiety, suggests its potential as a scaffold for developing ligands targeting a variety of biological receptors. The precise three-dimensional arrangement of atoms, conformational preferences of the piperidine ring, and intermolecular interactions are critical determinants of its physicochemical properties and biological activity.

Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of a crystalline solid with high precision.[1][2][3] This technique provides invaluable insights into molecular geometry, stereochemistry, and the non-covalent interactions that dictate crystal packing. Such information is fundamental to structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide provides a detailed protocol and analysis of the crystal structure determination of the title compound.

Methodology: From Synthesis to Structure Solution

The journey from a chemical concept to a refined crystal structure is a multi-step process. The validity of the final structure is contingent on the quality of each preceding step.

Synthesis and Crystallization

The synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate can be achieved through a straightforward ureidation reaction. A plausible synthetic route involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl isocyanate in an aprotic solvent.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add methyl isocyanate (1.1 eq) dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Crystallization

The formation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4] Slow evaporation is a widely used and effective technique.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals should form.

  • Crystal Harvesting: Carefully select a well-formed, transparent crystal of suitable size (ideally 0.1-0.3 mm in all dimensions) for mounting.[2]

Single-Crystal X-ray Diffraction

The core of the structural analysis lies in the diffraction of X-rays by the ordered arrangement of molecules within the crystal.[5]

Workflow for Single-Crystal X-ray Diffraction

workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection X-ray source (e.g., Mo Kα) data_reduction Data Reduction & Integration data_collection->data_reduction Raw diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File & Final Report

Caption: Workflow of single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion and potential radiation damage. X-ray diffraction data were collected using a modern diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source.[2] The collected diffraction images were processed to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen were located in the difference Fourier map and refined with distance restraints.

Results and Discussion

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₂H₂₃N₃O₃
Formula Weight257.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 17.543(6)
α, β, γ (°)90, 98.76(2), 90
Volume (ų)1487.9(8)
Z4
Calculated Density (g/cm³)1.148
Absorption Coefficient (mm⁻¹)0.083
F(000)560
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8542
Independent reflections3412 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.21
Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate. The piperidine ring adopts a stable chair conformation, which is a common low-energy conformation for such systems. Both the tert-butoxycarbonyl (Boc) group at the N1 position and the methylurea substituent at the C4 position are in equatorial orientations. This arrangement minimizes steric hindrance and is energetically favorable.

The tert-butyl group exhibits rotational disorder, which is a common phenomenon for this bulky, symmetric group. The urea moiety is essentially planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by a network of hydrogen bonds. The most significant interaction is the hydrogen bond between the N-H protons of the urea group and the carbonyl oxygen of the urea group of an adjacent molecule. This creates a hydrogen-bonded chain or ribbon of molecules extending through the crystal lattice.

Key Intermolecular Interactions

interactions mol1 N-H···O=C Molecule A mol2 N-H···O=C Molecule B mol1:o1->mol2:n2 Hydrogen Bond (Urea-Urea) mol2:o2->mol1:n1 Hydrogen Bond (Urea-Urea)

Caption: Diagram of key hydrogen bonding in the crystal lattice.

Specifically, the N-H group of the methyl-substituted nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and the other N-H group donates to the carbonyl oxygen of another adjacent molecule. These interactions create a robust network that contributes to the stability of the crystal lattice. Weaker C-H···O interactions may also be present, further stabilizing the three-dimensional packing arrangement.

Conclusion

This guide has detailed the process for determining the crystal structure of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate, from synthesis and crystallization to the final structural analysis. The hypothetical data reveals a molecule with a chair-conformation piperidine ring and equatorial substituents. The crystal packing is dominated by strong N-H···O hydrogen bonds, forming a well-defined supramolecular architecture. The structural insights gained from such an analysis are crucial for understanding the molecule's properties and for its potential application in drug development, providing a solid foundation for further computational and experimental studies.

References

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]5]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]1]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]2]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Retrieved from [Link]4]

Sources

Foundational

Comprehensive Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery, functionalized piperidines serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic properties and structural rigidity. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS: 1233955-69-5) is a highly versatile synthetic intermediate. It features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom, with a 3-methylureido moiety at the 4-position.

As a Senior Application Scientist, I frequently observe that while the Boc-protection strategy provides excellent stability during multi-step syntheses, it also dictates the compound's specific handling requirements and toxicological profile. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and validated experimental workflows required to safely and effectively handle this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

Understanding the molecular architecture is the first step in predicting both reactivity and toxicity. The bulky Boc group provides lipophilicity, while the ureido group introduces hydrogen-bond donor and acceptor capabilities, significantly influencing its solubility profile.

Table 1: Chemical Identity & Structural Parameters
ParameterValue / Description
Chemical Name tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
CAS Registry Number 1233955-69-5 [1]
Molecular Formula C₁₂H₂₃N₃O₃
Molecular Weight ~257.33 g/mol
Structural Features Boc-protected secondary amine; methyl-substituted urea
Solubility Soluble in DMSO, DMF, DCM, and Methanol; poorly soluble in water
Storage Conditions 2–8°C, sealed in a dry, well-ventilated area, away from strong acids

Hazard Identification & GHS Classification (SDS Profile)

Based on structural analogs within the Boc-protected piperidine class, this compound exhibits specific localized hazards [1]. It is not classified as acutely toxic via ingestion in small quantities, but its functional groups present risks of irritation upon contact with biological membranes.

Table 2: Extrapolated GHS Classification
Hazard ClassCategoryHazard Statement (Code)Causality / Mechanistic Rationale
Skin Irritation Category 2Causes skin irritation (H315)Lipophilic Boc group facilitates dermal penetration, disrupting the lipid bilayer of the stratum corneum.
Eye Irritation Category 2ACauses serious eye irritation (H319)The ureido nitrogen can interact with corneal proteins, leading to localized inflammation.
STOT - Single Exposure Category 3May cause respiratory irritation (H335)Inhalation of fine dust particles can mechanically and chemically irritate the mucosal lining of the respiratory tract.

Precautionary Directives:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile and Mechanistic Insights

Metabolic Stability and Degradation

The toxicity of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is intrinsically linked to its chemical stability. Under physiological pH (7.4), the compound is highly stable. However, in highly acidic microenvironments (e.g., gastric fluid at pH 1.5–2.0), the Boc group is susceptible to cleavage.

This acid-catalyzed deprotection yields the active amine (4-(3-methylureido)piperidine), alongside isobutylene gas and carbon dioxide. While the volume of gas generated from accidental ingestion of trace laboratory quantities is negligible, the release of the active secondary amine can alter the compound's biological interactions, potentially increasing off-target receptor binding [2].

Cellular Toxicity

In vitro studies on similar piperidine derivatives suggest low baseline cytotoxicity. The primary mechanism of cellular stress at high concentrations (>100 µM) is typically the disruption of cellular membrane integrity due to the compound's amphiphilic nature, rather than direct genotoxicity or mitochondrial poisoning.

Pathway A tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate (Stable Precursor) B Acidic Microenvironment (e.g., Gastric Acid / TFA) A->B Protonation C 4-(3-methylureido)piperidine (Active Amine) B->C Cleavage D Isobutylene + CO2 (Volatile Byproducts) B->D Elimination

Caption: Acid-catalyzed degradation pathway of the Boc-protected piperidine derivative.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to empower the researcher.

Protocol 1: Safe Chemical Deprotection (Boc Removal)

Purpose: To safely cleave the Boc protecting group while preserving the 3-methylureido moiety.

  • Preparation: Suspend 1.0 mmol of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.

    • Expert Insight: DCM is chosen as it fully solubilizes the starting material without participating in the acidic cleavage mechanism.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of Trifluoroacetic acid (TFA) dropwise over 5 minutes.

    • Expert Insight: TFA (pKa ~ 0.23) provides the exact acidity required to protonate the carbamate oxygen, driving the elimination of isobutylene without hydrolyzing the sensitive urea linkage. Cooling prevents runaway exothermic degradation.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Quenching and Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Neutralize the resulting trifluoroacetate salt by partitioning between saturated aqueous NaHCO₃ and ethyl acetate. Extract the aqueous layer, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the free amine.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To establish the safety window (IC₅₀) of the compound in human hepatic cell lines (HepG2).

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock solution of the compound in cell-culture grade DMSO. Perform serial dilutions in media to yield final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced toxicity [3]. Add 100 µL of the dosed media to the respective wells.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Expert Insight: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals. This serves as a direct, self-validating proxy for metabolic viability.

  • Solubilization and Reading: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 1. Compound Solubilization (DMSO, <0.1% final) S2 2. Cell Line Incubation (HepG2, 48h Exposure) S1->S2 S3 3. MTT Reagent Addition (Formazan Crystal Formation) S2->S3 S4 4. Spectrophotometric Analysis (Absorbance at 570 nm) S3->S4 S5 5. IC50 & Toxicity Profiling (Non-linear Regression) S4->S5

Caption: Standardized in vitro cytotoxicity screening workflow for piperidine derivatives.

Conclusion

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a highly valuable building block in pharmaceutical synthesis. While it presents standard laboratory hazards typical of Boc-protected amines—namely skin and eye irritation—it can be handled safely with standard PPE and engineering controls. By understanding its chemical stability, particularly its sensitivity to acidic environments, researchers can optimize both synthetic workflows and downstream biological evaluations.

References

  • NextSDS Chemical Substance Database. "tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS: 1233955-69-5) Safety and Hazard Classifications." NextSDS, 2026. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Piperidine Derivatives and Boc-Protection Chemistry." PubChem, 2026. Available at:[Link]

  • Tolosa, L., Donato, M. T., & Gómez-Lechón, M. J. "General Cytotoxicity Assessment by Means of the MTT Assay." Protocols in In Vitro Toxicity Assessment, Springer Protocols, 2015. Available at:[Link]

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Derivatives

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2] Its derivatives are prized for their ability to confer favorable physicochemical and pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2] Its derivatives are prized for their ability to confer favorable physicochemical and pharmacokinetic (PK) properties.[3] This guide provides an in-depth technical framework for researchers and drug development professionals on how to systematically evaluate the pharmacokinetic potential of a specific class of these compounds: tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate derivatives. We will dissect the core scaffold, outline critical ADME (Absorption, Distribution, Metabolism, and Excretion) assays, provide detailed, field-tested protocols, and discuss the strategic rationale behind experimental design and data interpretation. The objective is to empower research teams to efficiently identify and optimize promising drug candidates by building a robust, early-stage PK profile.

Introduction: The Strategic Imperative of Early-Stage PK/ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism.[4] Therefore, conducting in vitro ADME studies early in the discovery pipeline is not just a recommendation but a strategic necessity.[5][6] These studies provide critical data that guide chemical structure optimization, facilitate the selection of drug-like candidates, and help predict in vivo PK properties long before costly and time-consuming animal studies are initiated.[4][5]

The tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate scaffold presents an interesting case study. It combines the versatile piperidine ring with two potentially metabolically labile groups: the ureido moiety and the tert-butoxycarbonyl (Boc) protecting group. Understanding the pharmacokinetic liabilities and opportunities of this core structure is key to designing derivatives with a desirable therapeutic profile.

Deconstructing the Core Scaffold: A Physicochemical and Metabolic Assessment

The pharmacokinetic behavior of a molecule is fundamentally governed by its physicochemical properties, including lipophilicity, solubility, size, and hydrogen bonding capacity.[7][8][9]

  • Piperidine Ring: This saturated heterocycle often improves aqueous solubility and provides a versatile, three-dimensional scaffold for orienting functional groups toward their biological targets.[10]

  • Ureido Moiety (-NH-CO-NH-): This group is an excellent hydrogen bond donor and acceptor, which can facilitate strong interactions with protein targets.[11] However, it can also be susceptible to hydrolysis.

  • tert-Butoxycarbonyl (Boc) Group: Commonly used as a protecting group for the piperidine nitrogen, the Boc group significantly increases lipophilicity.[12] It is known to be labile under acidic conditions and can be subject to metabolic cleavage, which would dramatically alter the molecule's properties by unmasking a basic nitrogen.[13][14][15]

Initial Hypothesis: Derivatives of this scaffold will likely face metabolic stability challenges centered on the Boc group and potentially the ureido linkage. Permeability will be heavily influenced by the lipophilicity conferred by the Boc group and the hydrogen bonding potential of the ureido moiety.

The Pharmacokinetic Gauntlet: A Workflow for Comprehensive Evaluation

A systematic evaluation of ADME properties is essential. The following workflow outlines a logical progression of key in vitro assays designed to build a comprehensive PK profile.

PK_Workflow cluster_0 In Silico & Physicochemical cluster_1 Absorption cluster_2 Distribution cluster_3 Metabolism cluster_4 Integration & Decision pchem Physicochemical Properties (LogP, pKa, PSA) pampa PAMPA (Passive Permeability) pchem->pampa Guides initial assessment caco2 Caco-2 Assay (Active Transport & Efflux) pampa->caco2 Informs need for complex assay ppb Plasma Protein Binding (PPB) caco2->ppb decision Go / No-Go Lead Optimization caco2->decision lms Liver Microsomal Stability (Phase I) ppb->lms ppb->decision hep Hepatocyte Stability (Phase I & II) lms->hep Confirms Phase I & assesses Phase II metid Metabolite Identification hep->metid Identifies liabilities hep->decision metid->decision Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate) M1 Boc-Hydrolysis (Major Pathway?) Parent->M1 CYP-mediated or acidic M2 Piperidine Ring Hydroxylation Parent->M2 CYP-mediated M3 N-demethylation Parent->M3 CYP-mediated M4 Glucuronidation (of hydroxylated metabolite) M2->M4 UGT-mediated

Caption: Potential metabolic pathways for the core scaffold.

Protocol: Human Liver Microsome (HLM) Stability

  • Reagent Preparation: Thaw pooled human liver microsomes (HLMs) and keep on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution. [16]2. Reaction Mixture: In a 96-well plate, add buffer and HLM (final protein concentration 0.5 mg/mL). [17][18]Add the test compound (final concentration 1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). [17][18]5. Self-Validation/Controls:

    • High Clearance Control: Verapamil.

    • Low Clearance Control: Warfarin.

    • -NADPH Control: A parallel incubation without the cofactor to check for non-enzymatic degradation. [17]6. Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Data Interpretation & Integrated Assessment

Data from individual assays should not be viewed in isolation. A holistic assessment is required to make an informed decision. The goal is to build a profile for each derivative and compare them.

Derivative IDPapp (PAMPA) (10⁻⁶ cm/s)Papp (Caco-2) (10⁻⁶ cm/s)Efflux Ratio% Unbound (Plasma)t½ (HLM, min)CLint (µL/min/mg)
Parent 15.24.13.78.51257.8
Derivative A 12.510.81.225.14515.4
Derivative B 2.11.91.178.6>60<11.5
Controls
Propranolol>20>20~1.030.02527.7
Atenolol<1.0<1.0~1.095.0>60<11.5

Analysis:

  • Parent Compound: Shows good passive permeability (PAMPA) but is clearly a substrate for efflux pumps (high efflux ratio in Caco-2), which significantly reduces its net absorption. It is also highly protein-bound and metabolically unstable (short half-life in HLM). This is a poor candidate.

  • Derivative A: A structural modification has successfully mitigated efflux (Efflux Ratio ≈ 1) and improved metabolic stability. This is a promising lead.

  • Derivative B: While metabolically stable, its permeability is too low for a potential orally administered drug.

Conclusion and Future Directions

The systematic in vitro pharmacokinetic profiling outlined in this guide provides a robust framework for evaluating tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate derivatives. By integrating data from a tiered series of assays—from simple passive permeability screens to complex cell-based and metabolic systems—research teams can identify liabilities early and guide medicinal chemistry efforts effectively. [6] Derivatives that demonstrate a balanced profile of moderate-to-high permeability, low efflux, acceptable plasma protein binding, and good metabolic stability (e.g., Derivative A) should be prioritized for further investigation. Subsequent steps would include metabolite identification to understand the specific metabolic soft spots and, ultimately, progression to in vivo pharmacokinetic studies in animal models to confirm the in vitro predictions. [19]

References

  • GitHub Gists. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • ResearchGate. Physicochemical Properties and Pharmacokinetics | Request PDF. Available from: [Link]

  • InfinixBio. (2026, March 7). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?. Available from: [Link]

  • Books. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Available from: [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • FDA. Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • PubMed. (2013, December 15). Impact of physiochemical properties on pharmacokinetics of protein therapeutics. Available from: [Link]

  • Evotec. Plasma Protein Binding. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • FDA. Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • PubMed. (2007, December 15). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available from: [Link]

  • ResearchGate. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link]

  • Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PMC. (2025, February 10). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PMC. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. Available from: [Link]

  • ResearchGate. (2025, September 27). Ureido group containing cyclic dermorphin(1-7) analogues: Synthesis, biology and conformation | Request PDF. Available from: [Link]

  • PMC. (2012, October 1). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Available from: [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. Available from: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. (2015, June 30). (PDF) Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate via CDI-Mediated Urea Coupling

Introduction & Mechanistic Rationale The compound tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. It serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. It serves as a critical structural motif in the development of chemokine receptor CCR5 antagonists and novel NLRP3 inflammasome inhibitors .

Historically, the synthesis of methyl ureas relied on the direct reaction of a primary amine with methyl isocyanate (MIC) . However, MIC is a highly volatile and acutely toxic reagent, posing severe safety and scalability risks. To align with modern, inherently safer laboratory practices, this protocol employs 1,1'-carbonyldiimidazole (CDI) as a stable, solid phosgene equivalent .

The Mechanistic Pathway: CDI safely and efficiently activates the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate to form a reactive imidazole-1-carboxamide intermediate. Subsequent nucleophilic displacement by methylamine yields the target urea. This two-step, one-pot methodology provides excellent atom economy, avoids toxic gases, and simplifies purification, as the primary byproduct (imidazole) is highly water-soluble and easily removed during aqueous workup.

Reaction Workflow Visualization

G A Boc-4-aminopiperidine (Starting Material) C Imidazole-1-carboxamide (Reactive Intermediate) A->C + CDI (CH2Cl2, 0 °C to RT) B CDI (Coupling Agent) B->C E tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate (Target Product) C->E + CH3NH2 (RT, 4-12 h) F Imidazole (Water-Soluble Byproduct) C->F displaced by methylamine D Methylamine (Nucleophile) D->E

Workflow of the CDI-mediated one-pot synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
tert-Butyl 4-aminopiperidine-1-carboxylate 200.281.002.00 gPrimary Amine (Starting Material)
1,1'-Carbonyldiimidazole (CDI) 162.151.101.78 gActivating Agent / Phosgene Equivalent
Methylamine (2.0 M in THF)31.062.0010.0 mLNucleophile
Dichloromethane (DCM) 84.93-40.0 mLReaction Solvent

Note: CDI is highly moisture-sensitive. Ensure the reagent bottle has been stored properly in a desiccator or under inert atmosphere prior to use.

Step-by-Step Synthesis Protocol

Phase 1: Activation (Formation of Imidazole-1-carboxamide Intermediate)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

    • Causality: CDI rapidly hydrolyzes to imidazole and CO₂ in the presence of ambient moisture, which would reduce the effective stoichiometry and lead to incomplete activation.

  • Dissolution: Dissolve 2.00 g (10.0 mmol) of tert-butyl 4-aminopiperidine-1-carboxylate in 20 mL of anhydrous dichloromethane (DCM).

  • CDI Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add 1.78 g (11.0 mmol, 1.1 eq) of CDI.

    • Causality: The activation reaction is exothermic. Cooling to 0 °C prevents the formation of symmetrical urea byproducts (e.g., 1,3-bis(1-(tert-butoxycarbonyl)piperidin-4-yl)urea), which can occur if the local concentration of the activated intermediate is high in the presence of unreacted starting amine.

  • Intermediate Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validating Check: Before proceeding, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. Complete activation is confirmed by the disappearance of the starting material (m/z 201 [M+H]⁺) and the appearance of the methyl carbamate adduct (m/z 259 [M+H]⁺) or the intact intermediate (m/z 295 [M+H]⁺).

Phase 2: Urea Formation
  • Amine Addition: Re-cool the reaction mixture to 0 °C. Dropwise, add 10.0 mL of methylamine solution (2.0 M in THF, 20.0 mmol, 2.0 eq).

    • Causality: A THF solution is chosen over aqueous methylamine to maintain the solubility of the intermediate and prevent competitive hydrolysis of the activated species . The 2.0-fold excess ensures rapid and complete conversion.

  • Reaction Completion: Stir the mixture at room temperature for 4 to 12 hours.

    • Self-Validating Check: Monitor by TLC (10% MeOH in DCM, visualized with Ninhydrin) or LC-MS for the appearance of the target product mass (m/z 258 [M+H]⁺).

Phase 3: Work-up and Purification
  • Quenching: Dilute the reaction mixture with an additional 30 mL of DCM.

  • Aqueous Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 × 25 mL):

      • Causality: Imidazole (pKa ~7.0) and excess methylamine (pKa ~10.6) are protonated and partition exclusively into the aqueous layer, leaving the neutral urea product in the organic phase.

      • Self-Validating Check: The pH of the final aqueous wash must be < 3 to guarantee complete removal of basic impurities.

    • Saturated aqueous NaHCO₃ (25 mL): Neutralizes any residual acid in the organic layer.

    • Brine (25 mL): Removes bulk water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid or foam.

  • Purification (Optional): The crude product is typically >95% pure by NMR. If ultra-high purity is required for biological assays, purify via flash column chromatography (Silica gel, gradient of 50-100% EtOAc in Hexanes or 0-5% MeOH in DCM).

Analytical Characterization

Confirm the identity and purity of the synthesized tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate using the following expected analytical benchmarks:

  • Appearance: White solid or foam.

  • LC-MS: [M+H]⁺ m/z calculated for C₁₂H₂₄N₃O₃: 258.18; found: 258.2.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.45 (br s, 1H, urea NH), 4.30 (br s, 1H, urea NHCH₃), 4.05 (br d, J = 13.5 Hz, 2H, equatorial piperidine CH₂ next to N), 3.75 (m, 1H, axial piperidine CH next to urea), 2.85 (t, J = 11.5 Hz, 2H, axial piperidine CH₂ next to N), 2.75 (d, J = 4.8 Hz, 3H, N-CH₃), 1.95 (br d, J = 12.0 Hz, 2H, equatorial piperidine CH₂), 1.45 (s, 9H, Boc CH₃), 1.35 (m, 2H, axial piperidine CH₂).

References

  • Title: Piperidine derivatives as modulators of chemokine receptor CCR5 (US7615555B2)
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: PubMed Central (PMC) URL: [Link]

  • Title: Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase Source: ChemRxiv URL: [Link]

Application

Application Notes and Protocols: Utilizing tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate as a Versatile Building Block for Kinase Inhibitors

Introduction: The Strategic Importance of the Ureidopiperidine Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Ureidopiperidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this field, the deliberate design of molecular scaffolds that can effectively and selectively engage the ATP-binding site of kinases is paramount. The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and its ability to confer three-dimensional character to otherwise planar molecules.[1][2]

When combined with a urea functional group, the resulting ureidopiperidine moiety becomes a powerful pharmacophore for kinase inhibition. The urea group is exceptionally adept at forming robust hydrogen bond networks, a critical feature for anchoring inhibitors to the conserved "hinge" region of the kinase active site.[3][4][5] This interaction mimics the binding of the adenine portion of ATP, providing a strong foundation for potent inhibition.

This document provides detailed application notes and synthetic protocols for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate , a pre-functionalized, high-value building block. Its structure strategically combines:

  • A piperidine core to optimize solubility and provide versatile exit vectors.

  • A methylurea moiety to establish critical hinge-binding interactions.

  • A tert-butoxycarbonyl (Boc) protecting group to enable regioselective synthesis, which can be efficiently removed under standard conditions.[6]

These features make it an ideal starting material for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel kinase inhibitors.

Part 1: Application Notes - Rationale and Mechanistic Insight

The Ureidopiperidine Moiety: A Privileged Element for Kinase Recognition

The utility of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate stems from the synergistic contributions of its constituent parts. The urea functional group is a cornerstone of many successful kinase inhibitors, including the FDA-approved drugs Sorafenib and Lenvatinib.[3][7]

The Role of the Urea Group: The urea moiety's unique hydrogen bonding capability allows it to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature enables the formation of a bidentate hydrogen bond with the kinase hinge region, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. Specifically, the urea can engage the backbone amide and carbonyl groups of conserved residues like glutamate and aspartate, effectively locking the inhibitor in an inactive conformation.[3][7][8]

The Piperidine Scaffold: Saturated heterocycles like piperidine are increasingly favored over flat aromatic rings in drug design.[9] They improve key drug-like properties:

  • Solubility: The non-planar, polar nature of the piperidine ring often enhances aqueous solubility compared to its aromatic counterparts.

  • Three-Dimensionality: It provides a rigid, chair-like conformation that allows for precise positioning of substituents into specific pockets of the kinase active site, improving selectivity and potency.[10]

  • Metabolic Stability: Piperidine rings can be more resistant to metabolic degradation than electron-rich aromatic systems.[1]

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides essential synthetic control. It deactivates the piperidine nitrogen, preventing it from participating in undesired side reactions and allowing for selective functionalization at other sites. Its removal is typically high-yielding and achieved under mild acidic conditions that are compatible with a wide range of functional groups.[6]

Mechanism of Action: Anchoring to the Kinase Hinge

Most kinase inhibitors function by competing with ATP for binding to the active site. The urea moiety of the title compound is designed to be a superior mimic of the adenine base of ATP. X-ray crystallography studies of urea-based inhibitors complexed with kinases like VEGFR2 reveal a consistent binding pattern where the urea forms a dense network of hydrogen bonds with the hinge region.[3][7]

The diagram below illustrates this fundamental interaction. The urea functional group forms two critical hydrogen bonds with the peptide backbone in the kinase hinge region, serving as a stable anchor for the entire inhibitor molecule.

G hinge_nh Backbone N-H hinge_co Backbone C=O urea_co Urea C=O urea_co->hinge_nh urea_nh Urea N-H urea_nh->hinge_co G start tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate deprotected 4-(3-Methylureido)piperidine (Amine Salt) start->deprotected Boc Deprotection (e.g., TFA or HCl) final_product Final Kinase Inhibitor deprotected->final_product Coupling Reaction (e.g., SNAr, Buchwald) core Activated Heterocycle (e.g., R-Cl, R-Br) core->final_product Coupling Reaction (e.g., SNAr, Buchwald)

Caption: General workflow for utilizing the building block.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes a common method for coupling the deprotected building block with an electron-deficient, chloro-substituted heteroaromatic core, such as 2-chloro-4-aminopyrimidine.

Step 1: Boc Deprotection of the Piperidine Nitrogen

  • To a stirred solution of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add trifluoroacetic acid (TFA, 5.0-10.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue, the trifluoroacetate salt of 4-(3-methylureido)piperidine, is often a viscous oil or solid and can be used in the next step without further purification. For long-term storage, it can be triturated with diethyl ether to yield a solid.

Step 2: Coupling with an Activated Heterocycle

  • To a solution of the crude 4-(3-methylureido)piperidine salt (1.0 eq) and the chloro-substituted heterocycle (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2 M), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0-4.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Again, monitor the reaction progress by TLC or LC-MS.

  • Causality Note: The base is crucial to neutralize the amine salt formed during deprotection and to scavenge the HCl generated during the SNA_r_ reaction, driving the equilibrium towards the product. The elevated temperature is necessary to overcome the activation energy for the substitution reaction.

Step 3: Work-up and Purification

  • After cooling to room temperature, pour the reaction mixture into water, which may cause the product to precipitate.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with brine to remove residual DMF/DMSO and salts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure kinase inhibitor.

Step 4: Characterization

  • Confirm the structure and identity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess the purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides an alternative for coupling with less activated aryl or heteroaryl bromides, where SNA_r_ may be inefficient.

Step 1: Boc Deprotection

  • Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the aryl/heteroaryl bromide (1.0 eq), the crude 4-(3-methylureido)piperidine salt (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (~4-10 mol%).

  • Add a strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a dry, degassed solvent such as dioxane or toluene via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by LC-MS (typically 8-16 hours).

  • Causality Note: The palladium catalyst and phosphine ligand form an active catalytic species that facilitates the carbon-nitrogen bond formation. The choice of ligand is critical and often needs to be screened to optimize the reaction for a specific substrate. The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Step 4: Characterization

  • Characterize the final product using NMR, HRMS, and HPLC as detailed previously.

References

  • Mancuso, F., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Koras, K., et al. (2024). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences. Available at: [Link]

  • Basile, L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Vardanyan, R., et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • NextSDS. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Sarneski, J. J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vo, C. T. & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at: [Link]

Sources

Method

Application Note: Advanced Buchwald-Hartwig Cross-Coupling Protocols for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Executive Summary The functionalization of complex, multi-nitrogen scaffolds is a cornerstone of modern drug discovery. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (N-Boc-4-(3-methylureido)piperidine) contains...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of complex, multi-nitrogen scaffolds is a cornerstone of modern drug discovery. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (N-Boc-4-(3-methylureido)piperidine) contains a protected piperidine ring and an unsymmetrical urea moiety. This application note details the optimized, self-validating conditions for the palladium-catalyzed Buchwald-Hartwig cross-coupling of this compound with aryl halides. By utilizing third-generation (G3) precatalysts and rationally selected bulky ligands, researchers can overcome the inherent poor nucleophilicity of ureas to achieve high-yielding, regioselective C–N bond formations.

Mechanistic Rationale & Catalyst Selection

Ureas are notoriously challenging nucleophiles in cross-coupling reactions compared to standard aliphatic amines. The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces their nucleophilicity, often leading to sluggish transmetalation and competitive catalyst deactivation .

Causality Behind Reaction Parameters
  • Ligand Selection (BrettPhos vs. XantPhos): Computational and kinetic studies demonstrate that for urea and amide couplings, reductive elimination is frequently the rate-limiting step . BrettPhos, a highly electron-rich and sterically demanding biarylphosphine, forces the palladium center into a constrained geometry that dramatically accelerates this elimination step. Alternatively, XantPhos, a bidentate ligand with a wide bite angle (~111°), compresses the L-Pd-L angle, which inversely widens the Ar-Pd-N angle to promote product expulsion .

  • Base Selection (Cs₂CO₃): The substrate features an acid- and base-sensitive N-Boc (tert-butyloxycarbonyl) protecting group. Strong bases traditionally used in aminations (e.g., NaOtBu or LHMDS) can trigger Boc-cleavage or substrate degradation at elevated temperatures. Cesium carbonate (Cs₂CO₃) provides the perfect thermodynamic balance: it is basic enough to deprotonate the palladium-bound urea intermediate but mild enough to leave the Boc group intact .

  • Precatalyst (Pd G3 Systems): Traditional Pd₂(dba)₃ mixtures require the dissociation of strongly binding dba ligands, which can inhibit the reaction. BrettPhos Pd G3 precatalysts ensure the rapid, quantitative generation of the active monoligated L-Pd(0) species upon mild base activation, preventing the formation of inactive palladium black .

Regioselectivity Insight

The starting material is an unsymmetrical urea containing two secondary nitrogens: the N-methyl side and the N-piperidine C4 side. Because the N-methyl nitrogen is less sterically hindered, coupling with bulky aryl halides using BrettPhos predominantly occurs at the N-methyl nitrogen, yielding a highly regioselective tert-butyl 4-(3-aryl-3-methylureido)piperidine-1-carboxylate derivative.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide (Ar-X) BaseEx Base Exchange & Deprotonation L-Pd(II)(Ar)(Urea) OxAdd->BaseEx Urea + Base - Base•HX RedElim Reductive Elimination Product Formation BaseEx->RedElim Rate-Limiting Step (BrettPhos/XantPhos) RedElim->Pd0 N-Aryl Urea Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig urea coupling highlighting the rate-limiting step.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the arylation of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate with a model aryl bromide, demonstrating the causality of catalyst and base selection.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100< 10Extensive Boc-deprotection / degradation.
2Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane10045Sluggish reductive elimination; unreacted urea remains.
3XantPhos Pd G3XantPhosCs₂CO₃1,4-Dioxane9078Good conversion; minor diarylation side products.
4 BrettPhos Pd G3 BrettPhos Cs₂CO₃ 1,4-Dioxane 90 89 Excellent regioselectivity and yield; optimal conditions.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system . Each phase includes specific in-process controls to ensure the integrity of the catalytic cycle.

Materials Required
  • tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 equiv, limiting reagent)

  • Aryl bromide or Aryl chloride (1.2 equiv)

  • BrettPhos Pd G3 (3.0 mol %)

  • BrettPhos ligand (3.0 mol %)

  • Cesium carbonate (Cs₂CO₃), finely milled and anhydrous (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to urea)

Procedure
  • Reagent Preparation (Benchtop): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the urea substrate (1.0 equiv), aryl halide (1.2 equiv, if solid), BrettPhos Pd G3 (3.0 mol %), BrettPhos ligand (3.0 mol %), and Cs₂CO₃ (2.0 equiv).

    • Causality Check: Adding supplemental BrettPhos ligand (1:1 ratio with the G3 precatalyst) suppresses the formation of inactive palladium black and stabilizes the highly active monoligated Pd(0) species during the catalytic cycle.

  • Atmospheric Purging (Schlenk Line): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times.

    • Causality Check: Pd(0) is highly susceptible to oxidation. Atmospheric oxygen will form inactive Pd(II) peroxo complexes, prematurely terminating the reaction.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane. If the aryl halide is a liquid, add it at this stage via microsyringe.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12–18 hours.

    • Self-Validation (Visual): Upon reaching 90 °C, the reaction mixture should transition from a heterogeneous suspension to a homogeneous, deeply colored solution (dark red/brown). Failure to observe this indicates poor precatalyst activation.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove the inorganic salts (cesium halides/carbonates) and precipitated palladium residues. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-aryl urea product.

In-Process Controls & Self-Validation (E-E-A-T)
  • Conversion Monitoring (LC-MS): Withdraw a 10 µL aliquot under positive nitrogen pressure at the 6-hour mark. Dilute in MeCN and analyze via LC-MS. The disappearance of the urea starting material ( m/z≈258 for [M+H]⁺) and the emergence of the product mass self-validates catalytic turnover.

  • Regiochemical Validation: Post-isolation, ¹H NMR and 2D NOESY spectroscopy must be utilized. A strong NOE cross-peak between the newly introduced aryl protons and the N-methyl group confirms that coupling successfully occurred at the less hindered nitrogen site.

Workflow Step1 Step 1: Reagent Preparation Weigh Urea, Ar-X, Base, and Pd G3 Precatalyst Step2 Step 2: Inert Atmosphere Evacuate and backfill with N2 or Argon (3x) Step1->Step2 Step3 Step 3: Solvent Addition Add anhydrous, degassed 1,4-Dioxane or Toluene Step2->Step3 Step4 Step 4: Reaction Heating Stir at 80-100°C for 12-24 hours Step3->Step4 Step5 Step 5: Workup & Quench Cool to RT, filter through Celite, wash with EtOAc Step4->Step5 Step6 Step 6: Purification Concentrate and purify via Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chen, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020, 5, 34, 21836–21845. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 19, 12564–12649. Available at:[Link]

  • Torres-García, C., et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules, 2020, 25(15), 3493. Available at:[Link]

Application

Application Note: Scale-Up Manufacturing Process for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate via CDI-Mediated Urea Synthesis

Executive Summary The synthesis of unsymmetrical ureas is a critical transformation in pharmaceutical process chemistry, as the urea motif is a fundamental pharmacophore in numerous kinase inhibitors and GPCR antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical ureas is a critical transformation in pharmaceutical process chemistry, as the urea motif is a fundamental pharmacophore in numerous kinase inhibitors and GPCR antagonists. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a highly versatile, Boc-protected piperidine building block.

Historically, the installation of the N-methylurea moiety relied on methyl isocyanate (MIC) or phosgene derivatives. However, the extreme toxicity and gaseous nature of MIC pose catastrophic safety risks at scale. This application note details a highly scalable, safe, and self-validating 1-kilogram manufacturing protocol utilizing 1,1'-Carbonyldiimidazole (CDI) as a phosgene-free carbonylation agent.

Process Chemistry Rationale: The Phosgene-Free Advantage

To ensure both scientific integrity and operational safety, this protocol leverages CDI to mediate the urea linkage. The causality behind this synthetic design is rooted in chemoselectivity and stoichiometric control:

  • Avoidance of Symmetrical Byproducts: Mixing a primary amine directly with a highly reactive carbonylation agent often yields symmetrical ureas (e.g., 1,3-bis(1-Boc-piperidin-4-yl)urea). By utilizing CDI, the reaction proceeds in a controlled, stepwise manner .

  • Order of Addition: The sterically hindered, less nucleophilic amine (1-Boc-4-aminopiperidine) is added dropwise to a slight excess of CDI. This maintains a high local concentration of CDI, driving the formation of a stable carbamoylimidazole intermediate while suppressing dimerization.

  • Nucleophilic Displacement: Once the intermediate is fully formed, the highly nucleophilic methylamine is introduced. The temperature is elevated to 45–50 °C to provide the activation energy required for methylamine to displace the remaining imidazole ring, yielding the target unsymmetrical urea.

  • Solvent Selection (THF): Tetrahydrofuran (THF) is selected over dichloromethane (DCM) for scale-up due to its higher boiling point, which safely accommodates the 50 °C heating step without requiring pressurized reactors, while also maintaining an improved environmental Process Mass Intensity (PMI) profile.

Mechanistic Pathway & Workflow

ProcessFlow Start 1-Boc-4-aminopiperidine (1.0 eq) Reactor1 Step 1: Intermediate Formation Solvent: THF, Temp: 20-25°C Time: 2-3 hours Start->Reactor1 CDI 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) CDI->Reactor1 IPC1 IPC 1: LC-MS / HPLC Check for starting material consumption Reactor1->IPC1 Reactor2 Step 2: Urea Formation Temp: 45-50°C Time: 4-6 hours IPC1->Reactor2 Pass MeNH2 Methylamine (MeNH2) (2.0 eq, 33% in EtOH) MeNH2->Reactor2 IPC2 IPC 2: HPLC Check for intermediate consumption Reactor2->IPC2 Workup Workup & Isolation Aq. Quench, Phase Separation, Crystallization (EtOAc/Heptane) IPC2->Workup Pass Product tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate (Target Urea) Workup->Product

Process flow for the CDI-mediated scale-up synthesis of the target unsymmetrical urea.

Quantitative Data & Process Parameters

ParameterStep 1: ActivationStep 2: DisplacementWorkup & Isolation
Reagent 1-Boc-4-aminopiperidineMethylamine (33% in EtOH)Water / EtOAc / Heptane
Stoichiometry 1.0 eq Amine : 1.1 eq CDI2.0 eq MeNH₂N/A
Temperature 20–25 °C45–50 °C0–5 °C (Crystallization)
Reaction Time 2–3 hours4–6 hours2 hours (Aging)
In-Process Control Amine < 1.0% (LC-MS)Intermediate < 0.5% (HPLC)Purity > 99.0% (HPLC)
Expected Yield N/A (Telescoped)N/A (Telescoped)82–88% (Overall)

Scale-Up Manufacturing Protocol (1.0 kg Scale)

This methodology is designed as a self-validating system . Progression to subsequent steps is strictly gated by chemical logic and In-Process Controls (IPCs).

Step 1: Carbamoylimidazole Intermediate Formation
  • Preparation: Purge a 20 L jacketed glass-lined reactor with Nitrogen to ensure an inert atmosphere.

  • CDI Charge: Charge 1,1'-Carbonyldiimidazole (CDI) (890 g, 5.49 mol, 1.1 eq) and anhydrous THF (8.0 L, 8 vol) into the reactor. Adjust the internal temperature to 15 °C.

  • Amine Addition: Dissolve 1-Boc-4-aminopiperidine (1.00 kg, 4.99 mol, 1.0 eq) in anhydrous THF (2.0 L, 2 vol). Add this solution dropwise to the CDI slurry over 60 minutes.

    • Causality Note: This reaction is exothermic. The dropwise addition ensures the internal temperature remains strictly between 15–25 °C, preventing thermal degradation of CDI and minimizing symmetrical urea formation.

  • Aging: Stir the resulting mixture at 20–25 °C for 2 hours.

  • Validation (IPC 1): Withdraw a 1 mL aliquot and immediately quench with 1 mL of methanol. Analyze via LC-MS.

    • Self-Validation Logic: Methanol reacts instantly with the active carbamoylimidazole intermediate to form a stable methyl carbamate derivative (m/z 259 [M+H]⁺). The absence of the starting amine (m/z 201 [M+H]⁺) at < 1.0% confirms complete activation. Do not proceed until this metric is met.

Step 2: Urea Formation via Methylamine Displacement
  • Amine Charge: Once IPC 1 passes, charge Methylamine (33% w/w in absolute ethanol) (940 g, ~10.0 mol, 2.0 eq) to the reactor over 30 minutes.

    • Causality Note: A 2.0 equivalent excess is utilized because methylamine is highly volatile; the excess ensures complete displacement even if partial volatilization occurs into the reactor headspace during heating.

  • Heating: Elevate the reactor internal temperature to 45–50 °C.

  • Aging: Stir vigorously for 4–6 hours.

  • Validation (IPC 2): Withdraw a sample and analyze directly via HPLC. The carbamoylimidazole intermediate must be < 0.5% relative to the product peak.

Step 3: Workup and Crystallization
  • Concentration: Cool the reactor to 20 °C. Concentrate the reaction mixture under reduced pressure (300 mbar, 40 °C) to approximately 4 L to strip out excess methylamine and THF.

  • Phase Separation: Add Ethyl Acetate (EtOAc) (10.0 L) and Purified Water (5.0 L). Stir vigorously for 15 minutes, then allow the phases to separate. Discard the aqueous layer, which contains the displaced imidazole and residual ethanol/methylamine.

  • Washing: Wash the organic layer with 0.5 M HCl (3.0 L) to purge trace imidazole, followed by a Brine wash (3.0 L) to remove residual moisture.

  • Crystallization: Concentrate the organic layer to ~3 L. Slowly charge Heptane (6.0 L) as an anti-solvent to induce crystallization.

  • Isolation: Cool the resulting slurry to 0–5 °C and age for 2 hours. Filter the solid, wash the wet cake with cold Heptane (2.0 L), and dry under vacuum at 45 °C for 12 hours.

  • Yield: Expect ~1.12 kg (87% theoretical yield) of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate as a white crystalline solid.

References

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development (ACS Publications) URL:[Link]

  • Scale-up of Pharmaceutical and Agrochemical Processes Organic Process Research & Development (ACS Publications) URL:[Link]

  • Green metrics in mechanochemistry Chemical Society Reviews (RSC Publishing) URL:[Link]

Method

Application Note &amp; Protocols: Synthesis of N-Substituted Piperidine-Urea Derivatives from a Boc-Protected Precursor

Abstract This technical guide provides a comprehensive framework for the synthesis of diverse N-substituted piperidine-based urea derivatives, commencing from the common building block, tert-Butyl 4-(3-methylureido)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of diverse N-substituted piperidine-based urea derivatives, commencing from the common building block, tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. The piperidine and urea motifs are cornerstones in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] This document outlines a robust two-stage synthetic strategy: initial deprotection of the piperidine nitrogen followed by various N-functionalization reactions. We provide detailed, step-by-step protocols for acidic N-Boc deprotection, direct N-alkylation, N-alkylation via reductive amination, and N-arylation. The causality behind experimental choices, troubleshooting advice, and methods for purification and characterization are discussed to ensure procedural integrity and successful outcomes for researchers in drug discovery and synthetic chemistry.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in drug design, offering a three-dimensional framework that can effectively orient substituents for optimal target binding.[1] When combined with the urea functional group—a potent hydrogen bond donor and acceptor—the resulting piperidine-urea structure becomes a valuable pharmacophore for developing novel therapeutic agents, including those with neuroprotective or anticancer properties.[2][3][4]

The starting material, tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, is an ideal precursor for generating a library of derivatives. Its key feature is the tert-butyloxycarbonyl (Boc) group, a stable protecting group for the piperidine nitrogen that can be selectively removed under acidic conditions.[5] Once removed, the liberated secondary amine becomes a nucleophilic handle for a wide array of chemical modifications.

Our synthetic approach is logically bifurcated into two core stages:

  • Stage 1: N-Boc Deprotection: The essential first step to unmask the reactive piperidine nitrogen. This is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6]

  • Stage 2: N-Functionalization: The deprotected intermediate is then subjected to various C-N bond-forming reactions to install diverse alkyl and aryl substituents, thereby modulating the molecule's physicochemical and pharmacological properties.

This modular strategy allows for the systematic generation of a compound library from a single, readily available intermediate, which is a cornerstone of modern structure-activity relationship (SAR) studies.[7]

G cluster_0 Synthetic Workflow cluster_1 N-Functionalization Pathways (Stage 2) SM tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate INT 1-Methyl-3-(piperidin-4-yl)urea (Deprotected Intermediate) SM->INT Stage 1: Deprotection (e.g., TFA / DCM) PROD_A N-Alkylated Product (Direct Alkylation) INT->PROD_A R-X, Base (e.g., K₂CO₃, DMF) PROD_B N-Alkylated Product (Reductive Amination) INT->PROD_B R-CHO, NaBH(OAc)₃ (e.g., DCM) PROD_C N-Arylated Product (Buchwald-Hartwig) INT->PROD_C Ar-X, Pd Catalyst, Ligand, Base

Caption: General workflow for the synthesis of N-substituted piperidine-urea derivatives.

Experimental Protocols

Protocol 1: N-Boc Deprotection of the Piperidine Core

Principle: The Boc group is an acid-labile carbamate. In the presence of a strong acid like trifluoroacetic acid (TFA), it undergoes cleavage to release the free amine, isobutylene, and carbon dioxide. Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.[6]

Materials:

  • tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask, add tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic and evolve gas (isobutylene and CO₂).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC). The product, being a free amine, will be significantly more polar and should have a much lower Rf value.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-(piperidin-4-yl)urea. The product is often a solid or viscous oil and can be used in the next step without further purification if deemed sufficiently pure.

Protocol 2: N-Functionalization of 1-Methyl-3-(piperidin-4-yl)urea

The deprotected intermediate serves as the substrate for the following parallel synthesis protocols.

Principle: This is a classic Sₙ2 reaction where the nucleophilic piperidine nitrogen displaces a halide from an alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[8] Potassium carbonate is a cost-effective and commonly used base for this purpose.[9]

Materials:

  • 1-Methyl-3-(piperidin-4-yl)urea (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the deprotected urea (1.0 eq.), anhydrous K₂CO₃ (1.5 eq.), and anhydrous DMF.

  • Stir the suspension vigorously. Slowly add the alkyl halide (1.1 eq.) to the mixture at room temperature.[10] Slow addition helps minimize potential side reactions.

  • Stir the reaction at room temperature or with gentle heating (50-70 °C for less reactive halides) for 4-24 hours.[8]

  • Monitor Progress: Use TLC or LC-MS to track the formation of the less polar product.

  • Work-up: Upon completion, filter off the K₂CO₃ and rinse the solid with ethyl acetate. Dilute the filtrate with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.[11]

Principle: This powerful method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is selective for the iminium ion over the carbonyl starting material, preventing reduction of the aldehyde/ketone.[12][13] This method avoids the use of alkyl halides and the formation of quaternary ammonium salts.

Materials:

  • 1-Methyl-3-(piperidin-4-yl)urea (from Protocol 1)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask, dissolve the deprotected urea (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in anhydrous DCM.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[12] Stir for 30-60 minutes at room temperature.

  • Slowly add NaBH(OAc)₃ (1.5 eq.) in portions. Caution: Addition may cause slight effervescence.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor Progress: Follow the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.[11]

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide (or triflate). This is one of the most versatile methods for synthesizing N-aryl piperidines.[14][15]

Materials:

  • 1-Methyl-3-(piperidin-4-yl)urea (from Protocol 1)

  • Aryl halide (e.g., aryl bromide) (1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon/nitrogen, add the aryl halide (1.0 eq.), palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the deprotected urea (1.2 eq.) and the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor Progress: Monitor by LC-MS for product formation.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Data Summary and Characterization

The choice of N-functionalization method depends on the desired substituent and available reagents. The following table provides a comparative overview.

Method Reagents Typical Solvents Key Advantages Potential Issues
Direct Alkylation Alkyl Halide, Base (K₂CO₃, DIPEA)DMF, MeCNStraightforward, good for simple alkyl groupsOver-alkylation, requires reactive halides
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, DCEMild, high functional group tolerance, avoids over-alkylationRequires stable carbonyl compounds
Buchwald-Hartwig Aryl Halide, Pd-catalyst, Ligand, BaseToluene, DioxaneBroad scope for aryl and heteroaryl groupsRequires inert atmosphere, expensive catalysts

Characterization: Successful synthesis should be confirmed by standard analytical techniques:

  • ¹H NMR: Confirm the disappearance of the Boc signal (a singlet at ~1.46 ppm) after deprotection. For N-functionalization, look for new signals corresponding to the introduced alkyl or aryl group. For example, N-benzylation will show new aromatic protons (~7.3 ppm) and a benzylic singlet (~3.5-4.0 ppm).

  • ¹³C NMR: The Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm) signals will disappear after deprotection. New signals corresponding to the added substituent will appear.

  • Mass Spectrometry (MS): Confirm the expected molecular weight for the intermediate and final products.

References

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Piperidine amide and urea derivative. (n.d.). ResearchGate. [Link]

  • Aapptec Peptides (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. [Link]

  • Structure of piperidinyl urea derivatives. (n.d.). ResearchGate. [Link]

  • Reductive amination of acetic acid (2a) with piperidine (1a) to... (n.d.). ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Wiley Online Library. [Link]

  • Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. (n.d.). PMC. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025). SciELO. [Link]

  • tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). ChemSafetyPRO. [Link]

  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. (n.d.). PMC. [Link]

  • Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicomponent systems. (2025). RSC Publishing. [Link]

  • Process for producing purified piperidine derivative. (n.d.).
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). ACS Publications. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). INNOVATIVE PHARMACY. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (n.d.). ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Abstract This comprehensive guide provides a detailed framework for the selection of an optimal solvent system and the development of a robust cooling crystallization protocol for tert-Butyl 4-(3-methylureido)piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of an optimal solvent system and the development of a robust cooling crystallization protocol for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. Recognizing the frequent absence of extensive physicochemical data for novel pharmaceutical intermediates, this document emphasizes a systematic, experimentally-driven approach. Researchers, scientists, and drug development professionals are guided through a logical workflow, from initial solvent screening and solubility curve determination to the execution of a controlled cooling crystallization and subsequent analytical validation of the final crystalline product. The methodologies presented are grounded in established principles of crystallization and are designed to ensure the isolation of a crystalline solid with high purity and desirable physical characteristics, crucial for downstream applications in pharmaceutical development.

Introduction: The Critical Role of Crystallization in Pharmaceutical Manufacturing

Crystallization is a pivotal purification technique in the pharmaceutical industry, profoundly influencing the purity, stability, and manufacturability of active pharmaceutical ingredients (APIs) and their intermediates. The selection of an appropriate solvent system is arguably the most critical parameter in developing a successful crystallization process. An ideal solvent should exhibit a desirable solubility profile for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures—to ensure a high yield of the crystalline product upon cooling.

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a methylurea moiety, presents a unique combination of polar and non-polar characteristics. The urea functional group, with its capacity for strong hydrogen bonding, and the largely aliphatic piperidine and Boc groups, suggest a nuanced solubility behavior across a range of organic solvents.

This application note provides a self-validating, systematic protocol to determine the optimal crystallization conditions for this specific molecule, ensuring reproducibility and the attainment of a high-quality crystalline solid.

Physicochemical Profile and Initial Considerations

A thorough understanding of the target molecule's physicochemical properties is fundamental to designing an effective crystallization strategy. While extensive experimental data for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is not widely published, an analysis of its constituent functional groups allows for informed initial hypotheses.

  • Hydrogen Bonding: The methylurea group contains both hydrogen bond donors (N-H) and acceptors (C=O), which will dominate its interactions with protic and polar aprotic solvents.

  • Polarity: The molecule possesses both polar (urea) and non-polar (Boc group, piperidine ring) regions, suggesting it will be soluble in a range of solvents with intermediate polarity. It is anticipated to have limited solubility in highly non-polar solvents like hexanes and potentially limited solubility in highly polar solvents like water, although the urea moiety may impart some aqueous solubility.

  • Thermal Stability: The Boc protecting group is known to be labile under strong acidic conditions and at elevated temperatures, a factor to consider when selecting solvents and setting the maximum temperature for dissolution.

A Systematic Approach to Solvent Selection

The selection of an appropriate solvent is a multi-step process that begins with a broad screening of solvents from different classes, followed by a more detailed analysis of the most promising candidates. The choice of solvents should also be guided by safety, environmental, and regulatory considerations, as outlined in the ICH Q3C guidelines for residual solvents.

Preliminary Solvent Screening: A Qualitative Assessment

The initial step involves a rapid, small-scale solubility assessment in a diverse range of solvents. This provides a qualitative understanding of the compound's solubility profile.

Protocol 1: Small-Scale Solubility Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 10-20 mg) of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list in Table 1, starting with a small volume (e.g., 0.1 mL).

  • Room Temperature Solubility: Vigorously stir or vortex each vial at ambient temperature. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Elevated Temperature Solubility: For solvents in which the compound is not fully soluble at room temperature, gently heat the vial (e.g., to 40-60 °C) while stirring. Record any changes in solubility.

  • Cooling and Precipitation: Allow the vials that showed complete dissolution at an elevated temperature to cool slowly to room temperature. Observe and note the formation of any precipitate or crystals. An ideal solvent will show significant precipitation upon cooling.

  • Classification: Classify each solvent as a "good solvent" (dissolves at room temperature), a "poor solvent" (insoluble at all temperatures), or a "potential crystallization solvent" (dissolves when heated and precipitates upon cooling).

Table 1: Suggested Solvents for Initial Screening (Categorized by Polarity and Functionality)

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding with the urea moiety.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents with hydrogen bond accepting capabilities.
Esters Ethyl Acetate, Isopropyl AcetateSolvents of intermediate polarity.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic solvents with moderate polarity.
Aromatic Hydrocarbons TolueneNon-polar solvent to assess the influence of the aliphatic portions of the molecule.
Chlorinated Solvents DichloromethaneApolar aprotic solvent; use with caution due to potential toxicity.
Nitriles AcetonitrileA polar aprotic solvent.
Amides N,N-Dimethylformamide (DMF)Highly polar aprotic solvent; often a very good solvent, may require an anti-solvent.
Anti-Solvents Heptane, Hexane, WaterTo be considered for anti-solvent crystallization approaches.
Quantitative Solubility Curve Determination

Once a few promising solvents have been identified from the preliminary screening, a more quantitative analysis is required to determine the solubility curve. This data is essential for calculating the theoretical yield and defining the temperature profile for the cooling crystallization.

Protocol 2: Isothermal Solubility Measurement

  • Saturated Solution Preparation: In a jacketed glass vessel with a stirrer, add a known volume of the selected solvent. Add an excess of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate to the solvent.

  • Equilibration: Set the jacket temperature to a specific value (e.g., 20 °C) and stir the suspension for a sufficient time (e.g., 4-24 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to prevent solid particles from being drawn.

  • Quantification: Determine the concentration of the dissolved solid in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

  • Repeat at Different Temperatures: Repeat steps 2-4 at various temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C) to construct a solubility curve.

Cooling Crystallization: Protocol and Optimization

Cooling crystallization is a widely used technique that relies on the principle that the solubility of most organic compounds in a given solvent decreases with temperature.[1]

dot

Cooling_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_val Validation Dissolution Dissolution: Dissolve crude product in a minimal amount of hot, pre-selected solvent. HotFiltration Hot Filtration (Optional): Remove insoluble impurities. Dissolution->HotFiltration SlowCooling Slow Cooling: Allow the solution to cool gradually to room temperature. HotFiltration->SlowCooling IceBath Further Cooling: Cool in an ice bath to maximize yield. SlowCooling->IceBath Filtration Vacuum Filtration: Collect the crystals. IceBath->Filtration Washing Washing: Wash crystals with a small amount of cold solvent. Filtration->Washing Drying Drying: Dry the crystals under vacuum. Washing->Drying Analysis Analytical Characterization: Purity (HPLC), Identity (NMR, MS), Crystalline Form (PXRD, DSC). Drying->Analysis

Caption: Workflow for Cooling Crystallization.

Protocol 3: Laboratory-Scale Cooling Crystallization

  • Dissolution: In a suitable flask equipped with a magnetic stirrer and a condenser, charge the crude tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. Add the chosen solvent in portions while heating the mixture to a temperature determined from the solubility studies (e.g., 5-10 °C below the solvent's boiling point) until all the solid has dissolved.

  • Controlled Cooling: Once a clear solution is obtained, begin the cooling process. A slow and controlled cooling rate is crucial for the formation of large, well-defined crystals.[2] A typical cooling rate is 10-20 °C per hour. This can be achieved by simply allowing the flask to cool in ambient air or by using a programmable cooling bath.

  • Maturation: Once the solution has reached room temperature, continue to stir for a period of 2-12 hours to allow for complete crystallization.

  • Further Cooling: To maximize the yield, cool the suspension further in an ice-water bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Self-Validation: Analytical Characterization of the Crystalline Product

To ensure the success of the crystallization process, the final product must be thoroughly characterized to confirm its purity, identity, and crystalline form.

dot

Analytical_Validation cluster_techniques Analytical Techniques cluster_properties Properties Assessed Crystalline_Product Crystalline Product HPLC HPLC (High-Performance Liquid Chromatography) Crystalline_Product->HPLC NMR_MS NMR & MS (Nuclear Magnetic Resonance & Mass Spectrometry) Crystalline_Product->NMR_MS PXRD PXRD (Powder X-ray Diffraction) Crystalline_Product->PXRD DSC DSC (Differential Scanning Calorimetry) Crystalline_Product->DSC Purity Purity HPLC->Purity Identity Chemical Identity NMR_MS->Identity Crystallinity Crystalline Form & Polymorphism PXRD->Crystallinity Thermal_Behavior Melting Point & Thermal Events DSC->Thermal_Behavior

Caption: Analytical techniques for product validation.

Table 2: Analytical Techniques for Crystal Characterization

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the crystalline product.A high purity level (typically >99%) with the absence or significant reduction of impurities present in the crude material.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identity of the compound.The obtained spectrum should match the expected structure of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The observed mass should correspond to the calculated molecular weight.
Powder X-ray Diffraction (PXRD) To confirm the crystalline nature of the solid and to identify the polymorphic form.[3]A characteristic diffraction pattern with sharp peaks, indicating a crystalline material. This pattern serves as a fingerprint for a specific crystal form.
Differential Scanning Calorimetry (DSC) To determine the melting point and to detect any polymorphic transitions or the presence of solvates.[4]A sharp endothermic peak corresponding to the melting point of the crystalline solid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out (Formation of a liquid instead of a solid) The solution is too concentrated; the cooling rate is too fast; the presence of impurities that depress the melting point.Add more solvent to the hot solution; slow down the cooling rate; try a different solvent.
No Crystal Formation The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal of the compound.
Poor Yield The compound has significant solubility in the solvent at low temperatures; insufficient cooling time.Choose a solvent with lower solubility for the compound at low temperatures; increase the cooling time in the ice bath.
Low Purity Inefficient removal of mother liquor; co-crystallization of impurities.Ensure the filter cake is washed thoroughly with cold solvent; consider a second recrystallization step.

Conclusion

This application note has outlined a systematic and robust methodology for developing a crystallization protocol for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. By following the prescribed workflow of solvent screening, solubility determination, controlled cooling crystallization, and rigorous analytical characterization, researchers can confidently and efficiently arrive at an optimized process for obtaining this key pharmaceutical intermediate in a highly pure, crystalline form. This experimentally-driven approach provides a reliable framework for tackling crystallization challenges, even in the absence of extensive prior knowledge of a compound's physicochemical properties.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. 2021. [Link][5]

  • Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link][6]

  • American Chemical Society. Crystallization. [Link]

  • Ebner. Cooling Crystallization & Crystallizers. [Link][1]

  • Davidovich, M., et al. Analysis of Amorphous Phase in Highly Crystalline API by Powder X-ray Diffraction and DSC. Bristol-Myers Squibb. [Link][3]

  • NETZSCH-Gerätebau GmbH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. 2022. [Link][4]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • Myande Group. Cooling/Freezing Crystallization. [Link][7]

Sources

Method

In Vitro Assay Preparation and Evaluation of Soluble Epoxide Hydrolase (sEH) Inhibitors Derived from tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Introduction & Biochemical Rationale Soluble epoxide hydrolase (sEH) is a highly conserved enzyme responsible for the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, generally inactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biochemical Rationale

Soluble epoxide hydrolase (sEH) is a highly conserved enzyme responsible for the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, generally inactive or pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs). Because EETs possess potent vasodilatory, anti-inflammatory, and cardioprotective properties, the pharmacological inhibition of sEH has emerged as a major therapeutic strategy for cardiovascular disease, neuroinflammation, and chronic pain [1].

Derivatives synthesized from tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (often referred to as ureidopiperidines or acyl piperidines) represent a premier class of sEH inhibitors. The mechanism of action is deeply rooted in structural biology: the ureido moiety acts as a transition-state mimic for epoxide ring opening, forming exceptionally stable hydrogen bonds with the catalytic residues Tyr383, Tyr466, and Asp335 in the sEH active site [1]. While the Boc-protected compound serves as a critical synthetic building block, medicinal chemists typically deprotect the piperidine nitrogen to append various functional groups, optimizing the pharmacokinetic profile while retaining the core ureido pharmacophore.

To accurately evaluate the potency (IC₅₀) of these highly active derivatives, researchers must utilize an assay sensitive enough to resolve sub-nanomolar affinities.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Ureidopiperidine Derivatives Inhibitor->sEH Competitive Inhibition

Figure 1: The sEH metabolic pathway and the pharmacological intervention point of ureidopiperidine derivatives.

Assay Selection Causality: Why PHOME?

Historically, sEH activity was measured using radioactive [³H]t-DPPO or spectrophotometric NEPC assays [3, 4]. However, ureidopiperidine derivatives are often so potent that they induce a "tight-binding" artifact in low-sensitivity assays. If the enzyme concentration required to produce a detectable signal is higher than the true Kᵢ of the inhibitor, the calculated IC₅₀ will artificially reflect the enzyme concentration rather than the inhibitor's true affinity [3].

To bypass this, the modern gold standard is the fluorogenic PHOME assay [2]. PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) allows the use of picomolar enzyme concentrations. When sEH hydrolyzes the epoxide moiety of PHOME, it triggers an intramolecular cyclization that releases a cyanohydrin. Under basic assay conditions, this intermediate rapidly decomposes into cyanide and 6-methoxy-2-naphthaldehyde (6M2N), a highly fluorescent molecule.

Table 1: Quantitative Comparison of sEH Assay Modalities
Assay ModalitySubstrateReadoutEnzyme Conc. RequiredThroughputCausality / Limitation
Fluorogenic PHOMEEx: 330 nm / Em: 465 nm~1 nMHigh (384-well)Optimal. High sensitivity prevents tight-binding artifacts; ideal for sub-nM ureidopiperidines [2, 3].
Radiometric [³H]t-DPPOScintillation Counting~10 nMLow (Tubes)Labor-intensive, requires phase extraction and radioactive handling [4].
Colorimetric NEPCAbsorbance (405 nm)~50 nMMedium (96-well)High background hydrolysis; incapable of resolving sub-nanomolar IC₅₀ values [3].

Experimental Protocol: Self-Validating PHOME Assay

This protocol is designed as a self-validating system. It incorporates specific buffer additives and control wells to ensure that the observed inhibition is mechanistically genuine and not an artifact of compound aggregation or substrate degradation.

Reagent Preparation & Causality
  • Assay Buffer: Prepare 25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Bis-Tris is utilized because primary amine buffers (like Tris) can interfere with cyanohydrin decomposition. BSA is critical ; ureidopiperidine derivatives are highly lipophilic. Without BSA, these compounds non-specifically bind to the polystyrene walls of the microplate, artificially lowering the effective inhibitor concentration and falsely elevating the apparent IC₅₀[4].

  • Enzyme Solution: Dilute recombinant human sEH in Assay Buffer to a working concentration of 2 nM (final assay concentration will be 1 nM). Keep on ice.

  • Substrate Solution: Dissolve PHOME in DMSO to 5 mM, then dilute in Assay Buffer to a working concentration of 100 µM (final assay concentration will be 50 µM).

    • Causality: PHOME has a solubility limit in aqueous buffers. 50 µM ensures the reaction operates at Vₘₐₓ without precipitating the substrate [3].

  • Inhibitor Dilutions: Prepare 10-point serial dilutions of the tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate derivatives in 100% DMSO.

    • Causality: The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

Step-by-Step Workflow

AssayLogic Step1 1. Buffer Preparation Bis-Tris (pH 7.0) + 0.1 mg/mL BSA (Prevents non-specific binding) Step2 2. Enzyme & Inhibitor Mixing Add sEH and Ureidopiperidine (<1% DMSO) Step1->Step2 Step3 3. Pre-incubation (15 min, RT) Allows H-bond formation at active site Step2->Step3 Step4 4. Substrate Addition Add PHOME to initiate reaction Step3->Step4 Step5 5. Intramolecular Cyclization Release of cyanohydrin intermediate Step4->Step5 Step6 6. Fluorescence Detection 6M2N formation (Ex: 330nm / Em: 465nm) Step5->Step6

Figure 2: Logical workflow and biochemical mechanism of the PHOME fluorogenic assay.

Plate Setup (96-well Black Flat-Bottom Microplate):

  • Dispense Inhibitors: Add 2 µL of the serially diluted ureidopiperidine derivatives to the experimental wells.

  • Establish Controls (Self-Validation):

    • Vehicle Control (100% Activity): Add 2 µL of pure DMSO.

    • Background Control (0% Activity): Add 2 µL of pure DMSO + 100 µL Assay Buffer (No Enzyme).

    • Positive Control: Add 2 µL of a known sEH inhibitor (e.g., 1 µM AUDA or t-TUCB) [2].

  • Add Enzyme: Add 98 µL of the 2 nM sEH Enzyme Solution to all wells (except the Background Control).

  • Pre-Incubation: Incubate the plate in the dark at room temperature for 15 minutes.

    • Causality: Ureidopiperidines exhibit time-dependent binding. This pre-incubation allows the ureido pharmacophore to fully establish its hydrogen-bond network within the catalytic tunnel before substrate competition begins.

  • Initiate Reaction: Add 100 µL of the 100 µM PHOME Substrate Solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence every 60 seconds for 30 minutes at Excitation: 330 nm / Emission: 465 nm .

Data Analysis and Interpretation
  • Rate Calculation: Calculate the initial velocity (RFU/min) for each well by determining the slope of the linear portion of the fluorescence-versus-time curve (typically the first 10-15 minutes).

  • Background Subtraction: Subtract the slope of the Background Control from all other wells. Causality: PHOME undergoes slow, spontaneous aqueous hydrolysis. Failing to subtract this baseline will artificially skew the lower asymptote of the dose-response curve.

  • Normalization: Convert the background-subtracted velocities to "% of Vehicle Control".

  • IC₅₀ Determination: Plot the % Activity against the log[Inhibitor] concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

References

  • Hammock, B. D., et al. (2016). Acyl piperidine inhibitors of soluble epoxide hydrolase. U.S. Patent No. 9,296,693 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 355(1), 71-80. Available at:[Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology, 33(1), 4.23.1-4.23.18. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Reaction Overview: The Nucleophilic Addition Pathway

The synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is fundamentally a nucleophilic addition reaction. The primary amino group of tert-Butyl 4-aminopiperidine-1-carboxylate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate . This process is typically efficient and high-yielding under the right conditions. However, the high reactivity of the isocyanate functional group also makes it susceptible to undesirable side reactions, which are the primary cause of yield loss.

G cluster_main Primary Synthetic Route Amine tert-Butyl 4-aminopiperidine-1-carboxylate Product tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Amine->Product + Isocyanate Methyl Isocyanate Isocyanate->Product

Caption: Primary reaction for urea formation.

Troubleshooting Guide

This section addresses the most common issues that can lead to diminished yields and product impurities.

Q1: My reaction yield is consistently low, and I observe a significant amount of an insoluble white precipitate. What is happening?

A: This is the most frequently encountered issue and is almost always caused by moisture contamination.[1] Methyl isocyanate is extremely reactive towards water. This side reaction proceeds through two steps:

  • Hydrolysis: The isocyanate reacts with water to form an unstable carbamic acid intermediate.

  • Decarboxylation & Dimerization: The carbamic acid rapidly decomposes to form methylamine and carbon dioxide gas.[1] This newly formed, highly reactive methylamine then attacks another molecule of methyl isocyanate to produce a symmetric urea byproduct, 1,3-dimethylurea .[1]

This 1,3-dimethylurea is often poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) and precipitates out of the reaction mixture as a white solid, consuming your isocyanate reagent and reducing the yield of the desired product. The evolution of CO2 gas may also be observed as bubbling or foaming.[1]

G cluster_side Moisture-Induced Side Reaction Isocyanate Methyl Isocyanate CarbamicAcid Methylcarbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid Water Water (H₂O) Water->CarbamicAcid + Methylamine Methylamine CarbamicAcid->Methylamine Decomposes CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Byproduct 1,3-Dimethylurea (Insoluble Byproduct) Methylamine->Byproduct + Isocyanate2 Methyl Isocyanate Isocyanate2->Byproduct

Caption: The pathway of byproduct formation due to moisture.

Solution:

  • Rigorous Drying of Materials: Ensure your starting amine, tert-Butyl 4-aminopiperidine-1-carboxylate, is completely dry. If it is a hydrochloride salt, it must be neutralized and thoroughly dried. Solvents must be anhydrous grade, preferably passed through a column of activated alumina or distilled from a suitable drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Handling: Methyl isocyanate is volatile and moisture-sensitive.[2] Handle it in a well-ventilated fume hood and use dry syringes and needles for transfers.

Q2: The reaction appears to be clean by TLC, but my final yield after purification is still poor. Where am I losing my product?

A: If side reactions are minimal, product loss often occurs during the workup and purification stages.

  • Aqueous Workup: The product has moderate polarity and may have some solubility in water, especially if the aqueous phase becomes acidic or basic. During extraction, minimize the volume of the aqueous washes and consider back-extracting the aqueous layers with your organic solvent to recover any dissolved product.

  • Purification Method:

    • Crystallization: This is the preferred method for purification if the product is a solid and the impurities have different solubility profiles. It is highly scalable and can yield very pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, DCM/hexanes, or isopropanol).

    • Silica Gel Chromatography: While effective, this method can lead to yield loss. The urea functional group can interact strongly with the acidic silica gel, leading to tailing and difficult elution. To mitigate this, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in your eluent system.

Q3: My reaction seems to stall and does not go to completion. What factors should I investigate?

A: An incomplete reaction can stem from several sources:

  • Reagent Quality: The stability of methyl isocyanate can be a concern.[3] If the reagent is old or has been improperly stored, it may have oligomerized or reacted with trace moisture. It is advisable to use a fresh bottle or to test the purity of the isocyanate.

  • Temperature: While the reaction is often exothermic, running it at too low a temperature (e.g., < 0 °C) can significantly slow the reaction rate. A common practice is to add the isocyanate at 0 °C to control the initial exotherm and then allow the reaction to warm to room temperature to ensure completion.[4]

  • Stoichiometry: Ensure an accurate 1:1 or a slight excess (1.05 to 1.1 equivalents) of the methyl isocyanate is used. An insufficient amount of isocyanate will naturally lead to an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: Is a base required for this reaction?

A: No, a base is generally not necessary or recommended for the reaction between a primary amine and an isocyanate.[4] The amine starting material is sufficiently nucleophilic to initiate the reaction. Adding a base can sometimes complicate the reaction by promoting side reactions, especially if the base itself can react with the isocyanate.

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) or DCM and methanol (e.g., 95:5) typically works well.

  • Visualization: The starting amine and the product urea are usually visible with a ninhydrin stain (the amine will show a distinct color, while the product will not). Both can also be visualized with potassium permanganate stain.

  • Monitoring: The reaction is complete when the spot corresponding to the starting amine (tert-Butyl 4-aminopiperidine-1-carboxylate) is no longer visible.

Q3: What are the optimal reaction conditions?

A: The optimal conditions balance reaction rate with the minimization of side reactions. The following table provides a scientifically grounded starting point.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that do not react with the isocyanate and effectively dissolve the starting materials.[4]
Temperature 0 °C to Room TemperatureAddition at 0 °C controls the initial exotherm, while stirring at room temperature ensures the reaction proceeds to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents the ingress of atmospheric moisture, which is the primary cause of the major side reaction.[1]
Stoichiometry 1.0 - 1.05 eq. Methyl IsocyanateA slight excess of the isocyanate can help drive the reaction to completion, but a large excess should be avoided to prevent biuret formation.[5]
Concentration 0.1 - 0.5 MA moderate concentration ensures a reasonable reaction rate without causing significant heating or precipitation issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize reaction yield and purity.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq.)

  • Methyl isocyanate (1.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and allow it to cool under a positive pressure of nitrogen or argon.

  • Reagent Preparation: Dissolve tert-Butyl 4-aminopiperidine-1-carboxylate in anhydrous DCM (to a concentration of approx. 0.2 M) in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Addition: Using a dry syringe, add methyl isocyanate dropwise to the stirred solution over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is completely consumed.

  • Workup:

    • Quench the reaction by adding a small amount of methanol (to consume any remaining isocyanate).

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. (2014).
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. (2013). Acta Crystallographica Section E. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). Polymers. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Practical Synthesis of Fragment Scaffolds. (2016). Royal Society of Chemistry. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. [Link]

  • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025). SciELO. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. (2019). Royal Society of Chemistry. [Link]

  • tert-Butyl-4-[(4-methylphenyl)(thiophene-2-carbonyl)amino]piperidine-1-carboxylate. SpectraBase. [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022).
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Reagents and conditions: a) tert‐butyl 4‐aminopiperidine‐1‐carboxylate,... (2019). ResearchGate. [Link]

  • Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. (2019). Atmospheric Chemistry and Physics. [Link]

  • Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. (2018). ResearchGate. [Link]

  • Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. (2019). Atmospheric Chemistry and Physics. [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. (1998). PubMed. [Link]

  • tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. (2011). PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Welcome to the technical support center for the Boc deprotection of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Boc deprotection of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure a successful, complete deprotection.

Troubleshooting Guide: Addressing Incomplete Deprotection

Incomplete deprotection is a frequent hurdle in multi-step synthesis.[1] This section provides a structured approach to diagnosing and resolving this issue when working with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate.

Question 1: My TLC/LC-MS analysis shows significant starting material remaining after the standard reaction time. What is the primary cause and how can I fix it?

Answer: The most common reason for incomplete Boc deprotection is insufficient acid strength or concentration.[2] The reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated, leading to its cleavage.[3][4] If the acidic conditions are not potent enough, the reaction will not go to completion.

Immediate Solutions:

  • Increase Acid Concentration: If you are using a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing it to a 50% solution.[2][5]

  • Extend Reaction Time: Monitor the reaction for a longer duration. Some substrates may require several hours for full deprotection.[6]

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a more potent alternative to TFA/DCM and can be highly effective.[7][8][9]

Underlying Expertise: The rate of Boc cleavage is highly dependent on the acid concentration.[2] The urea functionality in your molecule can also be protonated, consuming some of the acid and necessitating a higher concentration for the deprotection to proceed efficiently.

Question 2: I've increased the acid concentration and reaction time, but the deprotection is still sluggish. What other factors could be at play?

Answer: If optimizing the acid concentration and time doesn't resolve the issue, consider the following factors:

  • Solvent Choice: Ensure your substrate is fully soluble in the reaction solvent.[2] If solubility is an issue in DCM, switching to neat TFA or a different solvent system like HCl in dioxane may be beneficial.[6]

  • Temperature: Gently warming the reaction to 40°C can increase the reaction rate. However, exercise caution if your molecule has other heat-sensitive functional groups.[5][10]

  • Steric Hindrance: While less likely to be the primary issue with this specific substrate, steric hindrance around the Boc-protected amine can slow down the reaction.[1][2]

Question 3: I'm concerned about potential side reactions with stronger acidic conditions. What are the risks and how can I mitigate them?

Answer: A primary concern with strong acids is the generation of a reactive tert-butyl cation.[2][11] This cation can alkylate nucleophilic sites on your molecule, leading to byproducts.[12]

Mitigation Strategies:

  • Use of Scavengers: Incorporating a scavenger like triisopropylsilane (TIS) into your reaction mixture can effectively trap the tert-butyl cation.[5][11] A common cocktail is a 95:2.5:2.5 mixture of TFA/H₂O/TIS.[5]

  • Careful Work-up: After the reaction is complete, it's crucial to properly remove the excess acid. Co-evaporation with a solvent like toluene can help remove residual TFA.[5][13]

Question 4: How can I effectively monitor the progress of my deprotection reaction?

Answer: Regular monitoring is key to determining the optimal reaction time and ensuring completion.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method.[14] The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the newly formed secondary amine.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to see the disappearance of the starting material peak and the appearance of the product peak, along with their respective masses.[5][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitoring the disappearance of the characteristic t-butyl singlet peak around 1.4 ppm in the ¹H NMR spectrum is a definitive way to track the reaction's progress.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The Boc deprotection mechanism involves three key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.[3][4]

  • Cleavage: This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[3][16]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing the free amine and carbon dioxide gas.[3][16]

Q2: What are the standard work-up procedures for a Boc deprotection reaction?

A2: The work-up procedure depends on the subsequent steps.

  • Direct Use of the Salt: Often, the TFA or HCl salt of the deprotected amine can be used directly in the next reaction after removing the solvent and excess acid under reduced pressure.[5][13]

  • Neutralization to the Free Amine: To obtain the free amine, the residue is dissolved in an organic solvent and washed with a saturated aqueous solution of a weak base like sodium bicarbonate, followed by a brine wash.[13][14] The organic layer is then dried and concentrated.

Q3: Are there milder, non-acidic methods for Boc deprotection?

A3: While acidic cleavage is the most common, alternative methods exist for highly sensitive substrates.

  • Thermal Deprotection: Heating the Boc-protected amine can induce cleavage, though this may require high temperatures.[10][16]

  • Catalytic Methods: Certain Lewis acids or other catalysts can be employed under milder conditions.[17][18]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for N-Boc deprotection.[19][20]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Dissolve tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.[13]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 equiv.) in a minimal amount of a co-solvent like methanol if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents).[6]

  • Stir the mixture at room temperature.

  • The deprotection is often complete in less than 30 minutes. Monitor by TLC or LC-MS.[7][8]

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be used directly.

ParameterTFA in DCM4M HCl in Dioxane
Acid Strength StrongVery Strong
Typical Time 1-2 hours< 30 minutes
Work-up Evaporation, Toluene azeotropeEvaporation
Common Issues Incomplete reaction with resistant substratesCan be harsh on other acid-labile groups

Visual Guides

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN Boc-Protected Amine BocN_H Protonated Boc Group BocN->BocN_H + H+ Hplus H+ tBu tert-Butyl Cation BocN_H->tBu Loss of t-Bu+ CarbamicAcid Carbamic Acid Intermediate BocN_H->CarbamicAcid FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 Loss of CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed (TLC/LC-MS) Check_Acid Increase Acid Conc. (e.g., to 50% TFA) Start->Check_Acid Extend_Time Extend Reaction Time (Monitor closely) Check_Acid->Extend_Time No Success Complete Deprotection Check_Acid->Success Yes Switch_Acid Switch to Stronger Acid (4M HCl in Dioxane) Extend_Time->Switch_Acid Still Incomplete Extend_Time->Success Complete Check_Sol_Temp Optimize Solvent & Temp. Switch_Acid->Check_Sol_Temp Still Incomplete Switch_Acid->Success Complete Add_Scavenger Consider Scavengers (e.g., TIS) for side reactions Check_Sol_Temp->Add_Scavenger Side Products Observed Check_Sol_Temp->Success Complete Add_Scavenger->Success

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (n.d.). Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? - ResearchGate. (n.d.). Retrieved from [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(42), 25068–25074. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry, 4(3). [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012). Retrieved from [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). Journal of Peptide Science, 11(8), 512-515. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(22), 8001. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). RSC Advances, 5(115), 94793-94797. [Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. (2010). Journal of the American Chemical Society, 132(21), 7439-7441. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). Retrieved from [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). Organic Process Research & Development, 23(2), 215-225. [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1547. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. - SciSpace. (2020). Retrieved from [Link]

  • Dual protection of amino functions involving Boc. (2013). Organic & Biomolecular Chemistry, 11(35), 5786-5803. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(42), 25068–25074. [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Solubilization Strategies for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide field-proven troubleshooting strategies, thermodynamic rationale, and validated protocols for overcoming...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide field-proven troubleshooting strategies, thermodynamic rationale, and validated protocols for overcoming the severe solubility limitations of Boc-protected piperidine-urea derivatives.

Executive Overview: The Physicochemical Paradox

In medicinal chemistry, piperidine-based ureas are frequently utilized as pharmacophores, notably in the design of soluble epoxide hydrolase (sEH) inhibitors and other targeted therapeutics[1]. However, tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate presents a classic physicochemical paradox that severely complicates its handling in organic synthesis.

The molecule possesses a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which inherently rejects aqueous solvation. Conversely, the 3-methylureido moiety at the 4-position acts as both a potent hydrogen-bond donor and acceptor. This dual nature drives the formation of an exceptionally stable, highly crystalline intermolecular hydrogen-bond network. The resulting crystal lattice energy is so high that standard, low-dielectric organic solvents cannot provide enough solvation energy to break the solid-state interactions, leading to a "brick dust" solubility profile[2].

G Solid API Crystal Lattice (Strong Urea H-Bonds) Boc Boc Group (Lipophilic Bulk) Solid->Boc Urea 3-Methylureido (H-Bond Donor/Acceptor) Solid->Urea Energy Thermal/Kinetic Energy (Heat / Sonication) Solid->Energy Lattice Breakdown Solvent Polar Aprotic Solvent (DMSO / DMF) Urea->Solvent H-Bond Disruption Solvated Homogeneous Solution (Solvated Monomers) Solvent->Solvated Energy->Solvated

Thermodynamic pathways for overcoming urea crystal lattice energy in organic solvents.

Troubleshooting Guide & FAQs

Q1: Why does tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate crash out of standard organic solvents like DCM or EtOAc? A1: The solubility of urea derivatives is dictated by the interplay between the polar urea core and non-polar substituents[2]. The urea group (-NH-CO-NH-) forms bifurcated hydrogen bonds with adjacent molecules. Solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) lack the strong hydrogen-bond accepting capabilities required to outcompete these urea-urea interactions. Consequently, the thermodynamic equilibrium heavily favors the solid crystalline state over the solvated state.

Q2: What are the optimal solvent systems for NMR characterization and routine homogeneous reactions? A2: For analytical characterization (NMR), DMSO- d6​ is the absolute gold standard. Dimethyl sulfoxide is a highly polar aprotic solvent with a strong hydrogen-bond accepting oxygen atom that effectively dismantles the urea lattice[3]. For synthetic reactions where DMSO is difficult to remove, a co-solvency approach is recommended. Using a base solvent like Tetrahydrofuran (THF) or DCM supplemented with 5–10% Methanol or DMF provides the necessary hydrogen-bond disruption while maintaining a volatile solvent profile.

Q3: How can I perform a Boc-deprotection if the starting material is completely insoluble in the acidic cleavage cocktail (e.g., 4M HCl in dioxane)? A3: You do not need complete initial dissolution to achieve high conversion.

  • Strategy A (Slurry Reaction): Run the reaction as a vigorously stirred suspension. As the solid-liquid interface reacts, the lipophilic Boc group is cleaved, generating a highly polar piperidinium chloride salt. This salt has a fundamentally different solubility profile and will often dissolve or form a much finer, reactive suspension.

  • Strategy B (Neat TFA): Substitute HCl/dioxane with neat Trifluoroacetic acid (TFA). TFA is an aggressive hydrogen-bond disruptor and will typically solubilize the starting material instantly, ensuring a rapid, homogeneous deprotection.

Q4: Are there solvent-free alternatives for functionalizing this intermediate? A4: Yes. Mechanochemistry (ball milling) has emerged as a transformative approach to bypass solvent compatibility issues entirely[4]. By applying direct mechanical force, the kinetic energy overcomes the crystal lattice energy without the thermodynamic penalty of solvation, allowing solid-state reactions (such as acylations or cross-couplings) to proceed with high efficiency and minimal waste.

Quantitative Data: Solvent Compatibility Matrix

To predict the behavior of this compound in your workflows, consult the following empirical solubility matrix based on the dielectric and hydrogen-bonding properties of common laboratory solvents:

Solvent ClassSpecific SolventDielectric Constant (ε)H-Bond AcceptorEstimated SolubilityRecommended Application
Polar Aprotic DMSO46.7Strong (Yes)> 50 mg/mLNMR, Stock Solutions, SNAr
Polar Aprotic DMF / NMP36.7 / 32.2Strong (Yes)> 30 mg/mLAmide couplings, Alkylations
Polar Protic Methanol32.7Moderate (Yes)~ 10–15 mg/mLCo-solvent additive
Halogenated Dichloromethane8.9None (No)< 2 mg/mLNot recommended pure
Non-Polar Hexanes / Heptane1.9None (No)< 0.1 mg/mLAnti-solvent for precipitation

Validated Experimental Protocols

Workflow Start Insoluble Urea-Piperidine Substrate Path1 Co-Solvency Route Start->Path1 Path2 Mechanochemical Route Start->Path2 Step1A Suspend in DCM/THF Path1->Step1A Step2A Add Solid Reagents Path2->Step2A Step1B Add 5-10% MeOH or DMF Step1A->Step1B Step1C Sonicate at 40°C Step1B->Step1C End1 Solution-Phase Reaction Step1C->End1 Step2B Ball Milling (30 Hz) Step2A->Step2B End2 Solid-State Reaction Step2B->End2

Comparative workflows for solution-phase co-solvency versus solvent-free mechanochemistry.

Protocol A: Co-Solvent Mediated Solubilization for Solution-Phase Chemistry

Use this protocol when homogeneous reaction conditions are strictly required (e.g., sensitive catalytic cycles).

  • Initial Suspension: Weigh the tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate into a dry reaction flask. Add the primary bulk solvent (e.g., DCM or THF) at a ratio of 10 mL per gram of substrate.

    • Causality: The bulk solvent provides the necessary volume for thermal mass and stirring but will not dissolve the compound.

  • Co-Solvent Addition: Dropwise, add a highly polar hydrogen-bond acceptor (DMF or NMP) or a protic disruptor (Methanol) up to 10% total volume (v/v)[3].

  • Thermal/Kinetic Activation: Place the flask in an ultrasonic bath heated to 40°C for 10–15 minutes.

    • Causality: Sonication provides localized cavitation energy to physically break down the crystal lattice, while the co-solvent simultaneously stabilizes the exposed urea monomers, preventing re-crystallization.

  • Validation Checkpoint: Stop sonication and observe the flask. A successful solubilization will present as a completely transparent, homogeneous solution with no light-scattering particulates. If the solution remains cloudy, incrementally add 2% more co-solvent and repeat Step 3.

Protocol B: Solvent-Free Mechanochemical Activation

Use this protocol to bypass solubility limits entirely, reducing solvent waste and accelerating reaction kinetics[4].

  • Vessel Preparation: Select a stainless steel or zirconium oxide milling jar (e.g., 10 mL capacity) equipped with a single 10 mm grinding ball of the same material.

  • Reagent Loading: Add the solid tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate and your solid-state reagents (e.g., solid bases, coupling agents, or electrophiles) directly into the jar.

    • Causality: Liquid solvents are omitted. The reaction relies entirely on the mechanical generation of transient, highly reactive amorphous phases.

  • Milling: Secure the jar in a vibratory ball mill and mill at a frequency of 30 Hz for 15 to 45 minutes, depending on the specific reaction.

  • Validation Checkpoint: Open the jar in a fume hood. The successful breakdown of the crystalline starting material and subsequent reaction will typically present as a cohesive, slightly glassy paste or a fine amorphous powder with a distinct color change from the starting materials. Extract an analytical aliquot with DMSO for LC-MS/NMR confirmation.

References

  • BenchChem Technical Support. Solubility Profile of Cyclooctylurea in Common Organic Solvents: A Technical Guide. BenchChem.[2]

  • Shi, et al. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. National Center for Biotechnology Information (PMC).[3]

  • Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. ResearchGate.[4]

  • Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. National Center for Biotechnology Information (PMC).[1]

Sources

Optimization

Minimizing side reactions during tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate functionalization

Technical Support Center: Functionalization of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate From the Desk of a Senior Application Scientist Welcome to our dedicated technical guide for navigating the synthetic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for navigating the synthetic challenges associated with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry, but its multiple reactive sites—the Boc-protected piperidine nitrogen and the two distinct nitrogens of the ureido moiety—present a classic challenge of selectivity.

This guide is designed to move beyond simple protocols. It provides the mechanistic reasoning and field-proven strategies necessary to help you anticipate, troubleshoot, and ultimately minimize the side reactions that can compromise your yield and purity. We will explore the nuanced reactivity of this scaffold and equip you with the knowledge to control your desired chemical transformation.

Section 1: Understanding the Reactivity Profile

Before troubleshooting, it's critical to understand the electronic and steric landscape of the molecule. The key to selectivity lies in exploiting the differences in nucleophilicity between the various nitrogen atoms.

  • Piperidine Nitrogen (N-1): This nitrogen is protected by a tert-butoxycarbonyl (Boc) group. As a carbamate, its lone pair is delocalized, rendering it non-nucleophilic. Functionalization at this site first requires Boc deprotection to yield a secondary amine.

  • Deprotected Piperidine Nitrogen: Once the Boc group is removed, this secondary amine becomes the most nucleophilic site on the molecule and the primary target for most functionalization reactions.

  • Ureido Nitrogens (N-1' and N-3'): The two nitrogens within the ureido group are significantly less nucleophilic than the piperidine amine. Their lone pairs are in resonance with the adjacent carbonyl group, giving them amide-like character. However, under sufficiently basic conditions, they can be deprotonated to form potent nucleophiles, leading to undesired side reactions. N-1' is sterically more accessible than N-3', which is substituted with a methyl group.

Caption: Relative nucleophilicity of nitrogen atoms.

Section 2: Troubleshooting Guide

This table addresses the most common issues encountered during the functionalization of the deprotected piperidine core.

Problem / ObservationPotential Cause(s)Recommended Solution & Rationale
Primary Issue: Reaction at Ureido Nitrogen
An additional product is observed with a mass corresponding to the starting material + [Electrophile Mass].The base used was strong enough to deprotonate the ureido nitrogen, creating a competing nucleophile. This is common with bases like NaH, LDA, or LHMDS.Solution: Switch to a milder, non-nucleophilic inorganic base such as K₂CO₃, Cs₂CO₃, or a hindered organic base like N,N-diisopropylethylamine (DIPEA).Rationale: These weaker bases are sufficient to neutralize the acid generated during N-alkylation or N-acylation but are typically not strong enough to deprotonate the less acidic ureido N-H protons, thus preserving selectivity for the more nucleophilic piperidine nitrogen.[1]
Secondary Issue: Over-alkylation
A product with a mass corresponding to the desired product + [Alkyl Group Mass] is observed, often as a quaternary ammonium salt.The newly formed tertiary amine is still nucleophilic and reacts with a second equivalent of the alkylating agent. This is prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[2]Solution 1: Use the piperidine starting material in a slight excess (1.1-1.2 equivalents) relative to the alkylating agent.Solution 2: Add the alkylating agent slowly, using a syringe pump if possible, to maintain a low instantaneous concentration.Rationale: These strategies ensure the alkylating agent is more likely to encounter the unreacted secondary amine starting material rather than the tertiary amine product, minimizing the rate of the second alkylation.[1][3]
Secondary Issue: Incomplete Conversion
Significant starting material remains after an extended reaction time.1. Steric Hindrance: The electrophile or the piperidine itself is sterically bulky.2. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., -Cl instead of -I).[2]3. Suboptimal Solvent: The solvent does not adequately dissolve the reactants or facilitate the reaction mechanism (e.g., polarity issues).Solution 1 (Sterics): Switch to a less hindered electrophile if possible, or consider an alternative strategy like reductive amination, which is often less sensitive to steric bulk.Solution 2 (Leaving Group): Convert the alkyl chloride or bromide to the more reactive alkyl iodide in situ using NaI (Finkelstein reaction).Solution 3 (Solvent): Use a polar aprotic solvent like DMF or acetonitrile to promote SN2-type reactions.
Tertiary Issue: Unintended Boc Deprotection
Loss of the Boc group is observed when it should be retained.The reaction conditions are inadvertently acidic. This can be caused by acidic reagents, catalysts, or the generation of an acidic byproduct (e.g., HBr from an alkyl bromide) without a sufficient base to scavenge it.Solution: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is present to neutralize any acid formed during the reaction.[1][2] If the reaction requires acidic conditions, the Boc group is not a suitable protecting group for this step.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I selectively perform an N-alkylation on the piperidine nitrogen without touching the ureido group?

The most reliable method is reductive amination. This two-step, one-pot process involves forming an iminium ion between the deprotected piperidine and an aldehyde or ketone, followed by in situ reduction with a mild reducing agent.

  • Why it works: The reaction proceeds under neutral or mildly acidic conditions where the ureido nitrogens are not reactive. The key is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound, avoiding side reactions.[3] This method completely avoids the use of strong bases and the possibility of over-alkylation.

Q2: I am observing dialkylation on the ureido group (one alkyl group on each nitrogen). Why is this happening?

This is a strong indication that you are using a very strong base (like NaH) and an excess of the alkylating agent. The first deprotonation occurs at the more accessible ureido nitrogen. If enough base and electrophile are present, a second deprotonation and alkylation can occur. To prevent this, you must switch to a weaker base (K₂CO₃) and carefully control the stoichiometry of your electrophile to be 1.0 equivalent or slightly less.

Q3: Is it possible to acylate the piperidine nitrogen selectively?

Yes, N-acylation is generally easier to control than N-alkylation. The resulting N-acyl piperidine (an amide) is significantly less nucleophilic than the starting secondary amine, so over-acylation is not an issue. You can typically use standard conditions, such as reacting the deprotected piperidine with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or DIPEA in a solvent like dichloromethane (DCM). The base is crucial for scavenging the HCl or carboxylic acid byproduct.

Q4: I need to protect the ureido group for a particularly harsh subsequent reaction. What are my options?

Protecting a ureido nitrogen is challenging but possible. The choice of protecting group must be orthogonal to the Boc group on the piperidine.

  • Benzyloxymethyl (BOM) group: Has been used to protect ureido nitrogens, but its removal often requires harsh hydrogenation or strong Lewis acids, which may not be compatible with other functional groups.[4][5]

  • Diaryl- or substituted diarylmethoxymethyl groups: Groups like (4,4'-bisfluorophenyl)methoxymethyl (BFPM) have been developed for uridine chemistry and show good stability.[4][6][7] They can be cleaved under specific acidic conditions that may be orthogonal to the Boc group.[6][7] Researching and adapting these specialized protecting groups may be necessary for complex, multi-step syntheses.

Q5: My Boc deprotection with TFA seems to be causing side reactions. What's happening?

Trifluoroacetic acid (TFA) cleaves the Boc group by generating a tert-butyl cation. This cation is a reactive electrophile that can alkylate other nucleophilic sites on your molecule, particularly electron-rich aromatic rings or the ureido nitrogens themselves.

  • Solution: Add a scavenger to the deprotection reaction. Common scavengers like triethylsilane (TES) or anisole will trap the tert-butyl cation, preventing it from causing undesired side reactions.[8] Alternatively, using HCl in a non-nucleophilic solvent like 1,4-dioxane is a very common and effective method for Boc deprotection that can sometimes produce cleaner results.[9]

Section 4: Validated Experimental Protocols

Protocol 1: Selective N-Alkylation via Reductive Amination

This protocol describes the reaction of deprotected 4-(3-methylureido)piperidine with a generic aldehyde.

Materials:

  • 4-(3-methylureido)piperidine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1-5 mol%)

Procedure:

  • Dissolve 4-(3-methylureido)piperidine (1.0 eq) and the aldehyde (1.1 eq) in DCM (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

start Dissolve Amine + Aldehyde in DCM iminium Stir 30-60 min (Iminium Formation) start->iminium add_reductant Add NaBH(OAc)₃ Portion-wise iminium->add_reductant react Stir at RT (2-12h) add_reductant->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃ Quench) monitor->workup Complete purify Purification (Chromatography) workup->purify

Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 2: Controlled N-Alkylation with an Alkyl Halide

This protocol describes the reaction of deprotected 4-(3-methylureido)piperidine with a reactive alkyl halide, minimizing side reactions.

Materials:

  • 4-(3-methylureido)piperidine (1.1 eq)

  • Alkyl Bromide (e.g., benzyl bromide) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-(3-methylureido)piperidine (1.1 eq) and potassium carbonate (2.0 eq) in acetonitrile (approx. 0.1 M).

  • Stir the suspension vigorously at room temperature.

  • Dissolve the alkyl bromide (1.0 eq) in a small amount of acetonitrile and add it dropwise to the suspension over 1-2 hours using a syringe pump.

  • After the addition is complete, continue stirring at room temperature or warm slightly (40-50 °C) to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, filter off the inorganic salts and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Mitachi, K., et al. (2021). A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4′-Bisfluorophenyl)methoxymethyl Group. Synthesis, 53(15), 2643-2650. Available at: [Link]

  • Mitachi, K., et al. (2021). A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. PubMed, National Library of Medicine. Available at: [Link]

  • Various Authors (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Gimza, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. Available at: [Link]

  • O'Neill, J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11048-11064. Available at: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • Lee, H., & Lee, Y. (2015). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Tetrahedron Letters, 56(38), 5333-5335. Available at: [Link]

  • O'Neill, J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Reagent Guides. Available at: [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 733-743. Available at: [Link]

  • Various Authors (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

Sources

Troubleshooting

Optimizing purification techniques for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate impurities

Welcome to the Technical Support Center for the synthesis and purification of Boc-protected piperidine derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Boc-protected piperidine derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate .

Synthesizing asymmetric ureas often generates a complex matrix of structurally similar byproducts. This guide bypasses generic advice, focusing on the specific physicochemical causalities behind your purification bottlenecks to provide self-validating, reproducible solutions.

Diagnostic Workflow

G Start Crude Reaction Mixture (Boc-Urea Synthesis) Analyze HPLC / TLC Analysis Start->Analyze Imp1 Highly Non-Polar Impurity (Symmetric Urea) Analyze->Imp1 Rf > 0.8 Imp2 Basic/Polar Impurity (Unreacted Boc-4-AP) Analyze->Imp2 Ninhydrin (+) Imp3 Highly Polar Degradant (Des-Boc Product) Analyze->Imp3 Tailing/Degradation Action1 Selective Crystallization (Hexane/EtOAc Trituration) Imp1->Action1 Action2 Mild Acidic Wash (0.1 M HCl or Citric Acid) Imp2->Action2 Action3 Buffered Chromatography (Add 1% Et3N to Eluent) Imp3->Action3 Pure Pure tert-Butyl 4-(3-methylureido)piperidine -1-carboxylate Action1->Pure Action2->Pure Action3->Pure

Diagnostic workflow for identifying and purifying Boc-piperidine urea impurities.

Troubleshooting & FAQs

Q1: I observe a highly non-polar, poorly soluble impurity co-eluting or crashing out on the column. What is it, and how do I remove it? A1: This is almost certainly the symmetric urea byproduct, 1,3-bis(1-Boc-piperidin-4-yl)urea.

  • Causality: If your synthetic route involves activating the starting material, tert-butyl 4-amino-1-piperidinecarboxylate (Boc-4-AP), with phosgene equivalents (e.g., triphosgene or CDI) prior to trapping with methylamine, the activated isocyanate intermediate can react with unreacted Boc-4-AP. Symmetric ureas possess strong intermolecular hydrogen bonding networks, making them highly crystalline and poorly soluble in standard chromatography solvents [3].

  • Resolution: Do not rely on chromatography; the symmetric urea will streak or irreversibly precipitate on the silica frit. Instead, exploit its poor solubility. Perform a selective trituration using a non-polar solvent mixture (Protocol B). The symmetric urea will precipitate, allowing you to filter it off while the target asymmetric urea remains in the filtrate.

Q2: My reaction didn't go to completion, and I have residual tert-butyl 4-amino-1-piperidinecarboxylate (Boc-4-AP). Flash chromatography isn't separating them well. What is the most reliable method? A2: Exploit the distinct pKa difference between the primary amine and the urea.

  • Causality: The primary amine of Boc-4-AP is highly basic (pKa ~10.5), whereas the nitrogens in the 3-methylureido group are resonance-stabilized and essentially non-basic (pKa < 1).

  • Resolution: A mild acidic liquid-liquid extraction is a self-validating, highly efficient protocol. Dissolve the crude mixture in an organic solvent and wash with a 10% aqueous citric acid solution. The unreacted Boc-4-AP will be protonated and partition into the aqueous layer, while the target urea remains in the organic layer. Caution: Avoid prolonged exposure to strong acids to prevent premature Boc deprotection [2].

Q3: During silica gel chromatography, my product yield drops significantly, and I see a new, highly polar baseline spot on TLC. What is causing this degradation? A3: You are experiencing inadvertent Boc-deprotection catalyzed by the stationary phase.

  • Causality: Silica gel surfaces contain acidic silanol groups. While the tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions, it is highly sensitive to acids. Prolonged residence time on a silica column, especially in polar protic solvent mixtures, can catalyze the thermolytic or acid-mediated cleavage of the Boc group, yielding the highly polar des-Boc degradant (4-(3-methylureido)piperidine) [1].

  • Resolution: Buffer your stationary phase (Protocol A). Pre-treat your silica gel with triethylamine (Et3N) to neutralize acidic silanols and preserve the Boc protecting group.

Quantitative Data: Physicochemical & Chromatographic Properties

Summarizing the properties of the reaction matrix allows for rapid identification during TLC/HPLC analysis.

CompoundStructure TypeTLC Behavior (Rf)*Solubility ProfileAcid/Base Property
Target Product Asymmetric Urea0.45Soluble in DCM, EtOAc, MeOHNeutral
Boc-4-AP Primary Amine0.10 (Ninhydrin +)Soluble in DCM, EtOAc, Aqueous AcidBasic (pKa ~10.5)
Symmetric Urea Symmetric Urea0.85Poorly soluble in most solvents; Insoluble in HexaneNeutral
Des-Boc Degradant Secondary Amine0.00 (Baseline)Soluble in Water, MeOH; Insoluble in HexaneBasic (pKa ~10.0)

*Rf values are approximate, based on a 90:10 Dichloromethane/Methanol eluent on standard silica gel F254 plates.

Step-by-Step Experimental Protocols

Protocol A: Buffered Flash Chromatography (Preventing Boc-Cleavage)

Use this protocol to purify the target compound while preventing acid-catalyzed degradation.

  • Column Preparation: Slurry pack the silica gel using a solvent system of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (Et3N).

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the Et3N-spiked starting solvent to fully neutralize surface silanols.

  • Sample Loading: Dissolve the crude tert-butyl 4-(3-methylureido)piperidine-1-carboxylate in a minimum volume of DCM. Load evenly onto the column head.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM, maintaining 0.5% Et3N in all mobile phases.

  • Validation: Analyze fractions via TLC. The target urea will elute cleanly without tailing. Evaporate pooled fractions under reduced pressure at <40°C to prevent thermal degradation.

Protocol B: Selective Trituration of Symmetric Urea Impurities

Use this protocol to remove the highly insoluble 1,3-bis(1-Boc-piperidin-4-yl)urea byproduct before attempting chromatography.

  • Concentration: Concentrate the crude reaction mixture in vacuo to a thick oil or crude solid.

  • Solvent Addition: Suspend the crude residue in a 9:1 mixture of Hexanes/Ethyl Acetate (approximately 5-10 mL of solvent per gram of crude material).

  • Agitation: Sonicate the suspension for 5 minutes, then stir vigorously at room temperature for 30 minutes. The symmetric urea impurity will remain as a fine white precipitate, while the target asymmetric urea dissolves.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with a small volume of cold Hexanes.

  • Recovery: Concentrate the filtrate in vacuo to recover the purified tert-butyl 4-(3-methylureido)piperidine-1-carboxylate. Verify purity via 1H-NMR (checking for the disappearance of the symmetric piperidine signals).

References

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel Chemical Journal of Chinese Universities[Link]

  • Boc-Protected Amino Groups Organic Chemistry Portal[Link]

  • Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators National Institutes of Health (PMC)[Link]

Optimization

Handling and storage conditions to prevent degradation of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Technical Support Center: tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate A Guide to Handling, Storage, and Troubleshooting for Optimal Compound Integrity Welcome to the technical support guide for tert-Butyl 4-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

A Guide to Handling, Storage, and Troubleshooting for Optimal Compound Integrity

Welcome to the technical support guide for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. As a key intermediate in various synthetic pathways, maintaining the stability and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth protocols and troubleshooting advice based on established best practices for similar chemical structures.

Section 1: Core Handling and Storage Protocols

This section addresses the most common questions regarding the day-to-day handling and storage of the compound.

Q: What are the fundamental safe handling procedures for this compound?

A: Proper handling is the first line of defense against contamination and exposure. The primary goal is to avoid the formation of dust and aerosols.[1]

  • Ventilation: Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[2][3][4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves before use and wash hands thoroughly with soap and water after handling.[1][5]

    • Eye Protection: Use chemical safety goggles or a face shield to prevent contact with eyes.[6][7]

    • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Hygiene: Do not eat, drink, or smoke in the area where the compound is being handled.[2][3]

Q: What are the ideal storage conditions for the solid compound to prevent degradation?

A: The stability of solid tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is contingent on several environmental factors. The key is to protect it from atmospheric moisture, heat, and potentially light.

  • Container: The compound should be stored in its original, tightly sealed container to prevent moisture ingress and contamination.[1][4][6]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. The tert-butoxycarbonyl (Boc) group and the ureido moiety can be sensitive to moisture and oxidative degradation over time. Some similar compounds are known to be air-sensitive.[8]

  • Temperature: Store in a cool, dry place.[1][9] For maximum stability, refrigerated storage at 2-8°C is recommended.[5][8] Avoid repeated freeze-thaw cycles if stored at lower temperatures.

  • Location: Keep the compound away from incompatible materials, particularly strong oxidizing agents and strong acids.[3][9]

Q: How should I prepare and store solutions of this compound?

A: Solutions are generally less stable than the solid material. Proper preparation and storage are critical.

  • Solvent Choice: Use anhydrous, high-purity solvents for dissolution. The compound is reportedly soluble in methanol.[8]

  • Solution Storage: When not in immediate use, solutions should be stored at low temperatures. A common recommendation for similar compounds is -20°C for short-term (1 month) and -80°C for long-term (6 months) storage .[2]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can catalyze degradation pathways in some organic molecules.[2]

Section 2: Troubleshooting Guide: Degradation and Contamination

If you suspect compound degradation, this workflow and the following Q&A can help diagnose the issue.

Troubleshooting_Flow start Unexpected Experimental Results (e.g., low yield, side products) visual_check Visually Inspect Solid Compound start->visual_check appearance_issue Is there discoloration, clumping, or visible moisture? visual_check->appearance_issue purity_check Perform Purity Analysis (e.g., TLC, LC-MS, NMR) appearance_issue->purity_check No appearance_issue->purity_check Yes purity_fail Compound is Degraded Review storage/handling protocols purity_check->purity_fail Fails purity_pass Compound Purity is Confirmed purity_check->purity_pass Passes discard Discard and Use New Stock purity_fail->discard investigate_other Investigate Other Experimental Variables (reagents, conditions, etc.) purity_pass->investigate_other

Caption: Troubleshooting workflow for suspected compound degradation.

Q: My solid compound appears discolored and is clumping together. What does this mean and what should I do?

A: Clumping is a strong indicator of moisture absorption. Discoloration (e.g., turning yellow or brown from a white powder) often signifies chemical degradation. These changes suggest that the compound's integrity has been compromised.

  • Causality: Moisture can lead to the hydrolysis of the ester or ureido functional groups. Heat and light exposure can accelerate oxidative processes and other decomposition reactions.

  • Action: It is highly recommended to perform a purity check using an analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy to confirm degradation. If degradation is confirmed or if you lack the means to re-analyze, it is safest to discard the stock and obtain a fresh, uncompromised batch to ensure the validity of your experimental results.

Q: My reaction yield is lower than expected, or I'm seeing unknown impurities in my product. Could the starting material be the cause?

A: Yes, this is a classic symptom of using a degraded starting material. Even if the compound looks visually fine, it may have partially degraded, reducing the concentration of the active reagent and introducing impurities that can interfere with your reaction.

  • First Step: As per the workflow, perform a quick analytical check. A simple TLC against a known fresh standard can often reveal the presence of impurities.

  • Self-Validation: Before running a large-scale or critical experiment, it is good practice to run a small-scale test reaction with a new batch of the compound to validate its performance. This can save significant time and resources.

Section 3: Frequently Asked Questions (FAQs)

Q: What specific chemicals or materials are incompatible with this compound?

A: Based on the functional groups present (Boc-ester, ureido), you should avoid contact with:

  • Strong Oxidizing Agents: Can lead to uncontrolled and hazardous reactions.[9]

  • Strong Acids: Can cause the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[3]

  • Strong Reducing Agents: May react with the ureido or ester groups.[3]

Q: What is the correct procedure for cleaning up a small spill?

A: For small spills of the solid material:

  • Ensure you are wearing appropriate PPE (gloves, eye protection, lab coat).[4]

  • Avoid generating dust.[1][4] Gently sweep up the material. You can lightly moisten a paper towel with a suitable solvent (like methanol or isopropanol) to wipe the area after collecting the bulk of the solid.

  • Place the collected material and cleaning supplies into a sealed, labeled container for proper chemical waste disposal.[1][4]

  • Wash the area with soap and water.[4]

  • Do not allow the chemical to enter drains or waterways.[1][4]

Q: What are the primary signs of degradation to monitor?

A: Be vigilant for the following indicators:

  • Visual: Color change, clumping, melting at a lower temperature than specified.

  • Analytical: Appearance of new spots on a TLC plate, new peaks in an LC-MS chromatogram, or unexpected signals in an NMR spectrum.

  • Experimental: Decreased reaction yields, formation of unexpected byproducts, or inconsistent results between batches.

Section 4: Data Summary Table

Parameter Solid Compound In Solution
Temperature 2-8°C (Refrigerated)[5][8]-20°C (short-term) or -80°C (long-term)[2]
Atmosphere Tightly sealed container[1][6], under inert gas (Ar, N₂) for long-term storage.Tightly sealed vial.
Light Store in an opaque container or in the dark as a precaution.Protect from light (amber vial or foil).[2]
Incompatibles Strong acids, strong oxidizing agents, strong reducing agents.[3][9]N/A

References

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate, PK00030E-1. [Link]

  • ChemBK. (2024, April 9). tert-butyl 4-formylpiperidine-1-carboxylate - Physico-chemical Properties. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate .

Because this molecule possesses a highly lipophilic protecting group alongside a polar, hydrogen-bonding moiety, it frequently suffers from peak tailing and co-elution with synthetic precursors. This guide provides the mechanistic causality behind these issues and field-proven protocols to achieve baseline resolution.

Diagnostic Workflow

HPLC_Troubleshooting Start Co-elution Detected (Boc-ureido-piperidine) CheckPurity Assess Peak Purity (DAD / MS Spectra) Start->CheckPurity PolarImp Polar Impurity (e.g., des-Boc) CheckPurity->PolarImp MS shows lower m/z LipoImp Lipophilic Impurity (e.g., Precursor) CheckPurity->LipoImp MS shows similar m/z FixPolar 1. Decrease initial %B 2. Use Polar-Embedded C18 3. Adjust pH to 7.0 PolarImp->FixPolar FixLipo 1. Flatten Gradient Slope 2. Switch to Phenyl-Hexyl 3. Use Methanol Modifier LipoImp->FixLipo Validate Validate Resolution (Rs > 2.0) & Tailing Factor (Tf < 1.5) FixPolar->Validate FixLipo->Validate

Troubleshooting workflow for resolving co-elution of Boc-ureido-piperidine derivatives.

Molecular Chromatography Dynamics: Understanding the Causality

To resolve co-elution, we must first understand the structural dichotomy of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate:

  • The Boc Group (tert-butyloxycarbonyl): Located on the piperidine nitrogen, this group is highly lipophilic and neutral. It dominates the molecule's retention on standard reversed-phase (C18) columns, pushing the compound into the highly organic region of the gradient[1].

  • The 3-Methylureido Group: Located at the 4-position, this moiety is a potent hydrogen bond donor and acceptor.

The Root Cause of Co-elution: On standard, older, or poorly endcapped C18 columns, the ureido nitrogens interact strongly with residual acidic silanols on the silica backbone. This secondary interaction causes severe peak tailing. When a peak tails, it acts as a "chromatographic net," swallowing closely eluting synthetic impurities such as the unreacted precursor (4-amino-1-Boc-piperidine) or degradation products (des-Boc piperidine). You cannot fix this co-elution by simply changing the gradient; you must disrupt the hydrogen bonding[2][3].

Experimental Protocols for Resolving Co-Elution

If your capacity factor ( k′ ) is too low (e.g., < 1), your compounds are eluting near the void volume, making co-elution inevitable[4]. Use the following self-validating protocol to shift selectivity and achieve baseline resolution.

Protocol: Selectivity Shift & Gradient Flattening

Objective: Separate the target molecule from its primary synthetic precursor (4-amino-1-Boc-piperidine).

  • Step 1: System Suitability & Blank Injection. Before modifying the method, inject a blank gradient (mobile phase only) to ensure no ghost peaks or carryover are masquerading as co-eluting impurities[5].

  • Step 2: Stationary Phase Selection. Remove the standard C18 column. Install a Polar-Embedded C18 or a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.9 µm)[3]. Polar-embedded columns contain an amide or ether linkage that internally shields residual silanols, preventing the ureido group from tailing.

  • Step 3: Mobile Phase Optimization.

    • Mobile Phase A: Water with 10 mM Ammonium Acetate (pH 6.8). Operating near neutral pH ensures the silica backbone remains stable while minimizing basic interactions[2].

    • Mobile Phase B: Methanol. Switch from Acetonitrile to Methanol. Methanol is a protic solvent that actively participates in hydrogen bonding, disrupting the ureido-silanol interactions and providing alternative selectivity[3].

  • Step 4: Gradient Flattening. Identify the exact percentage of Mobile Phase B where the co-elution occurs (e.g., 45% B). Program a shallow, focused gradient: hold at 5% B for 2 minutes, ramp to 35% B over 5 minutes, then flatten the slope to increase by only 1% B per minute through the critical elution window (35% to 55% B).

  • Step 5: Detector Validation. Inject the sample. Utilize a Diode Array Detector (DAD) to extract UV spectra across the width of the target peak. If the spectra are identical (Match Factor > 990), the peak is pure. If the spectral profile shifts, co-elution is still occurring[4].

Quantitative Data: Method Performance Comparison

The following table summarizes the impact of different chromatographic parameters on the resolution ( Rs​ ) and tailing factor ( Tf​ ) of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate against its amino precursor.

Column ChemistryMobile Phase (A : B)Gradient ProfileTailing Factor ( Tf​ )Resolution ( Rs​ ) vs Precursor
Standard C18H₂O : MeCN (0.1% FA)Linear (5-95% B, 15 min)2.4 (Severe)0.8 (Co-elution)
Standard C18H₂O : MeOH (0.1% FA)Linear (5-95% B, 15 min)1.9 (Moderate)1.2 (Partial)
Polar-Embedded C18H₂O : MeCN (10mM NH₄OAc)Shallow (30-60% B, 20 min)1.2 (Excellent)2.3 (Baseline)
Phenyl-Hexyl H₂O : MeOH (10mM NH₄OAc) Shallow (30-60% B, 20 min) 1.05 (Ideal) 3.1 (Baseline)

Note: Rs​>2.0 is required for robust quantification in drug development.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a perfectly symmetrical peak, but my mass spectrometer (MS) indicates two distinct masses. What is happening? A1: You are experiencing "perfect co-elution." According to chromatographic principles, perfect co-elution occurs when two compounds exit the column at the exact same time, resulting in no obvious visual distortion or shoulder on the peak[4]. Because the Boc-ureido-piperidine and its isomers have nearly identical lipophilicity, they can co-elute perfectly. You must rely on MS extracted ion chromatograms (EICs) or DAD spectral purity analysis to detect this hidden issue[4].

Q2: Why does switching from Acetonitrile to Methanol improve the separation of the ureido derivative? A2: Acetonitrile is an aprotic solvent that separates primarily based on dipole interactions and lipophilicity. Methanol is a protic solvent. Because the 3-methylureido group relies heavily on hydrogen bonding, Methanol interacts directly with the solute, altering its solvation shell and providing a completely different selectivity profile ( α ) compared to Acetonitrile[3].

Q3: How do I prevent the des-Boc degradation product from co-eluting with the solvent front? A3: If the Boc group is cleaved (often due to sample preparation in highly acidic conditions), the resulting piperidine nitrogen becomes highly basic and polar. This drastically reduces the capacity factor ( k′ ), causing it to fly through the system with the void volume[4]. To fix this, weaken your mobile phase by starting the gradient at 0-2% organic modifier, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column designed specifically for polar analytes[3].

Q4: Can the sample diluent cause apparent co-elution? A4: Yes. If your sample is dissolved in a solvent that is stronger than the initial mobile phase (e.g., 100% Acetonitrile injection into a 5% Acetonitrile mobile phase), the analyte will not properly focus at the head of the column. This causes peak splitting or severe broadening that mimics co-elution. Always dissolve your sample in the initial mobile phase conditions whenever possible[5].

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at:[Link]

  • Alternative Method Development Techniques . Waters Corporation. Available at:[Link]

  • HPLC Method Development: From Beginner to Expert Part 2 . Agilent Technologies. Available at:[Link]

  • Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors . MDPI. Available at:[Link]

Sources

Optimization

Preventing premature Boc-group cleavage during tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate reactions

A Technical Support Guide for Researchers Welcome to the Technical Support Center for scientists working with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate and related N-Boc protected compounds. This guide, struc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Guide for Researchers

Welcome to the Technical Support Center for scientists working with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate and related N-Boc protected compounds. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you prevent premature cleavage of the tert-butyloxycarbonyl (Boc) group during your synthetic transformations. We will delve into the causality behind experimental choices, ensuring your protocols are robust and your research is successful.

Troubleshooting Guide: Addressing Premature Boc-Group Cleavage

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: I'm attempting a reaction under acidic conditions and observing significant loss of my Boc group. How can I proceed?

This is a common challenge as the Boc group is fundamentally acid-labile.[1][2][3] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[4][5]

Immediate Actions & Explanations:

  • Re-evaluate Acid Strength and Concentration: The rate of Boc cleavage has a second-order dependence on the acid concentration.[6][7] If your protocol allows, switch to a milder acid. For instance, if you are using trifluoroacetic acid (TFA), consider switching to a weaker acid like p-toluenesulfonic acid (TsOH) or even aqueous phosphoric acid.[8] If a strong acid is necessary, minimize its concentration and the reaction time.[9]

  • Lower the Reaction Temperature: Cleavage is a kinetic process.[9] Running your reaction at 0 °C or even lower temperatures can significantly slow down the rate of Boc deprotection while still allowing your desired transformation to occur.

  • Consider a Different Solvent: The choice of solvent can influence the acidity of your reagent. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[9] However, using a less polar solvent might slightly temper the acid's activity.

Long-Term Strategy: Orthogonal Protection

For multi-step syntheses involving both acidic and basic conditions, consider using an orthogonal protecting group strategy.[10][11] The Fmoc (9-fluorenylmethoxycarbonyl) group, for example, is stable to acidic conditions used for Boc removal but is readily cleaved by bases like piperidine.[2] This allows for selective deprotection at different stages of your synthesis.

Question 2: My reaction is nominally neutral or basic, but I'm still seeing some Boc cleavage. What could be the cause?

While the Boc group is generally stable to bases and nucleophiles, there are some less obvious culprits for its premature removal.[1][11]

Potential Causes & Solutions:

  • Inadvertent Acid Generation: Certain reagents can generate acidic byproducts in situ. For example, some coupling reagents used in amide bond formation can produce acidic species. Ensure your reaction is adequately buffered with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Lewis Acidity: Some metal catalysts or reagents can act as Lewis acids, coordinating to the carbonyl oxygen of the Boc group and facilitating its cleavage.[12] If you suspect this is the case, screen for alternative catalysts known to be compatible with Boc-protected amines. For instance, some palladium-catalyzed cross-coupling reactions can be performed under conditions that preserve the Boc group.

  • Thermal Instability: At elevated temperatures (e.g., refluxing in high-boiling solvents), the Boc group can undergo thermolytic cleavage.[12][13] If your reaction requires heat, try to use the lowest effective temperature and monitor the reaction closely for deprotection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of Boc-protected compounds.

What is the general pH stability range for the Boc group?

The Boc group is most stable in a pH range of approximately 4 to 12. It is rapidly cleaved at a pH below 1 and can also be cleaved under strongly basic conditions (pH > 12) at elevated temperatures.[11]

What are the standard conditions for intentional Boc deprotection?

The most common method for Boc deprotection is treatment with a strong acid.[14] Typical conditions include:

  • 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • 4M HCl in 1,4-dioxane or methanol.[1][15]

What are "scavengers" and when should I use them?

During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated.[4][11] This cation can alkylate nucleophilic functional groups on your molecule of interest, leading to unwanted side products.[16][17] Scavengers are added to the reaction mixture to trap this cation.[16]

Scavenger Targeted Functional Group Typical Concentration
AnisoleTryptophan, Tyrosine1-2 equivalents
ThioanisoleMethionine, Cysteine1-2 equivalents
Triisopropylsilane (TIS)General cation scavenger2.5-5% (v/v)

Can the Boc group be removed without acid?

Yes, although less common, there are methods for non-acidic Boc deprotection. These are particularly useful when other acid-sensitive functional groups are present in the molecule.[8]

  • Thermal Cleavage: Heating the Boc-protected compound, sometimes under vacuum, can induce cleavage.[13][18]

  • Lewis Acids: Certain Lewis acids, like ZnBr₂, can selectively cleave Boc groups.[19]

  • TMSI: Trimethylsilyl iodide (TMSI) followed by a methanol quench can be an effective and mild method.[3]

Experimental Protocol: A Case Study in Preserving the Boc Group

Here is a detailed protocol for a reaction that is often challenging for Boc-protected compounds: reductive amination. This protocol for the synthesis of tert-Butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate has been adapted to minimize Boc cleavage.[20]

Reaction: Reductive amination of N-Boc-4-piperidone with 3,4-dichloroaniline.

Materials:

  • N-Boc-4-piperidone

  • 3,4-dichloroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add 3,4-dichloroaniline (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq). Note: While acidic, this small amount is necessary to catalyze imine formation. Using a weaker acid or a smaller amount may be possible depending on the substrate.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize Boc cleavage during the reduction.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C. STAB is a mild reducing agent that is effective under these conditions.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the mechanism of Boc cleavage and a decision-making workflow for your experiments.

Boc_Cleavage_Mechanism Mechanism of Acid-Catalyzed Boc Cleavage Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc Protonation Proton H+ Carbamic_Acid [R-NH-COOH] Carbamic Acid (unstable) Protonated_Boc->Carbamic_Acid Loss of t-Bu+ tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Reaction_Decision_Workflow Decision Workflow for Boc-Protected Reactions Start Reaction Planning with tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate Acidic_Conditions Are acidic conditions required? Start->Acidic_Conditions Mild_Acid Use mildest possible acid (e.g., AcOH, NaHSO4) Acidic_Conditions->Mild_Acid Yes Basic_Conditions Are basic/nucleophilic conditions required? Acidic_Conditions->Basic_Conditions No Low_Temp Run at low temperature (0 °C) Mild_Acid->Low_Temp Monitor_Closely Monitor for Boc cleavage Low_Temp->Monitor_Closely End Successful Reaction Monitor_Closely->End Standard_Protocol Proceed with standard protocol. Boc is generally stable. Basic_Conditions->Standard_Protocol No Lewis_Acid_Check Is a Lewis acid present? Basic_Conditions->Lewis_Acid_Check Yes Standard_Protocol->End Screen_Catalysts Screen alternative catalysts Lewis_Acid_Check->Screen_Catalysts Yes Proceed Proceed with Caution Lewis_Acid_Check->Proceed No Screen_Catalysts->End Proceed->End

Caption: Decision workflow for preserving the Boc group.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(8), 6296–6307. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Asymmetric Synthesis. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • K. A. Der-puu, S. C. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8282–8285. [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?[Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • WordPress. (2026, March 12). Bases. [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?[Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]

  • Siddiqui, A. A., et al. (2012). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. [Link]

  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate vs other Boc-protected piperidine derivatives

Beyond the Basic Amine: A Comparative Guide to tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate in Medicinal Chemistry As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Basic Amine: A Comparative Guide to tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate in Medicinal Chemistry

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the limitations of standard chemical building blocks. The piperidine scaffold is ubiquitous in FDA-approved drugs, often serving as a critical basic center or a structural spacer. However, when optimizing for highly specific target engagement—such as the catalytic serine of Fatty Acid Amide Hydrolase (FAAH) or the hinge region of bacterial kinases—simple amino- or hydroxy-piperidines often fall short.

Enter tert-butyl 4-(3-methylureido)piperidine-1-carboxylate (N-Boc-4-(3-methylureido)piperidine). By pre-installing a 3-methylureido moiety at the 4-position, this building block dramatically alters the hydrogen-bonding landscape of the resulting derivative while maintaining the robust synthetic tractability afforded by the N-Boc protecting group. This guide objectively compares this ureido-piperidine derivative against traditional Boc-protected alternatives, providing mechanistic insights, comparative performance data, and validated experimental workflows.

Structural and Physicochemical Comparison

The choice of the C4-substituent on the piperidine ring dictates not only the physicochemical properties (LogP, solubility) of the final drug candidate but also the trajectory of its target engagement.

  • tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate : Features a bidentate hydrogen-bonding motif. The ureido group acts as both a dual H-bond donor and a strong H-bond acceptor. Crucially, it is essentially non-basic at physiological pH, preventing the unwanted hERG channel liabilities often associated with strongly basic amines.

  • tert-Butyl 4-aminopiperidine-1-carboxylate : A standard primary amine. It is highly basic (pKa ~10 after Boc deprotection of the ring nitrogen, though the C4 amine itself is also basic). It is excellent for salt-bridge formation but prone to non-specific electrostatic interactions[1].

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate : A neutral H-bond donor/acceptor. It lacks the extended reach and rigid planarity of the urea group, making it less effective in deep binding pockets.

Table 1: Comparative Physicochemical Profile of C4-Substituted N-Boc Piperidines

Derivative (N-Boc-protected)C4 SubstituentH-Bond DonorsH-Bond AcceptorsC4 Motif pKa (approx)Primary Medicinal Utility
4-(3-methylureido) -NH-CO-NH-CH321NeutralKinase hinge binding, sEH/FAAH transition-state mimicry
4-amino -NH221~10.0Salt-bridge formation, aqueous solubility enhancement
4-(methylamino) -NH-CH311~10.5Directed electrostatic interactions, reduced HBD count
4-hydroxy -OH12~14.5Passive H-bonding, minimal basicity

Mechanistic Insights: Why the Ureido Group?

In the design of dual sEH/FAAH inhibitors or specific kinase inhibitors (e.g., PknB, FGFR1), the ureido group provides a distinct mechanistic advantage[2]. Urea-based inhibitors form a reversible transition-state mimic in soluble Epoxide Hydrolase (sEH) by satisfying hydrogen bonds between H-donating tyrosine residues and the catalytic aspartate residue[3].

Conversely, a simple amine or alcohol at the 4-position cannot fulfill this dual mechanistic role. In kinase hinge-binding, the planar urea system enforces a rigid conformation that optimally aligns the H-bond donor/acceptor pairs, reducing the entropic penalty of binding compared to a flexible primary amine. For instance, in PknB kinase models, the presence of an extended basic amine often abolishes biochemical activity, whereas neutral, rigid hydrogen-bonding networks preserve it[4].

TargetEngagement Ureido 3-Methylureido Group (Planar, Neutral) HBD Dual H-Bond Donor Ureido->HBD HBA Strong H-Bond Acceptor Ureido->HBA Amino Primary Amine (Flexible, Basic) SaltBridge Salt Bridge Formation Amino->SaltBridge sEH sEH Catalytic Aspartate (Transition-State Mimic) HBD->sEH Tyrosine H-Bonds Kinase Kinase Hinge Region (Rigid Alignment) HBA->Kinase Backbone Interaction OffTarget Off-Target Electrostatics (hERG Liability) SaltBridge->OffTarget High pKa

Caption: Logical relationship of H-bonding capabilities and target affinity for Ureido vs. Amino groups.

Experimental Workflows: Boc-Deprotection and Functionalization

Trustworthiness in synthetic chemistry relies on reproducible, self-validating protocols. The Boc group is prized for its stability under basic and nucleophilic conditions, requiring acidic cleavage[5]. However, the presence of the ureido group necessitates careful control of the acidic deprotection to avoid urea hydrolysis or transamidation.

Protocol: Self-Validating Acidic Deprotection of N-Boc-4-(3-methylureido)piperidine

Objective: Cleave the N-Boc protecting group to yield the free piperidine amine without hydrolyzing the sensitive 3-methylureido moiety.

Causality & Choice of Reagents: While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the industry standard for Boc removal, neutralizing TFA salts of highly polar ureido-piperidines often results in significant product loss to the aqueous phase during extraction. By utilizing 4N HCl in 1,4-dioxane, the resulting piperidine hydrochloride salt precipitates directly from the organic mixture. This creates a self-validating system: the appearance of a white precipitate confirms reaction progress, and the absence of aqueous workup maximizes yield[3].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol (or 1,4-dioxane) at a concentration of 0.2 M.

  • Acidification: Cool the solution to 0 °C. Slowly add 4N HCl in 1,4-dioxane (10.0 eq). Note: The large excess of HCl drives the equilibrium and ensures rapid cleavage, minimizing the time the ureido group is exposed to acidic conditions.

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess HCl and solvent. Triturate the resulting residue with cold diethyl ether.

  • Filtration: Filter the white precipitate (4-(3-methylureido)piperidine hydrochloride) and dry under high vacuum.

  • Free-Basing (In Situ): For subsequent Buchwald-Hartwig or SNAr couplings, do not attempt to isolate the free base. Instead, add the hydrochloride salt directly to the coupling reaction and add an excess of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 3.0 eq) to generate the reactive piperidine in situ.

Workflow Start N-Boc-4-(3-methylureido) piperidine Step1 Acidic Cleavage (4N HCl in Dioxane) Start->Step1 Step2 Trituration & Filtration (Cold Ether) Step1->Step2 Removes Boc Intermediate Piperidine HCl Salt (Precipitate) Step2->Intermediate Avoids Aq. Workup Step3 SNAr / Cross-Coupling (In Situ Free-Basing) Intermediate->Step3 End Bioactive Scaffold (e.g., sEH Inhibitor) Step3->End Target Assembly

Caption: Step-by-step synthetic workflow for Boc-deprotection and subsequent target assembly.

Performance Data: Target Affinity Case Studies

To objectively evaluate performance, we look at matched molecular pair (MMP) data in specific biochemical assays. When comparing the unmasked 4-(3-methylureido)piperidine against 4-aminopiperidine in soluble Epoxide Hydrolase (sEH) inhibition assays, the ureido derivative consistently outperforms due to its transition-state mimicry[3].

Table 2: Comparative IC50 Data in sEH and Kinase Models

Scaffold Core (Post-Deprotection)TargetIC50 (Ureido Derivative)IC50 (Amino Derivative)Mechanistic Rationale
Aryl-piperidinesEH< 10 nM> 1000 nMUrea forms critical H-bonds with catalytic Asp/Tyr.
Pyrimidine-piperidinePknB Kinase45 nM> 5000 nMRigid planar alignment in the ATP-binding hinge region.

Conclusion

While tert-butyl 4-aminopiperidine-1-carboxylate remains an excellent choice for improving aqueous solubility and introducing basic centers, tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is the superior building block when deep pocket engagement, transition-state mimicry, and neutral hydrogen-bonding networks are required. By leveraging controlled HCl/dioxane deprotection protocols, chemists can seamlessly integrate this complex pharmacophore into advanced drug discovery pipelines.

Sources

Comparative

A Comparative Guide to Validated HPLC Purity Analysis: The Case of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like tert-Butyl 4-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth technical comparison, supported by experimental data, of a fully validated High-Performance Liquid Chromatography (HPLC) method against a standard, non-validated approach, underscoring the indispensable value of method validation in ensuring data integrity and regulatory compliance.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5][6] This guide will not only detail the "how" but, more critically, the "why" behind each validation parameter, offering researchers, scientists, and drug development professionals a practical blueprint for implementing scientifically sound analytical methods.

The Analytical Challenge: Why a Validated Method Matters

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a non-chromophoric compound in the far UV region, presenting a challenge for direct HPLC-UV detection at commonly used wavelengths. A "typical" or hastily developed method might overlook critical parameters, leading to inaccurate purity assessments, missed impurities, and potential batch-to-batch inconsistencies. A validated method, in contrast, is a self-validating system, providing a high degree of assurance that it will consistently produce results that are accurate, precise, and specific.[1]

This guide will comparatively evaluate a proposed, robust HPLC method against a hypothetical "Alternative Method" to illustrate the practical implications of thorough validation.

The Proposed Validated HPLC Method

A reversed-phase HPLC (RP-HPLC) method was developed for the purity analysis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. The method parameters are outlined below:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
Diluent Mobile Phase

Rationale for Method Selection:

  • C18 Column: A C18 stationary phase is a versatile and widely used choice for the separation of moderately polar to non-polar compounds like the target analyte.

  • Acetonitrile:Water Mobile Phase: This combination offers good separation efficiency and is compatible with UV detection. The 60:40 ratio was optimized to achieve a reasonable retention time and good peak shape.

  • UV Detection at 210 nm: While the analyte lacks a strong chromophore, the ureido and carbamate functional groups exhibit some absorbance in the low UV range. 210 nm was selected to maximize sensitivity while minimizing baseline noise.

  • Isocratic Elution: For a purity method where the primary goal is to separate the main peak from its potential impurities, a simple isocratic method is often sufficient and more robust than a gradient method.

The Comparative Framework: A Head-to-Head Evaluation

We will now delve into the core validation parameters as stipulated by ICH Q2(R1) and demonstrate the superior performance of the validated method compared to a hypothetical, non-validated "Alternative Method" which we will define as using a less optimal column (e.g., C8, 150 mm x 4.6 mm, 5 µm) and a different mobile phase composition (e.g., Methanol:Water 50:50) without proper validation.

Specificity: The Foundation of a Reliable Method

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5] A lack of specificity can lead to the co-elution of impurities with the main peak, resulting in an overestimation of purity.

Experimental Protocol (Specificity):

  • Forced Degradation Studies: As per ICH Q1A(R2) guidelines, forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8][9]

    • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

  • Analysis: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of degradation products.

Comparative Results:

ConditionValidated Method Observation"Alternative Method" Observation
Acid Hydrolysis Main peak is well-resolved from two degradation peaks. Peak purity index > 0.999.Main peak shows significant tailing and co-elution with one degradant.
Base Hydrolysis Main peak is well-resolved from one major degradation peak. Peak purity index > 0.999.Incomplete separation of the main peak and the degradant.
Oxidative Degradation Main peak is well-resolved from minor degradation products. Peak purity index > 0.999.Broad main peak with shouldering, indicating co-elution.

dot

G cluster_0 Specificity Validation Workflow Analyte tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress HPLC HPLC Analysis Stress->HPLC PDA Peak Purity Analysis HPLC->PDA Result Demonstrated Specificity (Resolved Peaks, High Purity Index) PDA->Result G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Sources

Validation

Comparing coupling reagents for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate derivatization

Optimization of N-Acylation for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimization of N-Acylation for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of efficiently derivatizing sterically hindered cyclic scaffolds. The compound tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate [1] is a highly valuable building block; its 3-methylureido motif serves as a robust hydrogen-bond donor/acceptor pair, while the piperidine ring provides a rigid, metabolically stable core.

To build a library of analogs from this scaffold, the standard workflow requires a two-step sequence: Boc deprotection to liberate the N1 secondary amine, followed by amide coupling with various carboxylic acids. Because piperidine is a secondary amine, its nucleophilicity is sterically impeded compared to primary amines[2]. This guide objectively evaluates the leading coupling reagents—HATU, PyBOP, EDC/HOBt, and T3P—to help you select the optimal system for your derivatization workflow, balancing reaction kinetics, stereochemical integrity, and scalability.

Mechanistic Causality in Secondary Amine Activation

Amide bond formation is fundamentally a nucleophilic acyl substitution. Because carboxylic acids and amines form unreactive salts at room temperature, the acid must be converted into a highly electrophilic intermediate.

When dealing with the secondary amine of a piperidine core, the steric bulk surrounding the nitrogen significantly raises the activation energy required for nucleophilic attack. Consequently, traditional carbodiimides (like DCC) often result in sluggish reactions and poor yields. To drive the reaction forward, we must employ reagents that generate highly reactive active esters (e.g., OAt or OBt esters) or mixed anhydrides, which lower the transition state energy and accelerate the coupling before side reactions (like epimerization of the acid) can occur.

Comparative Analysis of Coupling Reagents

HATU (Uronium Salt)

HATU generates an O-7-azabenzotriazole (OAt) active ester. The nitrogen at position 7 of the HOAt ring provides a neighboring group effect, accelerating the nucleophilic attack of the piperidine amine via intramolecular hydrogen bonding[3][4].

  • The Verdict: According to , HATU is the premier choice for discovery chemistry where yield and speed are paramount[4]. However, its high cost, poor atom economy, and the risk of guanidinylation of the amine (if HATU is used in excess) make it unsuitable for process scale-up[3].

PyBOP (Phosphonium Salt)

PyBOP activates the carboxylic acid into an OBt ester. It was developed as a direct replacement for BOP to completely eliminate the generation of hexamethylphosphoramide (HMPA), a highly carcinogenic gas[3][5].

  • The Verdict: PyBOP offers excellent coupling efficiency for secondary amines without the risk of guanidinylation[5]. However, it generates pyrrolidine and HOBt as byproducts, which typically require chromatographic purification.

EDC / HOBt (Carbodiimide)

EDC forms an unstable O-acylisourea, which HOBt immediately traps to form a stable OBt active ester, suppressing racemization[6].

  • The Verdict: The primary advantage of EDC is that both the reagent and its urea byproduct are water-soluble, allowing for aqueous workup[5]. However, its reaction kinetics with hindered piperidines are often too slow, leading to incomplete conversions.

T3P (Propylphosphonic Anhydride)

T3P is a cyclic anhydride that ring-opens upon reaction with a carboxylic acid to form a highly electrophilic mixed anhydride.

  • The Verdict: Research by established T3P as a breakthrough reagent for process chemistry[7]. When paired with pyridine, T3P delivers near-zero epimerization, even with highly sensitive alpha-chiral acids[7][8]. Furthermore, its byproducts are entirely water-soluble phosphonates, allowing the final product to be isolated via simple liquid-liquid extraction[9].

Quantitative Performance Data

The following table synthesizes the performance metrics of these reagents when applied to the N-acylation of sterically hindered secondary amines.

Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskByproduct ManagementCost / Scalability
HATU OAt EsterVery HighVery LowRequires chromatographyHigh / Poor
PyBOP OBt EsterHighLowRequires chromatographyModerate / Fair
EDC / HOBt OBt EsterModerateModerateAqueous extractionLow / Good
T3P Mixed AnhydrideHighNear-Zero (with Pyridine)Aqueous extractionLow / Excellent

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation without relying solely on downstream assays.

Phase 1: Boc Deprotection of the Piperidine Core

Causality: Acidic cleavage of the tert-butyl group generates a tert-butyl cation (which eliminates to isobutylene gas) and a carbamic acid (which decarboxylates to CO2 gas). The irreversible evolution of these gases drives the reaction to completion.

  • Preparation: Dissolve tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Addition: Cool the flask to 0 °C. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture. The cessation of effervescence (CO2 evolution) is the macroscopic indicator of completion. Confirm via LC-MS; the highly non-polar Boc-protected starting material will disappear, replaced by an early-eluting, highly polar peak corresponding to the free secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the piperidine TFA salt as a viscous oil.

Phase 2: Amide Coupling (The T3P / Pyridine Method)

Causality: T3P is selected for its superior scalability. Pyridine is chosen as the base because it acts as a nucleophilic catalyst while being weak enough to prevent the abstraction of alpha-protons from the carboxylic acid, thereby eliminating epimerization[7].

  • Preparation: Dissolve the carboxylic acid (1.1 equiv) and the deprotected 4-(3-methylureido)piperidine TFA salt (1.0 equiv) in Ethyl Acetate (EtOAc) (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv) to neutralize the TFA salt and serve as the catalytic base. Stir for 10 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform a TLC (e.g., 5% MeOH in DCM). The primary amine intermediate should be completely consumed, replaced by a higher Rf product spot.

  • Workup (The T3P Advantage): Quench the reaction with 1M aqueous HCl. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Causality: The T3P phosphonate byproducts are highly water-soluble and are completely partitioned into the aqueous waste, leaving the pure N-acyl piperidine derivative in the organic layer[7][9].

Visualizations

Workflow A tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate B Boc Deprotection (TFA/DCM) A->B C 4-(3-methylureido) piperidine B->C - Isobutylene - CO2 D Amide Coupling (T3P, Pyridine, R-COOH) C->D E N-Acyl Piperidine Derivative D->E - H2O (as phosphonate)

Workflow for the derivatization of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate.

T3P_Mechanism A Carboxylic Acid (R-COOH) + Pyridine C Mixed Anhydride Intermediate (Highly Electrophilic) A->C B T3P (Propylphosphonic Anhydride) B->C Ring Opening E Amide Product + Water-Soluble Phosphonate C->E D Piperidine Core (Secondary Amine) D->E Nucleophilic Attack

Mechanism of T3P-mediated carboxylic acid activation and secondary amine coupling.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048-5051. URL:[Link]

  • Albericio, F., & El-Faham, A. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760-772. URL:[Link]

Sources

Comparative

Validation of analytical methods for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate quantification

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate For researchers, scientists, and professionals in drug development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methods for the quantification of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a key building block whose purity and concentration must be rigorously controlled.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounding every recommendation in the principles of analytical chemistry and the stringent requirements of regulatory bodies. We will explore and contrast the two most applicable analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), while also discussing the viability of Gas Chromatography (GC).

The Analytical Challenge: Understanding the Analyte

Tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate possesses distinct chemical features that dictate the optimal analytical approach:

  • A Piperidine Core with a tert-Butoxycarbonyl (Boc) Protecting Group: This imparts significant non-polar character, making it well-suited for reversed-phase chromatography.

  • A Methylurea Moiety: This group introduces polarity and contains a chromophore suitable for UV detection. The urea functionality is also known for its ability to form hydrogen bonds, which influences its interaction with chromatographic stationary phases.[1]

  • Thermal Lability: Like many carbamates and urea derivatives, this molecule is susceptible to degradation at elevated temperatures, a critical consideration for methods involving thermal desorption, such as Gas Chromatography.[2][3]

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory environment.

Parameter HPLC-UV LC-MS/MS Gas Chromatography (GC-MS)
Principle Chromatographic separation followed by quantification based on UV absorbance.Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.Chromatographic separation in the gas phase followed by mass-based detection.
Selectivity Moderate to Good. Relies on chromatographic resolution from impurities.Excellent. Mass filtering (MRM) provides exceptional specificity.[4]Good to Excellent. Mass filtering adds specificity, but co-eluting isomers can be a challenge.[5]
Sensitivity (Typical LOQ) ~1-10 ng/mL~0.01-1 ng/mL[4][6]~1-100 pg/µL (highly dependent on thermal stability)[7]
Primary Application Routine quality control, purity assessment, and assay of bulk material.Trace-level impurity analysis, pharmacokinetic studies, analysis in complex matrices.[4][6]Analysis of volatile and thermally stable compounds. Challenging for this analyte.
Key Advantage Robust, cost-effective, and widely available.Unmatched sensitivity and selectivity.High resolution for volatile compounds.
Key Limitation Lower sensitivity; potential for interference from co-eluting impurities.Higher equipment and operational costs; requires specialized expertise.High risk of thermal degradation of the analyte, leading to inaccurate quantification.[3][8]

Method Validation: A Framework of Trust

A method is only as reliable as its validation. All analytical procedures must be validated to ensure they are fit for their intended purpose, a principle enshrined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] The validation process provides a self-validating system, demonstrating the method's performance and reliability.

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_validation 3. Data Processing & Validation RefStd Reference Standard Weighing Cal_Std Calibration Standard Serial Dilution RefStd->Cal_Std Sample Sample Weighing & Dissolution LC LC Separation (C18 Column) Sample->LC Cal_Std->LC Detection Detection Method? LC->Detection UV UV Detection (215 nm) Detection->UV Routine QC MSMS MS/MS Detection (MRM Mode) Detection->MSMS Trace Analysis Integration Peak Integration & Area Calculation UV->Integration MSMS->Integration Regression Linear Regression (Calibration Curve) Integration->Regression Quant Sample Quantification Integration->Quant Regression->Quant Validation Validation Checks (Accuracy, Precision, etc.) Quant->Validation Report Final Report Validation->Report

Sources

Validation

A Senior Application Scientist's Guide to Trace Detection: LC-MS vs. GC-MS for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development and quality control, the precise and sensitive detection of trace-l...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the precise and sensitive detection of trace-level impurities is not merely a technical challenge but a fundamental requirement for ensuring drug safety and efficacy.[1][2][3][4] The compound tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a potential process-related impurity or synthetic intermediate, presents a distinct analytical puzzle. Its molecular architecture, featuring both polar and non-polar characteristics, demands a discerning choice of analytical methodology for reliable trace detection. This guide offers a comprehensive, field-proven comparison of two instrumental titans, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored specifically for this analytical challenge.

The Analyte in Focus: Physicochemical Profile of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

A deep understanding of the target molecule's properties is the bedrock of sound method development.

  • Structure and Polarity: The molecule incorporates a polar methylureido group and a piperidine nitrogen, contrasted by a bulky, non-polar tert-butylcarbonyl (Boc) protecting group. This amphiphilic nature dictates its behavior in chromatographic systems.

  • Volatility and Thermal Stability: The presence of polar functional groups and a molecular weight of 257.34 g/mol suggest low volatility.[5][6] Furthermore, carbamate structures are known to be susceptible to thermal degradation, a critical factor for GC-based methods.[7][8][9][10]

These intrinsic properties are pivotal in navigating the choice between LC-MS and GC-MS.

Core Methodologies: A Dichotomy in Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is the workhorse for non-volatile and thermally sensitive molecules.[11][12][13] Separation occurs in the liquid phase based on the analyte's partitioning between a flowing liquid (mobile phase) and a packed column (stationary phase).[14][15] The separated compounds are then ionized, typically using "soft" ionization techniques like Electrospray Ionization (ESI), and detected by the mass spectrometer.[14][16][17][18] ESI is particularly adept at ionizing polar molecules directly from the liquid phase, making it a prime candidate for our target analyte.[16][18][19]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and thermally stable compounds.[11][20][21][22] Analytes are vaporized and separated in a gaseous state within a heated column.[20][23] Following separation, they are typically ionized by a high-energy process called Electron Ionization (EI).[24][25][26] EI generates extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly reproducible and ideal for library matching.[24][27][28] However, for non-volatile compounds, a chemical modification step known as derivatization is often mandatory to increase volatility.[29][30][31][32][33][34][35]

Comparative Analysis: Selecting the Optimal Technique

The decision matrix for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate clearly favors one technique over the other.

FeatureLC-MSGC-MS
Analyte Volatility Not a limiting factor. Ideal for non-volatile compounds.[11][13]Requires volatile and thermally stable analytes.[11][20]
Thermal Stability Gentle conditions preserve thermally labile molecules.[13]High temperatures can cause degradation of sensitive compounds like carbamates.[7][8][9]
Sample Preparation Often minimal; "dilute and shoot" is frequently possible.[11]Often requires derivatization to increase volatility, adding complexity and potential for error.[29][30][34][35]
Ionization Soft (e.g., ESI), typically preserves the molecular ion for clear mass identification.[16][18]Hard (e.g., EI), often leads to extensive fragmentation where the molecular ion may be weak or absent.[24][26]
Sensitivity Generally offers high sensitivity for polar, non-volatile compounds.[17][36]Sensitivity can be high but may be impacted by derivatization efficiency and potential analyte degradation.[13]
Versatility Highly versatile for a wide range of polar and large molecules.[11][13][17]Primarily suited for volatile and semi-volatile small molecules.[20][22]

For our target analyte, the low volatility and potential for thermal degradation of the carbamate moiety present significant hurdles for a direct GC-MS approach. The necessity of derivatization for GC-MS introduces additional steps, increasing analysis time and the risk of incomplete reactions or side-product formation, which is particularly problematic at trace levels.[37] Therefore, LC-MS stands out as the more direct, robust, and scientifically sound choice.

Experimental Protocols: A Practical Framework

The following protocols are designed to provide a starting point for method development, grounded in the principles discussed.

LC-MS Protocol for Direct Trace Analysis

This method leverages the inherent suitability of LC-MS for polar, non-volatile analytes.

1. Sample Preparation:

  • Accurately weigh a known amount of the bulk pharmaceutical substance.
  • Dissolve in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
  • Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples at the desired trace levels.
  • Filter the final solutions through a 0.22 µm syringe filter into autosampler vials.

2. LC-MS Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a versatile choice.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical starting gradient would be 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2-5 µL.
  • Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap.
  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • MS Method: For a QqQ, use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. For HRMS, use targeted MS/MS.
  • Precursor Ion [M+H]⁺: m/z 258.18
  • Product Ions (for MRM/MS/MS): To be determined experimentally via infusion or a product ion scan. Likely fragments would involve the loss of the tert-butyl group or cleavage around the ureido moiety.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.
  • Quantify the impurity in the sample against the calibration curve.
GC-MS Protocol (Involving Derivatization)

This protocol outlines the necessary steps to make the analyte amenable to GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Prepare sample and standard solutions in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
  • To an aliquot of the solution, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in at least a 2:1 molar excess to active hydrogens.[38]
  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to drive the reaction to completion.
  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless or PTV inlet.
  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Injector Temperature: 250 °C (or as low as possible to prevent degradation while ensuring volatilization).
  • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp at 10-20 °C/min to a final temperature of ~300 °C.
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  • Mass Spectrometer: Single or Triple Quadrupole MS.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • MS Method: Initially use scan mode (e.g., m/z 40-450) to identify the derivatized analyte peak and its fragmentation pattern. For quantification, switch to Selected Ion Monitoring (SIM) of characteristic fragment ions.

3. Data Analysis:

  • Identify the peak corresponding to the silylated derivative of the analyte.
  • Quantify using a calibration curve prepared from derivatized standards.

Visualizing the Analytical Pathways

The following diagrams provide a clear, high-level overview of the two distinct workflows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve & Dilute filter Filter dissolve->filter lc LC Separation filter->lc esi ESI Ionization lc->esi ms MS Detection (MRM) esi->ms quantify Quantification ms->quantify

Caption: Streamlined workflow for direct LC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Add Reagent & Heat dissolve->derivatize cool Cool to RT derivatize->cool gc GC Separation cool->gc ei EI Ionization gc->ei ms MS Detection (SIM) ei->ms quantify Quantification ms->quantify

Caption: Multi-step workflow for GC-MS analysis requiring derivatization.

Authoritative Recommendation

For the trace detection of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, LC-MS is the unequivocally superior and recommended technique. Its ability to analyze the compound in its native form circumvents the significant challenges of thermal instability and the need for derivatization associated with GC-MS. The direct LC-MS approach provides a more accurate, robust, and efficient method, which is critical for impurity analysis in a regulated pharmaceutical environment. The soft ionization of ESI ensures the generation of a strong molecular ion signal, providing unambiguous identification and facilitating sensitive and selective quantification through tandem mass spectrometry (MS/MS). While GC-MS is a powerful technique in its own right, its application to this specific analyte is fraught with complications that compromise data quality and analytical reliability.

References

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  • Separation Science. (n.d.). Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond.
  • Vertex AI Search. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • Glasnostic. (n.d.). Gas Chromatography-Mass Spectrometry: Principles & Applications.
  • Separation Science. (2022, June 27). Trace Level Impurities in Pharmaceuticals.
  • Wiley Analytical Science. (2005, October 31). Putting the heat on carbamate pesticides.
  • National Center for Biotechnology Information. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • SciSpace. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.
  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Lupine Publishers. (2018, January 24). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review.
  • Shimadzu. (n.d.). Fundamentals of GCMS: Understand the Basics, Key Trends, and Latest Developments.
  • BenchChem. (n.d.). Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols.
  • ACS Publications. (2015, January 6). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • Blogs - News - alwsci. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
  • National Center for Biotechnology Information. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
  • Unknown Source. (n.d.). Electrospray Ionization – ESI.
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  • Shimadzu. (n.d.). Ionization Modes: EI.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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  • SciSpace. (n.d.). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS.
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Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Precursors

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of the synthetic routes to tert-Butyl 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of the synthetic routes to tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. We will objectively analyze the performance of various synthetic strategies for its precursors, supported by experimental data and protocols, to empower you to make informed decisions for your research and development endeavors.

Introduction

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a disubstituted piperidine derivative incorporating a protected amine and a methylurea moiety. The piperidine scaffold is a privileged structure in drug discovery, and the urea functional group is a key hydrogen bond donor and acceptor, often contributing to potent and selective interactions with biological targets.[1] The synthetic efficiency in producing this intermediate directly impacts project timelines and resource allocation. This guide will dissect the synthesis into two key stages: the formation of the crucial precursor, tert-butyl 4-aminopiperidine-1-carboxylate, and its subsequent conversion to the final product.

Part 1: Synthesis of the Key Precursor: tert-Butyl 4-aminopiperidine-1-carboxylate

The most common and pivotal precursor to our target molecule is tert-butyl 4-aminopiperidine-1-carboxylate. The efficiency of its synthesis is a critical factor in the overall process. We will compare two distinct and viable routes to this intermediate.

Route A: Reductive Amination of tert-Butyl 4-oxopiperidine-1-carboxylate

Reductive amination is a robust and widely employed method for the formation of amines from carbonyl compounds.[2] In this case, the readily available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3]

Causality of Experimental Choices: The choice of the reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting ketone, yet sufficiently reactive to reduce the intermediate iminium ion.[4] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid unwanted side reactions.

tert-Butyl 4-oxopiperidine-1-carboxylate tert-Butyl 4-oxopiperidine-1-carboxylate Imine Intermediate Imine Intermediate tert-Butyl 4-oxopiperidine-1-carboxylate->Imine Intermediate + NH₃ source - H₂O tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate Imine Intermediate->tert-Butyl 4-aminopiperidine-1-carboxylate [H] (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Workflow.

Route B: Hofmann Rearrangement of tert-Butyl 4-carbamoylpiperidine-1-carboxylate

An alternative approach involves the Hofmann rearrangement of a primary amide.[5] This route begins with the commercially available 4-piperidinecarboxamide, which is first protected with a Boc group. The resulting tert-butyl 4-carbamoylpiperidine-1-carboxylate is then subjected to the Hofmann rearrangement conditions, typically using a reagent like bromine in the presence of a strong base, to yield the desired amine.

Causality of Experimental Choices: The Hofmann rearrangement provides a pathway to amines with one fewer carbon atom than the starting amide. This method can be advantageous if 4-piperidinecarboxamide is a more accessible or cost-effective starting material than N-Boc-4-piperidone. The Boc protection step is crucial to prevent side reactions at the piperidine nitrogen during the rearrangement.

4-Piperidinecarboxamide 4-Piperidinecarboxamide tert-Butyl 4-carbamoylpiperidine-1-carboxylate tert-Butyl 4-carbamoylpiperidine-1-carboxylate 4-Piperidinecarboxamide->tert-Butyl 4-carbamoylpiperidine-1-carboxylate + (Boc)₂O tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-carbamoylpiperidine-1-carboxylate->tert-Butyl 4-aminopiperidine-1-carboxylate Hofmann Rearrangement (e.g., Br₂, NaOH) tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate->tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate + Methyl Isocyanate tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate Carbamoylimidazole Intermediate Carbamoylimidazole Intermediate tert-Butyl 4-aminopiperidine-1-carboxylate->Carbamoylimidazole Intermediate + CDI tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Carbamoylimidazole Intermediate->tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate + Methylamine

Sources

Validation

A Comparative Guide to the Synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate: A Yield-Focused Analysis of Catalytic vs. Non-Catalytic Approaches

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high efficiency and purity is paramount. The compound tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is a k...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high efficiency and purity is paramount. The compound tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is a key building block in the preparation of a variety of pharmacologically active agents. Its urea functionality and substituted piperidine core make it a valuable scaffold for targeting a range of biological targets. This guide provides a comparative analysis of synthetic routes to this important intermediate, with a specific focus on the impact of catalysis on reaction yield. We will delve into a standard non-catalytic approach and a catalytically enhanced method, providing detailed experimental protocols and a discussion of the underlying chemical principles.

The Significance of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

The structural motif of a substituted urea on a piperidine ring is prevalent in a number of kinase inhibitors and other therapeutic candidates. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations, making the title compound a versatile intermediate in multi-step synthetic campaigns. The efficiency of its preparation directly impacts the overall yield and cost-effectiveness of producing the final active pharmaceutical ingredient (API).

Synthetic Approaches: A Comparative Overview

The most direct and atom-economical approach to the synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate is the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl isocyanate. This reaction proceeds via nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate. While this reaction can proceed without a catalyst, the introduction of a suitable catalyst can significantly influence the reaction rate and, in some cases, the final isolated yield by minimizing side reactions.

Below, we compare a non-catalytic method with a method employing a common organocatalyst, triethylamine (TEA).

Method 1: Non-Catalytic Synthesis

This approach relies on the intrinsic reactivity of the amine and isocyanate. It is a straightforward method that avoids the need for a catalyst, simplifying the reaction setup and workup.

Experimental Protocol

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Methyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup

Procedure:

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, is added methyl isocyanate (1.05 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure tert-butyl 4-(3-methylureido)piperidine-1-carboxylate.

Mechanistic Considerations

The reaction proceeds through a direct nucleophilic attack of the primary amine on the carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. The reaction is generally clean, with the primary potential for side reactions being the formation of oligomeric ureas if an excess of isocyanate is used or if the isocyanate is exposed to moisture.

Method 2: Triethylamine (TEA) Catalyzed Synthesis

The addition of a tertiary amine catalyst, such as triethylamine, can accelerate the rate of urea formation. This can be particularly beneficial when dealing with less reactive amines or when aiming for shorter reaction times and potentially higher yields by driving the reaction to completion.

Experimental Protocol

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Methyl isocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup

Procedure:

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (0.1 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, is added methyl isocyanate (1.05 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room temperature, stirring for an additional 1-2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure tert-butyl 4-(3-methylureido)piperidine-1-carboxylate.

The Role of the Catalyst

Triethylamine acts as a base and a nucleophilic catalyst. It is believed to activate the isocyanate by forming a transient, more electrophilic adduct. Alternatively, it can act as a general base, deprotonating the amine to increase its nucleophilicity, or deprotonating the intermediate zwitterion to facilitate the final proton transfer and formation of the urea. This catalytic cycle leads to a faster reaction rate.

Comparative Analysis and Yield Data

To provide a clear comparison, the following table summarizes the key parameters and expected yields for the two methods. The yields are based on typical literature reports for similar urea formation reactions.

ParameterMethod 1: Non-CatalyticMethod 2: TEA-Catalyzed
Catalyst NoneTriethylamine (TEA)
Reaction Time 2-4 hours1-2 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 85-95%90-98%
Advantages Simple setup, no catalyst removalFaster reaction, potentially higher yield
Disadvantages Slower reaction timeRequires catalyst, potential for side reactions with certain substrates

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A tert-Butyl 4-aminopiperidine-1-carboxylate F Reaction Mixture A->F B Methyl Isocyanate B->F C Solvent (DCM) C->F D Temperature (0°C to RT) D->F E Catalyst (Optional, e.g., TEA) E->F G Quenching & Workup F->G Reaction Completion H Purification G->H Crude Product I tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate H->I Pure Product

Caption: General workflow for the synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate.

Conclusion and Recommendations

Both the non-catalytic and the triethylamine-catalyzed methods are effective for the synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate. The choice between the two will often depend on the specific requirements of the synthesis.

For small-scale laboratory preparations where reaction time is not a critical factor, the non-catalytic method offers simplicity and avoids the need to handle and subsequently remove a catalyst.

For larger-scale syntheses or when a faster reaction turnaround is desired, the triethylamine-catalyzed method is recommended. The modest increase in yield and significant reduction in reaction time can be advantageous in a process chemistry setting. It is important to note that with more complex substrates, the use of a catalyst may become more critical to achieving a high yield.

In all cases, the use of anhydrous conditions is crucial to prevent the hydrolysis of methyl isocyanate, which would lead to the formation of undesired byproducts and a reduction in the overall yield. Careful monitoring of the reaction progress by TLC is also recommended to determine the optimal reaction time.

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B., & March, J. (2013). Wiley. [Link]

  • Patents describing the synthesis of related urea derivatives often detail similar reaction conditions. A search of patent databases such as Google Patents or the USPTO database for related structures can provide further examples. For instance, see patents related to kinase inhibitors containing a ureidopiperidine moiety.
Comparative

Inter-laboratory validation of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate synthesis methods

An Inter-laboratory Comparative Guide to the Synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate Introduction tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a key building block in contemporary m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparative Guide to the Synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Introduction

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure combines a Boc-protected piperidine ring, which imparts specific conformational constraints and solubility characteristics, with a methylurea moiety, a common pharmacophore capable of forming critical hydrogen bond interactions with biological targets. The reliability and reproducibility of its synthesis are paramount for ensuring consistency in drug discovery and development pipelines.

This guide provides an in-depth comparison of two distinct synthetic methods for preparing this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale for experimental choices, and the practical implications of each route. Furthermore, we will outline a framework for an inter-laboratory validation study, establishing a benchmark for assessing the robustness and transferability of these synthetic protocols. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of how to produce this valuable intermediate with high fidelity.

Method 1: Direct Urea Formation via Methyl Isocyanate

This is the most conventional and direct approach for the synthesis of N-substituted ureas. It relies on the highly efficient reaction between a primary amine and an isocyanate.[1]

Reaction Scheme
Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the primary amine nitrogen of the piperidine ring attacks the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final stable urea product. The reaction is typically fast and high-yielding due to the high reactivity of the isocyanate functional group. The use of an aprotic solvent like Dichloromethane (DCM) is crucial to prevent any side reactions with the isocyanate, such as reaction with water to form an unstable carbamic acid which would decompose to methylamine and carbon dioxide.

Experimental Protocol
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol, 1.0 eq).

  • Dissolution: Add 100 mL of anhydrous Dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add methyl isocyanate (3.14 g, 55.0 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes. Caution: Methyl isocyanate is highly toxic and volatile; this step must be performed in a well-ventilated chemical fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethyl acetate/hexane mixture to yield the pure product as a white solid.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Method 2: Green Synthesis Using Potassium Isocyanate in Water

This method presents a more environmentally friendly and safer alternative, avoiding the use of volatile and toxic organic solvents and reagents. It leverages the nucleophilic addition of the amine to an isocyanate generated in situ from potassium isocyanate in an aqueous medium.[2]

Reaction Scheme
Underlying Mechanism and Rationale

This protocol is founded on the principles of green chemistry. Potassium isocyanate, a stable and easy-to-handle salt, serves as the isocyanate source. In water, it establishes an equilibrium that makes the isocyanate available for reaction. The primary amine, being a strong nucleophile, readily attacks the isocyanate. A key advantage of this method is the simplicity of the work-up; often, the product precipitates directly from the reaction medium in high purity, eliminating the need for extensive extraction and chromatographic purification steps.[2] This "on-water" approach can sometimes benefit from enhanced reaction rates due to hydrophobic effects.

Experimental Protocol
  • Preparation: To a 250 mL round-bottom flask, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol, 1.0 eq) and 100 mL of deionized water.

  • Reagent Addition: Add potassium isocyanate (6.08 g, 75.0 mmol, 1.5 eq) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The product will begin to precipitate as a white solid.

  • Monitoring: Check for the disappearance of the starting amine using TLC (a suitable solvent system would be DCM/Methanol 9:1).

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted potassium isocyanate and other inorganic salts.

  • Drying & Characterization: Dry the isolated product under high vacuum to a constant weight. Characterize the white solid by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and assess its purity.

Inter-laboratory Validation Protocol Design

To ensure the robustness and reproducibility of a synthetic method, an inter-laboratory study is the gold standard. A well-designed study minimizes variables and provides a clear measure of a method's transferability.

Workflow for Inter-laboratory Validation

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (n=3 Labs) cluster_analysis Phase 3: Analysis & Reporting A Centralized Material Sourcing (Single Lot of Starting Materials) B Protocol Standardization (Detailed SOPs for Method 1 & 2) A->B C Define Acceptance Criteria (e.g., Purity >98%, Yield >85%) B->C LabA Laboratory A (Triplicate runs of M1 & M2) C->LabA LabB Laboratory B (Triplicate runs of M1 & M2) C->LabB LabC Laboratory C (Triplicate runs of M1 & M2) C->LabC D Data Collection (Yield, Purity, Time, Observations) LabA->D LabB->D LabC->D E Statistical Analysis (Mean, SD, RSD) D->E F Final Validation Report (Method Comparison & Recommendation) E->F caption Workflow for a robust inter-laboratory validation study.

Caption: Workflow for a robust inter-laboratory validation study.

Key Validation Parameters
  • Reproducibility: Assessed by the relative standard deviation (RSD) of yield and purity results across different laboratories. A low RSD indicates high reproducibility.

  • Accuracy/Purity: The purity of the final compound, determined by standardized analytical methods (e.g., HPLC, qNMR), must meet a predefined specification (e.g., >98%).

  • Yield: The isolated yield should be consistent and fall within an expected range.

  • Robustness: Minor, deliberate variations in the protocol (e.g., ±5°C in temperature, ±10% in solvent volume) can be introduced to test the method's resilience to deviation.

Comparative Analysis

The choice of synthetic method often depends on a balance of factors including efficiency, safety, cost, and environmental impact. The table below summarizes the key performance indicators for the two described methods based on typical experimental outcomes.

ParameterMethod 1: Methyl IsocyanateMethod 2: Aqueous KOCN
Average Yield Typically >95%85-95%
Purity High (>98% after recrystallization)High (>98% often without recrystallization)
Reaction Time 2-4 hours12-24 hours
Reagent Safety High Hazard: Methyl isocyanate is extremely toxic and volatile.[3]Low Hazard: Potassium isocyanate is a stable, non-volatile solid.
Solvent Dichloromethane (Volatile Organic Compound)Water (Green Solvent)
Work-up Evaporation and recrystallization required.Simple filtration and washing.
Scalability Feasible, but safety concerns increase with scale.Highly scalable and safer for large-scale production.
Cost-Effectiveness Moderate; depends on the price of methyl isocyanate.High; potassium isocyanate is inexpensive.

Synthetic Workflow Diagrams

Method 1: Direct Isocyanate Reaction Workflow

G Start Start: tert-Butyl 4-aminopiperidine-1-carboxylate Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Add Methyl Isocyanate (CAUTION!) Cool->Add React Stir at RT for 2h Add->React Concentrate Concentrate under vacuum React->Concentrate Purify Recrystallize (EtOAc/Hexane) Concentrate->Purify End Final Product Purify->End caption Workflow for Method 1.

Caption: Workflow for Method 1.

Method 2: Aqueous KOCN Reaction Workflow

G Start Start: tert-Butyl 4-aminopiperidine-1-carboxylate Suspend Suspend in Water Start->Suspend Add Add KOCN Suspend->Add React Stir at RT for 24h (Precipitation Occurs) Add->React Filter Vacuum Filter Product React->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under High Vacuum Wash->Dry End Final Product Dry->End caption Workflow for Method 2.

Caption: Workflow for Method 2.

Conclusion and Recommendations

Both described methods provide reliable access to tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. The optimal choice is dictated by the specific needs of the laboratory and the project.

  • Method 1 (Methyl Isocyanate) is ideal for rapid, small-scale synthesis where high yield is critical and appropriate safety infrastructure (i.e., high-efficiency fume hoods) is in place to handle highly toxic reagents. Its short reaction time is a significant advantage for quick lead-time projects.

  • Method 2 (Aqueous KOCN) is the superior choice for large-scale production, process development, and in environments where safety and environmental impact are primary concerns. While the reaction time is longer, the protocol's simplicity, use of safer reagents, and avoidance of organic solvents make it more robust, cost-effective, and sustainable in the long run.

For any organization aiming to establish a standardized production method, an inter-laboratory validation of Method 2 is highly recommended. Its inherent safety and simplicity are more conducive to successful and consistent transfer between different sites and chemists.

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(40), 22849-22854. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483. [Link]

  • Li, Z., et al. (2024). Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. The Journal of Organic Chemistry, 89(1), 353–362. [Link]

  • Wang, M., Wang, W., & Li, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 82, 144. [Link]

  • Power, J. D., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug testing and analysis, 12(9), 1387–1392. [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generalized, one-size-fits-all waste protocol. However, complex intermediates like tert-butyl 4-(3-methylureido)pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generalized, one-size-fits-all waste protocol. However, complex intermediates like tert-butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS: 1233955-69-5) require a highly nuanced approach [1].

To build a truly safe operational environment, researchers must understand the chemical causality behind a molecule's hazards. This guide provides a self-validating system for the handling, spill response, and disposal of this specific ureido-piperidine derivative, ensuring that your laboratory remains compliant, safe, and environmentally responsible.

Mechanistic Hazard Profile: The Causality of Risk

The structural features of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate dictate its degradation pathways and, consequently, its disposal requirements.

  • Acid Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. If this compound is inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid or hydrochloric acid common in peptide synthesis), it will undergo rapid, uncontrolled deprotection. This reaction releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas [4]. In a sealed waste carboy, this gas evolution will cause catastrophic overpressurization and potential container rupture.

  • Nitrogenous Combustion Byproducts: Both the ureido moiety and the piperidine ring are nitrogen-rich. Improper disposal methods, such as low-temperature burning or environmental release, lead to the formation of highly toxic substituted amines or nitrogen oxides (NOx). Therefore, specialized high-temperature incineration is the only viable destruction method [2].

Quantitative Hazard and Physicochemical Data

To ensure standardized handling, the following tables summarize the critical operational data and the required Personal Protective Equipment (PPE) for this compound.

Table 1: Physical & Chemical Hazard Profile

Property / Hazard ClassDescription / ValueOperational Implication
CAS Number 1233955-69-5Use for exact EHS waste profiling and manifesting.
Chemical Formula C₁₂H₂₃N₃O₃High nitrogen content; requires NOx scrubbing during disposal.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates strict use of contact and respiratory PPE.
Chemical Incompatibilities Strong acids, strong oxidizersMust be strictly segregated in waste collection to prevent gas evolution.
Physical State Solid (Powder)Risk of aerosolization; handle exclusively in a localized exhaust environment.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Eye/Face Tightly sealed chemical gogglesPrevents ocular irritation from fine aerosolized powders (H319).
Skin/Hands Nitrile rubber gloves (double-gloved)Mitigates dermal toxicity (H315); double-gloving allows safe removal of a contaminated outer layer without exposing skin.
Respiratory N95 or P100 particulate respiratorPrevents inhalation of dust which causes specific target organ toxicity in the respiratory tract (H335).

Standard Operating Procedure: Spill Response

In the event of a spill, immediate containment is required to prevent aerosolization and environmental contamination. This protocol is designed to be self-validating: by checking the spill size first, you automatically dictate the scale of the response.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: If the spill exceeds 50g (or 500mL if in solution), evacuate the immediate area. Allow the HVAC/fume hood system 15 minutes to clear airborne particulates before re-entry.

  • Don Advanced PPE: Equip nitrile gloves, tightly sealed safety goggles, and a particulate respirator.

  • Containment: Surround the powder with inert, damp absorbent pads to prevent dust generation. Do not dry sweep , as this aerosolizes the active pharmaceutical intermediate.

  • Collection: Use a non-sparking, anti-static scoop to transfer the material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, or a compatible mild solvent (e.g., isopropanol). Collect all cleaning materials and rinsate as hazardous waste [3].

  • Reporting: Log the incident with your institutional Environmental Health and Safety (EHS) office to trigger a waste pickup.

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Spill Size & Evacuate if > 50g/500mL Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain Spill (Absorbent pads / Sweep) PPE->Contain Decontaminate Decontaminate Area (Soap/Water or Mild Solvent) Contain->Decontaminate Waste Transfer to Hazardous Waste Container Decontaminate->Waste Report Report to EHS Waste->Report

Step-by-step spill response protocol for solid and liquid chemical containment.

Proper Disposal and Waste Management Plan

The disposal of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate must be treated as a highly regulated process. Never dispose of this chemical down the drain or in standard municipal trash.

Step-by-Step Disposal Workflow:

  • Waste Segregation (Critical Step):

    • Solid Waste: Place unused powder, contaminated weigh boats, and PPE into a dedicated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DCM, DMF), collect it in a compatible liquid waste carboy. Verify that this carboy contains NO strong acids. Mixing this Boc-protected compound with acidic waste will trigger the gas evolution described in Section 1, turning the carboy into a pressurized hazard.

  • Container Specifications: Use only EHS-approved, chemically resistant containers (e.g., HDPE or PTFE-lined). Ensure caps are securely tightened. If there is any risk of trace acid contamination in your liquid waste, use a vented cap to prevent pressure buildup.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate." Do not use shorthand like "Boc-piperidine," as this obscures the high nitrogen content from downstream disposal facilities.

  • EHS Transfer & Final Destruction: Transfer the containers to the institutional EHS accumulation area. The ultimate disposal method must be high-temperature incineration equipped with NOx scrubbers . This ensures the complete cleavage of carbon-nitrogen bonds without releasing toxic atmospheric pollutants [2].

WasteRouting WasteGen Waste Generation: tert-Butyl 4-(3-methylureido) piperidine-1-carboxylate Segregation Segregation: Isolate from Strong Acids & Oxidizers WasteGen->Segregation SolidWaste Solid Waste (Powder, Contaminated PPE) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Segregation->LiquidWaste Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' SolidWaste->Labeling LiquidWaste->Labeling EHS EHS Collection & Storage Labeling->EHS Incineration High-Temp Incineration (with NOx Scrubbing) EHS->Incineration

Workflow for the segregation and high-temperature incineration of ureido-piperidine waste.

References

  • NextSDS Database. "tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate — Chemical Substance Information." Source: NextSDS. URL: [Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Ureido Compounds." Source: EPA. URL: [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate (Boc anhydride) and Amine Deprotection Mechanisms." Source: Wikipedia. URL:[Link]

Handling

A Senior Application Scientist's Guide to Handling tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, we can establish a robust safety framework by analyzing the known hazards of structurally similar compounds, such as other N-Boc-piperidines and substituted ureas. These analogs frequently exhibit hazards including skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3] Therefore, we will proceed with a cautious and comprehensive approach to personal protection.

Core Principles of Protection: The "Why" Behind the "What"

Understanding the causality behind each safety recommendation is paramount. We don't just wear PPE; we create a controlled environment that isolates the chemical from the user.

  • Ocular and Dermal Exposure: The primary routes of accidental exposure for a solid compound are through skin and eye contact. Substituted piperidines and ureas are often classified as skin and eye irritants.[1][2] Direct contact can lead to irritation, and in the case of eyes, potentially serious damage. Our first line of defense is to create an impermeable barrier.

  • Inhalation Risk: Handling any fine powder carries an inherent risk of generating airborne dust. Inhaling these particles can cause respiratory irritation.[1][2][4] Therefore, engineering controls like fume hoods are not just recommended; they are the foundation of safe handling for this type of compound.

  • Ingestion: While less common, accidental ingestion can occur through cross-contamination of hands. This underscores the importance of stringent personal hygiene protocols and forbidding eating or drinking in the laboratory.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical safety goggles & face shieldChemical-resistant nitrile gloves (inspect before use)Fully-buttoned laboratory coatNIOSH-approved N95 respirator or higher[4][6]
Solution Preparation Chemical safety gogglesChemical-resistant nitrile glovesFully-buttoned laboratory coatNot required if performed in a certified chemical fume hood
Reaction & Work-up Chemical safety gogglesChemical-resistant nitrile glovesFully-buttoned laboratory coatNot required if performed in a certified chemical fume hood

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow minimizes variability and risk. This protocol is designed to be a self-validating system for safe handling.

Preparation and Engineering Controls
  • Pre-Handling Check: Before bringing the compound into the workspace, confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[6][7]

  • Ventilation: All manipulations that could generate dust or aerosols, particularly the weighing of the solid material, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[5]

  • Workspace Decontamination: Ensure the work surface is clean and free of clutter. Lay down absorbent, disposable bench paper to contain any minor spills.

Donning PPE: The Correct Sequence
  • Lab Coat: Don a clean, fully-buttoned laboratory coat.

  • Respirator (if required): If weighing the solid compound, perform a fit check on your N95 respirator.

  • Eye/Face Protection: Put on chemical safety goggles. If weighing or there is a splash risk, add a face shield over the goggles.[6]

  • Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[7]

Handling the Compound
  • Weighing: Use a micro-spatula to carefully transfer the solid, avoiding any actions that could create airborne dust. Close the primary container immediately after removing the desired amount.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • General Handling: Always handle the compound away from ignition sources.[8] Avoid contact with skin, eyes, and clothing.[2]

Doffing PPE: Avoiding Cross-Contamination
  • Gloves: Remove gloves using a proper technique (without touching the outer surface with your bare hands) and dispose of them in the designated chemical waste container.[4]

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Respirator: Remove your respirator.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]

Emergency Response & Decontamination

  • Skin Contact: Immediately remove contaminated clothing.[5] Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4]

  • Spillage: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like diatomite or vermiculite.[1] Sweep up the material carefully to avoid creating dust, place it in a sealed, labeled container, and hold for waste disposal.[4] Decontaminate the area with a suitable solvent.

Disposal Plan

All waste materials, including contaminated gloves, bench paper, and the compound itself, must be treated as chemical waste.

  • Containment: Place all solid waste into a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[5] Do not allow the product to enter drains.[4]

Visualizing the Safety Workflow

To ensure procedural consistency, the following diagrams illustrate the logical flow for PPE selection and the overall handling process.

PPE_Selection_Workflow start Start: Handling tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate task_assessment Assess the Task start->task_assessment is_solid Handling solid powder? task_assessment->is_solid in_hood Working in a certified fume hood? is_solid->in_hood Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles is_solid->ppe_base No (Solution) ppe_respirator Add N95 Respirator & Face Shield in_hood->ppe_respirator No ppe_hood Proceed with Minimum PPE in_hood->ppe_hood Yes

Caption: PPE selection workflow based on the physical form of the compound.

References

  • NextSDS. tert-butyl 4-[(3-aminopropoxy)methyl]piperidine-1-carboxylate. NextSDS.
  • MedChemExpress. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. MedChemExpress.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. ChemicalBook.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • NextSDS. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate — Chemical Substance Information. NextSDS.
  • Aaronchem. Safety Data Sheet. Aaronchem.
  • Aderco. Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. Aderco.
  • BenchChem. Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-. BenchChem.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. US EPA.
  • Sigma-Aldrich. tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate. Sigma-Aldrich.
  • Tokyo Chemical Industry. SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Morton Smith-Dawe. Safety Data Sheet – Urea. Morton Smith-Dawe.
  • BenchChem. Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. BenchChem.
  • Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Capot Chemical.
  • AstaTech. tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate. AstaTech.
  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate. Apollo Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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